sodium;hydroxymethanesulfinate;dihydrate
Description
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Properties
IUPAC Name |
sodium;hydroxymethanesulfinate;dihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH4O3S.Na.2H2O/c2-1-5(3)4;;;/h2H,1H2,(H,3,4);;2*1H2/q;+1;;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCWBKJOCRGQBNW-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(O)S(=O)[O-].O.O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(O)S(=O)[O-].O.O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH7NaO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Sodium Hydroxymethanesulfinate Dihydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium hydroxymethanesulfinate, commonly known in the industry as Rongalite, is a versatile and powerful reducing agent with a significant footprint in various scientific and industrial sectors.[1][2] This whitepaper provides a comprehensive overview of the fundamental properties of its dihydrate form (CH₃NaO₃S · 2H₂O), offering detailed insights into its chemical and physical characteristics, synthesis, purification, and quantitative analysis. Furthermore, it elucidates its mechanism of action, particularly as a redox initiator in emulsion polymerization, a process of significant interest in drug delivery and polymer chemistry.
Core Properties
Sodium hydroxymethanesulfinate dihydrate is known by several synonyms, including sodium formaldehyde (B43269) sulfoxylate (B1233899) dihydrate, Rongalite C, and sodium oxymethylene sulfoxylate.[2][3] Its structure has been confirmed by X-ray crystallography.[3]
Chemical and Physical Data
The fundamental chemical and physical properties of sodium hydroxymethanesulfinate and its dihydrate form are summarized in the tables below for easy reference and comparison.
Table 1: Chemical Identification
| Property | Value |
| Chemical Name | Sodium hydroxymethanesulfinate |
| Synonyms | Sodium formaldehyde sulfoxylate, Rongalite |
| Molecular Formula (Anhydrous) | CH₃NaO₃S[3] |
| Molecular Weight (Anhydrous) | 118.09 g/mol [4] |
| Molecular Formula (Dihydrate) | CH₃NaO₃S · 2H₂O |
| Molecular Weight (Dihydrate) | 154.12 g/mol [3] |
| CAS Number (Anhydrous) | 149-44-0[3] |
| CAS Number (Dihydrate) | 6035-47-8[3] |
Table 2: Physical Properties
| Property | Value |
| Appearance | White, odorless crystals that may develop a slight garlic-like odor.[5] |
| Melting Point | 64-68 °C (dihydrate, decomposes)[5] |
| Solubility | Readily soluble in water; slightly soluble in alcohol.[3] |
| Density | Approximately 1.8 g/cm³ (dihydrate) |
| pH | 9.5-10.5 (in a 1 in 50 solution)[5] |
Table 3: Stability and Reactivity
| Property | Description |
| Stability | Stable in alkaline environments.[4] |
| Decomposition | Decomposes in acidic solutions, releasing formaldehyde and the reducing sulfoxylate ion.[3][4] |
| Incompatibilities | Incompatible with strong oxidizing agents.[4] |
Experimental Protocols
Synthesis of Sodium Hydroxymethanesulfinate Dihydrate
The industrial synthesis of sodium hydroxymethanesulfinate is primarily achieved through the reaction of sodium dithionite (B78146) with formaldehyde in an aqueous medium.[3]
Reaction:
Na₂S₂O₄ + 2CH₂O + H₂O → Na⁺HOCH₂SO₂⁻ + Na⁺HOCH₂SO₃⁻
A general laboratory-scale synthesis protocol is as follows:
-
Reaction Setup: In a well-ventilated fume hood, prepare an aqueous solution of sodium dithionite.
-
Addition of Formaldehyde: Slowly add a stoichiometric amount of formaldehyde solution to the sodium dithionite solution while stirring. The reaction is exothermic and should be controlled by external cooling if necessary.
-
Reaction Completion: Continue stirring the mixture until the reaction is complete. The progress can be monitored by the disappearance of the characteristic dithionite properties.
-
Isolation: The product mixture contains sodium hydroxymethanesulfinate and sodium hydroxymethanesulfonate. The separation can be challenging due to similar solubilities. One approach involves fractional crystallization.
A visual representation of the synthesis workflow is provided below.
Purification by Recrystallization
Purification of the dihydrate can be achieved by recrystallization from water or a water-ethanol mixture.
-
Dissolution: Dissolve the crude sodium hydroxymethanesulfinate dihydrate in a minimum amount of hot water.
-
Hot Filtration: If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold ethanol (B145695) to remove soluble impurities.
-
Drying: Dry the purified crystals under vacuum at a low temperature to avoid decomposition.
Quantitative Analysis by Iodometric Titration
The purity of sodium hydroxymethanesulfinate can be determined by iodometric titration, as outlined in the United States Pharmacopeia (USP-NF).[5] This method determines the sulfur dioxide content.
-
Sample Preparation: Accurately weigh about 1 g of Sodium Formaldehyde Sulfoxylate, dissolve it in a 50-mL volumetric flask with water, and dilute to the mark.[5]
-
Titration: Transfer 4.0 mL of this solution to a conical flask containing 100 mL of water. Titrate with a standardized 0.1 N iodine solution. As the endpoint is approached, add 3 mL of starch indicator solution.[5]
-
Endpoint: The endpoint is reached when the solution turns a permanent deep blue color.
-
Calculation: Each milliliter of 0.1 N iodine is equivalent to 1.602 mg of SO₂.[5] The assay should indicate a sulfur dioxide content between 45.5% and 54.5% on a dried basis.[5]
To account for any sodium sulfite (B76179) impurity, a separate titration is performed after adding formaldehyde to complex with the hydroxymethanesulfinate.[5]
Mechanism of Action in Redox Systems
Sodium hydroxymethanesulfinate is a key component in redox initiation systems for emulsion polymerization.[6][7] It acts as the reducing agent, which, in combination with an oxidizing agent (e.g., a peroxide), generates free radicals that initiate the polymerization of monomers.[7]
A common oxidizing agent used in conjunction with sodium hydroxymethanesulfinate is tert-butyl hydroperoxide (tBHP).[7] The reaction between these two components generates initiating radicals.
The proposed mechanism for the generation of radicals is as follows:
-
Decomposition: In an aqueous medium, sodium hydroxymethanesulfinate can be considered a source of the sulfoxylate anion (SO₂²⁻).[3]
-
Redox Reaction: The sulfoxylate anion reacts with the peroxide, leading to the formation of radical species. This is a one-electron transfer process.
-
Radical Generation: The reaction generates hydroxyl and/or sulfate (B86663) radicals, which are the primary initiators of the polymerization.
The following diagram illustrates the proposed initiation pathway in emulsion polymerization.
Applications in Research and Development
The powerful reducing nature of sodium hydroxymethanesulfinate dihydrate makes it a valuable tool in various research and development applications:
-
Polymer Chemistry: As a key component of redox initiation systems, it allows for polymerization at lower temperatures, which is crucial for temperature-sensitive monomers and for achieving higher molecular weight polymers.[7]
-
Organic Synthesis: It is used as a reducing agent for various functional groups and as a reagent to introduce sulfone groups into organic molecules.[3]
-
Pharmaceutical Formulations: It can be used as an antioxidant to protect sensitive active pharmaceutical ingredients from degradation.[2]
-
Drug Delivery: In the synthesis of polymeric nanoparticles for drug delivery, the use of redox initiators like sodium hydroxymethanesulfinate can provide better control over particle size and polymer characteristics.
Safety and Handling
Sodium hydroxymethanesulfinate dihydrate is generally stable under normal conditions. However, it is important to handle it with care:
-
Incompatibilities: Avoid contact with strong oxidizing agents.[4]
-
Decomposition: Contact with acids will cause it to decompose, releasing toxic gases.[5]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances.
Conclusion
Sodium hydroxymethanesulfinate dihydrate is a compound with a rich chemistry and a broad range of applications. Its role as a potent reducing agent, particularly in redox initiation systems, makes it an invaluable tool for researchers and scientists in polymer science, organic synthesis, and pharmaceutical development. A thorough understanding of its fundamental properties and reaction mechanisms, as detailed in this guide, is essential for its effective and safe utilization in innovative research and development endeavors.
References
Rongalite as a Source of the Sulfoxylate Ion: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rongalite, with the chemical name sodium hydroxymethanesulfinate (Na+HOCH2SO2−), is a versatile and commercially available reagent that serves as a convenient and shelf-stable source of the highly reactive sulfoxylate (B1233899) ion (SO2^2-).[1] This technical guide provides an in-depth overview of the chemistry of Rongalite, focusing on its role as a precursor to the sulfoxylate ion and its applications in organic synthesis, particularly in the context of drug development. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to equip researchers with the practical knowledge required to effectively utilize this reagent in their work.
Introduction to Rongalite
Rongalite, also known by trade names such as Bruggolite and Formopan, is a white, crystalline, water-soluble solid, typically sold as the dihydrate (Na+HOCH2SO2−·2H2O).[2] It is synthesized by the reaction of sodium dithionite (B78146) with formaldehyde (B43269).[3] While it has historical applications in the textile industry as a bleaching and vat dyeing agent, its utility in modern organic synthesis has grown significantly.[4] The key to Rongalite's reactivity lies in its ability to decompose under specific conditions to release the sulfoxylate ion, a potent nucleophile and reducing agent.[3]
Generation of the Sulfoxylate Ion from Rongalite
The hydroxymethanesulfinate ion is unstable in solution and undergoes decomposition to release formaldehyde and the sulfoxylate ion.[3] This decomposition is typically initiated by adjusting the pH of the aqueous solution. Rongalite exhibits maximum stability in the pH range of 6-9.[1] In acidic solutions, it readily decomposes to generate the sulfoxylate ion and formaldehyde in equimolar amounts.[3] The generation of formaldehyde is an important safety consideration in industrial applications.[3]
The equilibrium of the decomposition can be influenced by the concentration of formaldehyde. The addition of at least one equivalent of formaldehyde shifts the equilibrium towards the adduct, forming the more stable bis-(hydroxymethyl)sulfone, which can be stored indefinitely.[3]
References
- 1. Reaction of Alkyl Halides with Rongalite: One-Pot and Telescoped Syntheses of Aliphatic Sulfonamides, Sulfonyl Fluorides, and Unsymmetrical Sulfones. | Semantic Scholar [semanticscholar.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Rongalite - Wikipedia [en.wikipedia.org]
- 4. scientificupdate.com [scientificupdate.com]
Sodium Formaldehyde Sulfoxylate: A Comprehensive Technical Guide to its Chemical Structure and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium formaldehyde (B43269) sulfoxylate (B1233899) (SFS), commonly known as Rongalite, is a potent reducing agent with a significant history of use in various industrial and chemical processes. Its unique chemical properties have also led to its application in pharmaceutical formulations as an antioxidant. This technical guide provides an in-depth overview of the chemical structure of sodium formaldehyde sulfoxylate and a detailed exploration of the analytical methodologies employed for its characterization and quantification. The information presented herein is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and quality control.
Chemical Structure and Properties
Sodium formaldehyde sulfoxylate is the sodium salt of hydroxymethanesulfinic acid.[1] It is typically available commercially as a dihydrate.[1]
-
Molecular Formula: CH₃NaO₃S[1]
-
Ionic Formula: Na⁺HOCH₂SO₂⁻[1]
-
IUPAC Name: Sodium hydroxymethanesulfinate[1]
-
Synonyms: Rongalite, Sodium hydroxymethylsulfinate, Sodium oxymethylene sulfoxylate, Bruggolite[1]
-
CAS Number: 149-44-0 (anhydrous), 6035-47-8 (dihydrate)[1]
-
Molecular Weight: 118.09 g/mol (anhydrous), 154.12 g/mol (dihydrate)
The molecular structure of sodium formaldehyde sulfoxylate has been confirmed by X-ray crystallography.[1]
Analytical Methodologies
The analysis of sodium formaldehyde sulfoxylate is crucial for ensuring its quality, purity, and stability, particularly in pharmaceutical applications. The primary analytical techniques employed include titrimetry and chromatography.
Titrimetric Analysis: Iodometric Method (USP-NF Monograph)
The United States Pharmacopeia-National Formulary (USP-NF) provides an official monograph for the assay of sodium formaldehyde sulfoxylate, which is based on an iodometric titration.[1][2] This method determines the amount of sulfur dioxide (SO₂) equivalent in the sample.
Table 1: Quantitative Specifications from USP-NF Monograph
| Parameter | Specification |
| SO₂ Content | Not less than 45.5% and not more than 54.5% (dried basis) |
| Sodium Sulfite (B76179) | Not more than 5.0% (dried basis) |
| Loss on Drying | Not more than 27.0% |
| Alkalinity | Not more than 3.5 mL of 0.10 N sulfuric acid required for neutralization |
| pH | 9.5 to 10.5 (in a 1 in 50 solution) |
Experimental Protocol: Iodometric Titration
Reagents and Solutions:
-
0.1 N Iodine Volumetric Solution (VS): Prepare and standardize as directed in the relevant pharmacopeia.
-
Starch Test Solution (TS): Prepare as directed in the relevant pharmacopeia.
-
Formaldehyde TS: A solution of formaldehyde.
Assay Procedure:
-
Accurately weigh about 1.0 g of Sodium Formaldehyde Sulfoxylate.
-
Transfer the sample to a 50-mL volumetric flask, dissolve in approximately 25 mL of water, and then dilute with water to volume. Mix thoroughly.
-
Pipette 4.0 mL of this solution into a conical flask containing 100 mL of water.
-
Titrate the solution with 0.1 N iodine VS. As the endpoint is approached, add 3 mL of starch TS as an indicator.
-
The endpoint is reached when the solution develops a permanent blue color.
-
Record the volume of 0.1 N iodine VS consumed.
-
Each mL of 0.1 N iodine is equivalent to 1.602 mg of SO₂.[1]
Procedure for Sodium Sulfite Impurity:
-
Pipette 4.0 mL of the stock solution prepared in the assay into a conical flask containing 100 mL of water.
-
Add 2 mL of formaldehyde TS.
-
Titrate with the same 0.1 N iodine VS used for the assay, adding 3 mL of starch TS as the endpoint is approached.
-
Calculate the percentage of sodium sulfite (Na₂SO₃) using the appropriate formula provided in the USP-NF monograph.[2]
Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)
HPLC methods offer higher specificity and sensitivity for the determination of sodium formaldehyde sulfoxylate, often by indirectly quantifying the formaldehyde released upon its decomposition.
Table 2: Summary of HPLC Method Parameters and Performance
| Parameter | Method 1 (Indirect, via Formaldehyde Derivatization) | Method 2 (Direct, Ion-Chromatography) |
| Principle | Decomposition of SFS to formaldehyde, followed by derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH) and HPLC-UV detection. | Direct determination of the hydroxymethanesulfinate anion by ion chromatography with electrochemical detection. |
| Column | Agilent TC-C18 (250mm x 4.6mm, 5µm) | Anion-exchange column |
| Mobile Phase | Acetonitrile (B52724):Water (70:30) | Not specified |
| Flow Rate | 1.0 mL/min | Not specified |
| Detection | UV at 355 nm | Amperometric detector |
| Linearity Range | 0 - 40 µg (formaldehyde) | Not specified |
| Correlation Coefficient (r) | 0.9997 | Not specified |
| Detection Limit | 0.62 µg/g | Not specified |
| Average Recovery | 98.2% | 90% - 96% |
Experimental Protocol: HPLC Method (Indirect, via Formaldehyde Derivatization)
This protocol is a composite based on available literature and may require optimization.
Reagents and Solutions:
-
2,4-Dinitrophenylhydrazine (DNPH) Solution: Prepare a saturated solution of DNPH in a suitable acidic medium (e.g., acetonitrile/acetic acid).
-
Acetonitrile: HPLC grade.
-
Water: HPLC grade.
-
Standard Solutions: Prepare a series of standard solutions of formaldehyde of known concentrations.
Sample Preparation:
-
Accurately weigh a sample containing sodium formaldehyde sulfoxylate.
-
Induce the decomposition of SFS to release formaldehyde. This can be achieved by adjusting the pH or through a controlled heating process.
-
React the released formaldehyde with the DNPH solution to form the formaldehyde-DNPH derivative.
-
Extract the derivative into a suitable solvent (e.g., acetonitrile).
-
Filter the solution through a 0.45 µm filter before injection into the HPLC system.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
Detector: UV detector set at 355 nm.
Analysis:
-
Inject the prepared standard solutions to construct a calibration curve of peak area versus formaldehyde concentration.
-
Inject the prepared sample solution.
-
Quantify the amount of formaldehyde in the sample by comparing its peak area to the calibration curve.
-
Calculate the concentration of sodium formaldehyde sulfoxylate in the original sample based on the stoichiometry of the decomposition reaction.
Spectroscopic Analysis
While less common for routine quantitative analysis, spectroscopic methods can be valuable for the identification and characterization of sodium formaldehyde sulfoxylate.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used for the identification of sodium formaldehyde sulfoxylate by comparing the sample's spectrum with that of a reference standard. Characteristic absorption bands for the sulfinate group (S=O stretching), hydroxyl group (O-H stretching), and C-H bonds would be expected.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantitative NMR (qNMR) has been explored as an alternative to the titrimetric assay. ¹H NMR would show a characteristic signal for the methylene (B1212753) protons (—CH₂—) adjacent to the sulfur and oxygen atoms.
Conclusion
The robust analysis of sodium formaldehyde sulfoxylate is essential for ensuring its quality and safety in various applications, including pharmaceuticals. This guide has detailed the chemical structure of SFS and provided comprehensive overviews of the primary analytical methodologies. The official iodometric titration method from the USP-NF provides a reliable assay for determining the SO₂ content. For higher specificity and sensitivity, HPLC methods, particularly those involving derivatization of released formaldehyde, are well-suited. While spectroscopic techniques like IR and NMR are not the primary methods for quantification, they serve as important tools for identification and structural confirmation. The selection of the most appropriate analytical method will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation.
References
An In-depth Technical Guide to the Synthesis and Preparation of Sodium Hydroxymethanesulfinate Dihydrate (Rongalite)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, purification, and analysis of sodium hydroxymethanesulfinate dihydrate, a versatile reducing agent commonly known by its trade name, Rongalite. This document details established industrial and laboratory-scale preparation methods, complete with experimental protocols, quantitative data, and analytical procedures for quality control.
Introduction
Sodium hydroxymethanesulfinate, with the chemical formula NaHOCH₂SO₂, is a salt of hydroxymethanesulfinic acid. It is typically available as a stable dihydrate (NaHOCH₂SO₂·2H₂O) and is widely utilized in various industrial and laboratory applications. Its utility stems from its potent reducing properties, particularly in alkaline media. Key applications include its use as a discharge agent in the textile industry for printing and dyeing, a redox initiator in polymerization reactions, and as an antioxidant in pharmaceutical formulations.[1] Historically, it was also explored as an antidote for heavy metal poisoning.[2]
This guide will focus on the primary synthetic routes for the preparation of sodium hydroxymethanesulfinate dihydrate, providing detailed methodologies and comparative data to assist researchers in its synthesis and application.
Synthetic Methodologies
Several methods for the synthesis of sodium hydroxymethanesulfinate dihydrate have been developed, with the most prevalent being the reaction of sodium dithionite (B78146) with formaldehyde (B43269) and a process involving the reduction of a sulfur dioxide source with zinc powder in the presence of formaldehyde.
Synthesis from Sodium Dithionite and Formaldehyde
This is a widely used industrial method for producing sodium hydroxymethanesulfinate. The reaction involves the addition of formaldehyde to an aqueous solution of sodium dithionite.[3] The overall reaction is as follows:
Na₂S₂O₄ + 2CH₂O + H₂O → NaHOCH₂SO₂ + NaHOCH₂SO₃
This reaction is reported to proceed quantitatively and produces sodium hydroxymethanesulfinate and sodium hydroxymethanesulfonate (formaldehyde bisulfite adduct) in equimolar amounts.[3]
Synthesis via Zinc Powder Reduction
This traditional method involves the use of zinc powder as a reducing agent. There are variations of this process, with the primary routes starting from either sulfur dioxide or a sulfite (B76179) salt.
This is a three-step process where zinc powder is first reacted with sulfur dioxide to produce zinc dithionite (ZnS₂O₄). This is followed by the addition of formaldehyde and further reduction with zinc powder to form a zinc salt of hydroxymethanesulfinic acid. Finally, a metathesis reaction with sodium hydroxide (B78521) or sodium carbonate yields the desired sodium hydroxymethanesulfinate.[4]
A more streamlined approach involves the one-step reaction of sodium metabisulfite (B1197395) (Na₂S₂O₅), zinc powder, and formaldehyde in an aqueous medium.[4] This method is advantageous due to its shorter process time and reduced equipment requirements.[4]
Experimental Protocols
The following sections provide detailed experimental procedures for the synthesis of sodium hydroxymethanesulfinate dihydrate.
Protocol for Synthesis from Sodium Metabisulfite, Zinc Powder, and Formaldehyde
This protocol is based on a one-step synthesis method described in the patent literature, adapted for laboratory scale.
Materials:
-
Deionized water
-
Sodium metabisulfite (Na₂S₂O₅)
-
Zinc powder
-
Formaldehyde solution (37% w/w)
-
Inorganic acid (activator, e.g., dilute HCl)
Procedure:
-
To a stirred reaction vessel, add deionized water and cool to 4-6 °C.
-
Slowly add sodium metabisulfite to the cooled water with continuous stirring until fully dissolved.
-
To the resulting solution, add zinc powder.
-
An inorganic acid is then added as an activator.
-
Slowly add a 37% formaldehyde solution to the reaction mixture, maintaining the temperature at approximately 48-50 °C.
-
Allow the reaction to proceed at this temperature for 30-35 minutes.
-
After the reaction is complete, the resulting solution is filtered to remove unreacted zinc and zinc oxide.
-
The filtrate is then concentrated by vacuum evaporation.
-
The concentrated solution is cooled to induce crystallization of sodium hydroxymethanesulfinate dihydrate.
-
The crystals are collected by filtration, washed with a small amount of cold ethanol (B145695), and dried under vacuum.
Purification
The primary purification method for sodium hydroxymethanesulfinate dihydrate is recrystallization from water.[5] The crude product is dissolved in a minimum amount of hot water, filtered to remove any insoluble impurities, and then allowed to cool slowly to form crystals. The solubility in ethanol is low, so it can be used to wash the final product to remove water-soluble impurities.[5]
Quantitative Data
The following tables summarize quantitative data derived from various sources for the synthesis of sodium hydroxymethanesulfinate.
Table 1: Reactant Quantities for the One-Step Synthesis from Sodium Metabisulfite
| Embodiment | Deionized Water (kg) | Sodium Metabisulfite (kg) | Zinc Powder (kg) | 37% Formaldehyde Solution (kg) |
| 1 | 100 | 50 | 45 | 40 |
| 2 | 100 | 52 | 46 | 41 |
| 3 | 100 | 48 | 44 | 39 |
Data sourced from patent CN102633608B.[6]
Table 2: Reaction Conditions for the One-Step Synthesis from Sodium Metabisulfite
| Embodiment | Initial Temperature (°C) | Reaction Temperature (°C) | Reaction Time (minutes) |
| 1 | 4-6 | 48 | 30 |
| 2 | 4-6 | 50 | 35 |
| 3 | 4 | 48 | 30 |
Data sourced from patent CN102633608B.[6]
Table 3: Product Purity and Yield from the Zinc Powder-Sulfur Dioxide Method
| Embodiment | Yield (based on Zinc) (%) | Final Product Purity (%) |
| 1 | 86.8 | Not Specified |
| 2 | 87.1 | Not Specified |
| 3 | 86.0 | Not Specified |
| 4 | 98.8 - 100.7 | 98.8 - 100.7 |
Data sourced from patents CN101597222A and CN102633608B.[7][8]
Analytical Methods for Quality Control
The quality of the synthesized sodium hydroxymethanesulfinate dihydrate is crucial for its applications. The following analytical methods are commonly employed for its characterization.
Assay by Iodometric Titration
The purity of sodium hydroxymethanesulfinate is typically determined by measuring its sulfur dioxide (SO₂) content via iodometric titration. The United States Pharmacopeia (USP) provides a standardized method.[9]
Procedure:
-
Accurately weigh about 1 g of the sample, dissolve it in a 50 mL volumetric flask with water, and dilute to the mark.
-
Transfer 4.0 mL of this solution to a conical flask containing 100 mL of water.
-
Titrate with a standardized 0.1 N iodine solution.
-
Add 3 mL of starch indicator solution as the endpoint is approached.
-
The SO₂ content is calculated based on the volume of iodine solution consumed. Each mL of 0.1 N iodine is equivalent to 1.602 mg of SO₂.[9]
Test for Sodium Sulfite Impurity
Sodium sulfite is a common impurity. Its content can be determined by a modification of the iodometric titration.[9]
Procedure:
-
To a 4.0 mL aliquot of the stock solution prepared for the assay, add 100 mL of water and 2 mL of formaldehyde solution.
-
The formaldehyde reacts with the hydroxymethanesulfinate, rendering it unreactive towards iodine.
-
Titrate the remaining sodium sulfite with the same standardized 0.1 N iodine solution.
-
The difference in the volume of iodine consumed in the assay and this test corresponds to the amount of sodium hydroxymethanesulfinate. The USP specifies a limit of not more than 5.0% of Na₂SO₃.[9]
Identification Tests
-
Reaction with Silver-Ammonia-Nitrate: Dissolving the sample in water and adding silver-ammonia-nitrate solution will produce metallic silver, appearing as a gray precipitate or a mirror on the test tube.[9]
-
Colorimetric Test: Warming the sample with salicylic (B10762653) acid in sulfuric acid produces a permanent deep red color.[9]
Table 4: Physical and Chemical Properties of Sodium Hydroxymethanesulfinate Dihydrate
| Property | Value | Reference(s) |
| Chemical Formula | NaHOCH₂SO₂·2H₂O | [10] |
| Molecular Weight | 154.12 g/mol | [10] |
| Appearance | White crystalline powder or translucent blocks | [4][11] |
| Melting Point | 64 °C | [4] |
| Solubility in Water | 50 mg/mL, clear, colorless | [10] |
| pH of Solution (1 in 50) | 9.5 - 10.5 | [9] |
| Assay (as SO₂) | 45.5% - 54.5% (dried basis) | [9] |
Visualizations
Synthesis Pathways
Caption: Chemical synthesis pathways for sodium hydroxymethanesulfinate.
Experimental Workflow
Caption: A generalized experimental workflow for the synthesis and purification.
References
- 1. ataman-chemicals.com [ataman-chemicals.com]
- 2. scientificupdate.com [scientificupdate.com]
- 3. Rongalite - Wikipedia [en.wikipedia.org]
- 4. rongdachemical.com [rongdachemical.com]
- 5. Sciencemadness Discussion Board - Rongalite (Sodium Formaldehyde Sulfoxylate) preparation - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. Production method of sodium formaldehyde sulfoxylate powder with low contents of free formaldehyde and zinc - Eureka | Patsnap [eureka.patsnap.com]
- 7. CN101597222A - A kind of rongalite production method - Google Patents [patents.google.com]
- 8. CN102633608B - Production method of sodium formaldehyde sulfoxylate - Google Patents [patents.google.com]
- 9. pharmacopeia.cn [pharmacopeia.cn]
- 10. ヒドロキシメタンスルフィン酸ナトリウム二水化物 ≥98.0% (RT) | Sigma-Aldrich [sigmaaldrich.com]
- 11. How to Make Sodium Formaldehyde Sulfoxylate (Rongalite)? - High Mountain Chem [highmountainco.com]
An In-depth Technical Guide to the Decomposition Pathways of Sodium Hydroxymethanesulfinate in Acidic Media
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium hydroxymethanesulfinate, commonly known as Rongalite, is a versatile reducing agent with applications across various industries, including pharmaceuticals. Its stability is highly pH-dependent; it is relatively stable in alkaline environments but undergoes rapid decomposition in acidic media.[1][2] Understanding the kinetics and pathways of this decomposition is crucial for its effective use and for ensuring the stability of formulations where it is included. This technical guide provides a comprehensive overview of the decomposition of sodium hydroxymethanesulfinate in acidic conditions, including quantitative data, detailed experimental protocols, and visual representations of the underlying chemical processes.
Decomposition Pathways
In an acidic aqueous solution, sodium hydroxymethanesulfinate (HOCH₂SO₂Na) is unstable and decomposes in a reversible reaction to yield formaldehyde (B43269) (CH₂O) and the sulfoxylate (B1233899) ion (SO₂²⁻).[2][3] The sulfoxylate ion is a potent reducing agent and is considered the key reactive species generated during the decomposition.
The overall decomposition can be influenced by the presence of oxygen and involves an equilibrium with sulfite (B76179) (SO₃²⁻) and bisulfite (HSO₃⁻) ions.[1][4] Under strongly acidic conditions, further decomposition can lead to the formation of sulfur dioxide (SO₂) and, in some instances, hydrogen sulfide (B99878) (H₂S).[5][6]
The primary equilibrium reaction in acidic media is as follows:
HOCH₂SO₂⁻ ⇌ CH₂O + HSO₂⁻
The hydroxymethanesulfinate ion is in equilibrium with formaldehyde and the sulfoxylate ion. The position of this equilibrium is dependent on the pH of the solution.
Visualizing the Decomposition Pathway
The following diagram illustrates the principal decomposition pathway of sodium hydroxymethanesulfinate in an acidic environment.
Quantitative Decomposition Data
| Parameter | Value | Conditions | Reference |
| Effective Rate Coefficient (k_eff) | 1.1 x 10⁻⁵ s⁻¹ | pH 5.6, 25°C | [1] |
| Reaction Enthalpy (ΔH) | -54.60 ± 1.10 kJ/mol | pH 5-6 | [1] |
| Reaction Entropy (ΔS) | 57.6 ± 3.7 J/(mol·K) | pH 5-6 | [1] |
Table 1: Kinetic and Thermodynamic Parameters for the Decomposition of Sodium Hydroxymethanesulfinate.
Experimental Protocols
To investigate the decomposition kinetics of sodium hydroxymethanesulfinate, a robust analytical method is required to monitor the concentration of the parent compound and its degradation products over time. High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable technique for this purpose.
Kinetic Study using HPLC: A Step-by-Step Protocol
This protocol outlines a method to determine the rate of decomposition of sodium hydroxymethanesulfinate in an acidic buffer.
4.1.1 Materials and Reagents
-
Sodium Hydroxymethanesulfinate (Rongalite)
-
Deionized Water
-
Acetonitrile (B52724) (HPLC Grade)
-
Phosphoric Acid (or Formic Acid for MS compatibility)
-
pH buffer solutions (e.g., citrate (B86180) or phosphate (B84403) buffers) of desired acidic pH values
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
HPLC system with a UV detector and a C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Thermostatted water bath or reaction block
4.1.2 Preparation of Solutions
-
Mobile Phase Preparation: Prepare the HPLC mobile phase by mixing acetonitrile and water (e.g., in a 40:60 v/v ratio) and acidifying with a small amount of phosphoric acid (e.g., to a final concentration of 0.1%). Degas the mobile phase before use.
-
Standard Stock Solution: Accurately weigh a known amount of sodium hydroxymethanesulfinate and dissolve it in deionized water to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Acidic Buffer Solutions: Prepare buffer solutions of the desired acidic pH values (e.g., pH 3, 4, 5, and 6) using standard laboratory procedures.
4.1.3 Experimental Procedure for Kinetic Run
-
Temperature Equilibration: Equilibrate the acidic buffer solution to the desired reaction temperature (e.g., 25°C, 37°C, 50°C) in a thermostatted water bath.
-
Reaction Initiation: Initiate the decomposition reaction by adding a known volume of the sodium hydroxymethanesulfinate stock solution to the pre-heated acidic buffer to achieve the desired initial concentration. Start a timer immediately.
-
Sampling: At predetermined time intervals, withdraw an aliquot of the reaction mixture.
-
Reaction Quenching (Optional but Recommended): To stop the decomposition immediately upon sampling, the aliquot can be diluted into a neutralizing buffer or the mobile phase at a low temperature.
-
Sample Preparation for HPLC: Filter the samples through a 0.45 µm syringe filter before injection into the HPLC system.
-
HPLC Analysis: Inject the prepared samples onto the equilibrated HPLC system. Monitor the elution of sodium hydroxymethanesulfinate using a UV detector at an appropriate wavelength (e.g., 220 nm).
-
Data Analysis: Record the peak area of the sodium hydroxymethanesulfinate peak at each time point. Create a calibration curve using standard solutions of known concentrations to convert peak areas to concentrations. Plot the natural logarithm of the concentration of sodium hydroxymethanesulfinate versus time. The negative of the slope of this line will give the pseudo-first-order rate constant (k) for the decomposition under the specific pH and temperature conditions.
Experimental Workflow Diagram
The following diagram outlines the workflow for the kinetic analysis of sodium hydroxymethanesulfinate decomposition.
Conclusion
The decomposition of sodium hydroxymethanesulfinate in acidic media is a critical factor to consider in its application, particularly in pharmaceutical formulations. The primary decomposition pathway leads to the formation of formaldehyde and the highly reactive sulfoxylate ion. The rate of this decomposition is significantly influenced by pH and temperature. While a comprehensive set of kinetic data is not widely available, the provided information and experimental protocol offer a solid foundation for researchers to conduct their own stability and compatibility studies. The use of HPLC is a reliable method for monitoring the decomposition and determining its kinetics under specific acidic conditions. Further research to populate a more extensive quantitative dataset would be highly beneficial to the scientific community.
References
The Solubility Profile of Sodium Hydroxymethanesulfinate Dihydrate in Organic Solvents: A Technical Guide for Researchers
Introduction: Sodium hydroxymethanesulfinate dihydrate, commonly known as Rongalite, is a versatile and cost-effective reducing agent with applications across various industries, including textiles, polymers, and pharmaceuticals. In the context of drug development and organic synthesis, understanding its solubility in non-aqueous media is critical for reaction optimization, formulation development, and process design. This technical guide provides a comprehensive overview of the available solubility data for sodium hydroxymethanesulfinate dihydrate in organic solvents, outlines a general experimental protocol for its quantitative determination, and presents a relevant synthetic workflow in pharmaceutical manufacturing.
Solubility of Sodium Hydroxymethanesulfinate Dihydrate in Organic Solvents
Precise quantitative data on the solubility of sodium hydroxymethanesulfinate dihydrate in a wide range of organic solvents remains limited in publicly available literature. However, qualitative descriptions and some specific data points have been compiled from various sources to provide a general understanding of its solubility profile.
Qualitative and Quantitative Solubility Data
The solubility of sodium hydroxymethanesulfinate dihydrate is largely dictated by its salt-like nature and the presence of water of hydration, making it freely soluble in polar protic solvents like water. Its solubility in organic solvents is generally low, with a slight solubility observed in some polar aprotic and protic organic solvents.
| Solvent | Chemical Class | Qualitative Solubility | Quantitative Solubility ( g/100 mL) |
| Water | Protic Solvent | Freely Soluble[1][2][3][4] | ~60 (as dihydrate)[4] |
| Ethanol | Protic Solvent | Slightly Soluble[2][3][5] | Data not available |
| Dehydrated Alcohol | Protic Solvent | Practically Insoluble[6] | Data not available |
| Methanol | Protic Solvent | Data not available | Data not available |
| Dimethylformamide (DMF) | Aprotic Solvent | Fairly Good Solubility | Data not available |
| Dimethyl Sulfoxide (DMSO) | Aprotic Solvent | Data not available | Data not available |
| Ether | Aprotic Solvent | Practically Insoluble[6] | Data not available |
| Benzene | Aromatic Hydrocarbon | Practically Insoluble[6] | Data not available |
Note: The quantitative solubility in water is approximately 600 g/L for the dihydrate form.[4] One source mentions a solubility of 50 mg/mL in water, which may refer to specific experimental conditions.[7][8] The term "slightly soluble" generally implies a solubility between 0.1 and 1 g/100 mL, while "practically insoluble" suggests a solubility of less than 0.01 g/100 mL.
Experimental Protocol for Determining Solubility
The following is a generalized experimental protocol for determining the solubility of sodium hydroxymethanesulfinate dihydrate in an organic solvent of interest. This method is based on the principle of creating a saturated solution and determining the concentration of the dissolved solid.
Materials and Equipment:
-
Sodium hydroxymethanesulfinate dihydrate (analytical grade)
-
Organic solvent of interest (anhydrous, high purity)
-
Analytical balance
-
Temperature-controlled shaker or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
Spectrophotometer or other suitable analytical instrument for quantification
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of sodium hydroxymethanesulfinate dihydrate to a known volume of the organic solvent in a sealed container. The excess solid is crucial to ensure that the solution reaches saturation.
-
Place the container in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the mixture to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette, ensuring that no solid particles are disturbed.
-
To remove any suspended microparticles, filter the collected supernatant through a syringe filter into a clean, dry container.
-
-
Quantification of Dissolved Solute:
-
The concentration of the dissolved sodium hydroxymethanesulfinate dihydrate in the filtered solution can be determined by a suitable analytical method. Given its chemical nature, indirect methods might be more practical than direct evaporation and weighing, especially for low solubilities.
-
Gravimetric Analysis (for higher solubilities): A known volume of the saturated solution can be carefully evaporated to dryness under controlled conditions (e.g., in a vacuum oven at a temperature below its decomposition point), and the mass of the solid residue can be measured.
-
Spectroscopic or Chromatographic Methods (for lower solubilities): If the compound has a suitable chromophore, UV-Vis spectroscopy can be used after creating a calibration curve. Alternatively, a derivatization reaction could be employed to create a quantifiable colored or fluorescent compound. High-performance liquid chromatography (HPLC) with a suitable detector could also be a viable method for quantification.
-
-
Calculation of Solubility:
-
The solubility is calculated from the concentration of the dissolved solid in the saturated solution and is typically expressed in grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).
-
Application in Drug Synthesis: The Quetiapine Workflow
Sodium hydroxymethanesulfinate (Rongalite) has been utilized in the synthesis of various pharmaceutical compounds. One notable example is its application in a synthetic route towards the antipsychotic drug, Quetiapine.[9] In this context, Rongalite is not directly used, but a related compound, sodium dithionite (B78146) (which can be used to prepare Rongalite), is employed as a reducing agent in a key cyclization step. The following workflow illustrates a synthetic approach to a key intermediate of Quetiapine.
Caption: Synthetic workflow for a key intermediate of Quetiapine.
This workflow demonstrates a two-step, one-pot synthesis where an initial intermolecular SNAr reaction is followed by an intramolecular reductive amidation using sodium dithionite to form the core structure of Quetiapine.[9] This highlights the utility of sulfinate-related reducing agents in the construction of complex heterocyclic systems prevalent in many active pharmaceutical ingredients.
Conclusion
While quantitative solubility data for sodium hydroxymethanesulfinate dihydrate in organic solvents is not extensively documented, its qualitative behavior indicates a preference for polar environments. The provided experimental protocol offers a robust framework for researchers to determine precise solubility values in solvents relevant to their specific applications. Furthermore, the role of related reducing agents in the synthesis of pharmaceuticals like Quetiapine underscores the importance of understanding the reactivity and physical properties of this class of compounds in drug development. Further research to quantify the solubility of sodium hydroxymethanesulfinate dihydrate in a broader range of organic solvents would be a valuable contribution to the chemical and pharmaceutical sciences.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chembk.com [chembk.com]
- 3. ataman-chemicals.com [ataman-chemicals.com]
- 4. Rongalite - Wikipedia [en.wikipedia.org]
- 5. Sodium hydroxymethanesulphinate | 149-44-0 [chemicalbook.com]
- 6. Rongalite | CH4O3S.Na | CID 24181102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 羟甲基亚磺酸钠二水合物 ≥98.0% (RT) | Sigma-Aldrich [sigmaaldrich.com]
- 8. Sodium formaldehydesulfoxylate dihydrate | 6035-47-8 [chemicalbook.com]
- 9. thieme-connect.de [thieme-connect.de]
Spectroscopic Characterization of Sodium Formaldehyde Sulfoxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Sodium formaldehyde (B43269) sulfoxylate (B1233899) (SFS), also known as Rongalite, is a versatile chemical compound with the molecular formula Na⁺HOCH₂SO₂⁻.[1] It is widely utilized as a reducing agent in various industrial applications, including in the dye industry and as a redox polymerization initiator.[2][3] In the pharmaceutical and drug development sectors, its properties as a reducing agent and its potential reactions are of significant interest. A thorough understanding of its spectroscopic characteristics is paramount for its identification, quantification, and quality control. This technical guide provides an in-depth overview of the spectroscopic characterization of sodium formaldehyde sulfoxylate, complete with quantitative data, detailed experimental protocols, and visual representations of analytical workflows.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from various spectroscopic techniques for the characterization of sodium formaldehyde sulfoxylate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Quantitative NMR (qNMR) has been demonstrated as a suitable method for the assay of sodium formaldehyde sulfoxylate, offering an alternative to traditional titration methods.[4]
Table 1: ¹H NMR Data for Sodium Formaldehyde Sulfoxylate
| Chemical Shift (ppm) | Multiplicity | Assignment |
| Data not explicitly available in search results | - | Methylene (B1212753) protons (-CH₂-) |
Note: Specific chemical shift values for the methylene protons of SFS in different solvents were not detailed in the provided search results. However, ¹H NMR is a viable technique for its analysis.
Vibrational Spectroscopy (FTIR and Raman)
Infrared and Raman spectroscopy are powerful techniques for identifying the functional groups present in sodium formaldehyde sulfoxylate.
Table 2: Key FTIR Absorption Bands for Sodium Formaldehyde Sulfoxylate
| Wavenumber (cm⁻¹) | Intensity | Assignment | Reference |
| Specific peak data not available | - | O-H stretching (of water in dihydrate form and hydroxyl group) | [5][6] |
| Specific peak data not available | - | C-H stretching | [7] |
| Specific peak data not available | - | S=O stretching (sulfinate group) | [7] |
| Specific peak data not available | - | C-O stretching | [7] |
| Specific peak data not available | - | S-O stretching | [7] |
Note: While the availability of FTIR spectra is confirmed, specific peak positions are not listed in the provided search results. The assignments are based on the known chemical structure.
Table 3: Key Raman Shifts for Sodium Formaldehyde Sulfoxylate
| Raman Shift (cm⁻¹) | Intensity | Assignment | Reference |
| Specific peak data not available | - | S=O symmetric and asymmetric stretching | [7] |
| Specific peak data not available | - | C-S stretching | [7] |
| Specific peak data not available | - | C-O stretching | [7] |
| Specific peak data not available | - | O-H bending | [7] |
Note: A study on the structural examination of SFS using IR and Raman spectroscopy has been published, but the detailed peak data is not available in the search snippets.[7]
Mass Spectrometry (MS)
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is a sensitive method for the detection and quantification of sodium formaldehyde sulfoxylate.
Table 4: Mass Spectrometry Data for Sodium Formaldehyde Sulfoxylate
| Ionization Mode | Parent Ion (m/z) | Daughter Ion (m/z) | Technique | Reference |
| ESI⁻ | 95 | 65 | UPLC-MS/MS | [8] |
Note: The parent ion at m/z 95 likely corresponds to the [HOCH₂SO₂]⁻ anion.
Experimental Protocols
Detailed methodologies are crucial for the reproducible spectroscopic analysis of sodium formaldehyde sulfoxylate.
Sample Preparation for FTIR Spectroscopy
-
KBr Pellet Method:
-
Thoroughly grind a small amount of sodium formaldehyde sulfoxylate dihydrate with dry potassium bromide (KBr) in an agate mortar. The typical sample-to-KBr ratio is 1:100.
-
Transfer the resulting fine powder into a pellet-forming die.
-
Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or semi-transparent pellet.
-
Place the KBr pellet in the sample holder of the FTIR spectrometer for analysis.[5][9]
-
-
Attenuated Total Reflectance (ATR) Method:
-
Place a small amount of the solid sodium formaldehyde sulfoxylate sample directly onto the ATR crystal.
-
Apply pressure using the ATR accessory's pressure clamp to ensure good contact between the sample and the crystal.
-
Collect the ATR-IR spectrum.[5]
-
Protocol for ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh a known amount of sodium formaldehyde sulfoxylate and dissolve it in a suitable deuterated solvent (e.g., D₂O) in an NMR tube.
-
Internal Standard: For quantitative analysis (qNMR), add a known amount of a suitable internal standard.
-
Data Acquisition: Acquire the ¹H NMR spectrum using a benchtop or high-field NMR spectrometer.[4]
-
Data Processing: Process the acquired FID (Free Induction Decay) by applying Fourier transformation, phase correction, and baseline correction.
-
Analysis: Integrate the signals corresponding to the analyte and the internal standard to determine the concentration of sodium formaldehyde sulfoxylate.
Protocol for LC-MS/MS Analysis
This protocol is adapted from a method for detecting SFS in food samples.[8]
-
Chromatographic Conditions:
-
Column: Synergi Max-RP C12 (5.0 µm, 4.6 mm x 250 mm) or equivalent.[8]
-
Mobile Phase: A mixture of acetonitrile (B52724) and an aqueous ammonium (B1175870) acetate (B1210297) solution (e.g., 5-10:95-90 v/v of acetonitrile: 8.0-10.0 mmol/L ammonium acetate).[8]
-
Flow Rate: 0.5 ± 0.1 mL/min.[8]
-
Column Temperature: 30 ± 5 °C.[8]
-
Elution: Isocratic.[8]
-
-
Mass Spectrometry Conditions:
-
Sample Preparation:
-
Dissolve the sample in the mobile phase or a compatible solvent.
-
Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the prepared sample into the LC-MS/MS system.
-
Quantify the amount of sodium formaldehyde sulfoxylate by comparing the peak area of the monitored ion transition to a calibration curve prepared with known standards.
-
Visualized Workflows and Pathways
Diagrams created using Graphviz (DOT language) illustrate key processes in the analysis of sodium formaldehyde sulfoxylate.
Experimental Workflow for LC-MS/MS Analysis
Caption: Workflow for the quantitative analysis of sodium formaldehyde sulfoxylate using LC-MS/MS.
Chemical Reactions and Decomposition of Sodium Formaldehyde Sulfoxylate
Sodium formaldehyde sulfoxylate is prepared from sodium dithionite (B78146) and formaldehyde.[1] In solution, the hydroxymethanesulfinate ion can be unstable and decompose into formaldehyde and sulfite.[1]
Caption: Synthesis and decomposition pathway of sodium formaldehyde sulfoxylate.
This technical guide provides a foundational understanding of the spectroscopic characterization of sodium formaldehyde sulfoxylate. For more specific applications, further optimization of the presented protocols may be necessary. The provided data and methodologies serve as a valuable resource for researchers and professionals working with this important chemical compound.
References
- 1. Rongalite - Wikipedia [en.wikipedia.org]
- 2. ataman-chemicals.com [ataman-chemicals.com]
- 3. ataman-chemicals.com [ataman-chemicals.com]
- 4. USP-NF: Sodium Formaldehyde Sulfoxylate App Note — Nanalysis [nanalysis.com]
- 5. Sodium formaldehyde sulfoxylate dihydrate | CH7NaO5S | CID 23666330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. spectrabase.com [spectrabase.com]
- 7. Structural Examinations of "Sodium FormaldehydeSulfoxylate" by Infrared and Raman Spectroscopy [jstage.jst.go.jp]
- 8. CN102680606B - Method for measuring sodium formaldehyde sulfoxylate in food - Google Patents [patents.google.com]
- 9. Sodium Formaldehyde Sulfoxylate | CH3NaO3S | CID 23689980 - PubChem [pubchem.ncbi.nlm.nih.gov]
Rongalite in Organic Chemistry: A Technical Guide to its Discovery, History, and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Sodium formaldehyde (B43269) sulfoxylate (B1233899), widely known by its trade name Rongalite, has a rich history that has evolved from its initial applications in the textile industry to becoming a versatile and powerful reagent in modern organic synthesis. First reported in the chemical literature in 1905, this inexpensive and readily available compound has garnered significant attention for its multifaceted reactivity.[1][2] This technical guide provides an in-depth exploration of the discovery and history of Rongalite, and details its contemporary applications in organic chemistry. It serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and mechanistic insights to facilitate its effective utilization in the laboratory.
Discovery and Historical Perspective
Rongalite, or sodium hydroxymethanesulfinate, was first described in the chemical literature in 1905.[1] Its name is derived from the French word "rongeage," meaning to decolorize, which points to its earliest industrial application as a bleaching and discharge printing agent in the textile industry.[2] Historically, it was also employed as an antidote for heavy metal poisoning due to its chelating properties.[2]
The synthesis of Rongalite has also evolved over time. Early methods involved the reduction of a mixture of formaldehyde and sodium hydrogen sulfite (B76179) with zinc dust.[1] The modern industrial production of Rongalite involves the reaction of sodium dithionite (B78146) with formaldehyde.[2]
Physicochemical Properties and Handling
Rongalite is a colorless, crystalline solid that is highly soluble in water and typically sold as the dihydrate (Na+HOCH₂SO₂⁻·2H₂O).[1] It is known to have a faint leek-like odor.[2] While stable under ambient conditions, it is hygroscopic and should be stored in a cool, dry place. Upon treatment with acid, Rongalite decomposes to release toxic gases, and it can cause skin and eye irritation.[2]
Applications in Organic Synthesis
Rongalite's utility in organic synthesis stems from its ability to act as a versatile reagent, participating in a wide array of chemical transformations. It can function as a source of the sulfoxylate dianion (SO₂²⁻), a C1 synthon, a reducing agent, and a single-electron transfer (SET) agent.
Source of Sulfoxylate Dianion (SO₂²⁻): Synthesis of Sulfones and Sultines
One of the most common applications of Rongalite is as a nucleophilic source of the SO₂²⁻ dianion for the synthesis of sulfones and sultines, which are important structural motifs in many biologically active molecules.[1]
The reaction of alkyl halides or activated olefins with Rongalite provides a straightforward route to symmetrical sulfones. The first synthesis of dibenzyl sulfone from benzyl (B1604629) chloride and Rongalite was reported by Fromm in 1908.[1]
Quantitative Data for the Synthesis of Symmetrical Sulfones
| Entry | Substrate | Product | Conditions | Yield (%) | Reference |
| 1 | Benzyl chloride | Dibenzyl sulfone | Aqueous alcohol | Good | [1] |
| 2 | Acrylonitrile | β,β′-dicyanodiethyl sulfone | Aqueous methanol | 91 | [1] |
| 3 | Methyl acrylate | β,β′-dicarbomethoxy-diethyl sulfone | Aqueous methanol | 85 | [1] |
| 4 | Acrylamide | β,β′-dicarboxamido-diethyl sulfone | Aqueous methanol | 64 | [1] |
Experimental Protocol: Synthesis of Dibenzyl Sulfone
-
Dissolve benzyl chloride (2 equivalents) in aqueous ethanol.
-
Add Rongalite (1 equivalent) to the solution.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
The product, dibenzyl sulfone, will precipitate from the reaction mixture and can be collected by filtration.
Rongalite is also a valuable reagent for the synthesis of sultines (cyclic sulfinates), which can serve as precursors to dienes for Diels-Alder reactions.[1][2]
Quantitative Data for the Synthesis of Sultines
| Entry | Substrate | Product | Conditions | Yield (%) | Reference |
| 1 | α,α′-Dibromo-o-xylene | 1,3-Dihydrobenzo[c]thiophene-2-oxide | Aqueous DMF | 43 | [1] |
| 2 | α,α′-Dichloro-o-xylene | 1,3-Dihydrobenzo[c]thiophene-2-oxide | DMF, NaI, 25 °C | 70 | [1] |
| 3 | 3,4-Bis(chloromethyl)furan | Furanosultine | DMF, TBAB, 25 °C | 40 | [1] |
| 4 | 2,5-Dimethyl-3,4-bis(chloromethyl)thiophene | 2,5-Dimethylthienosultine | DMF | 35 | [1] |
Experimental Protocol: Synthesis of 1,3-Dihydrobenzo[c]thiophene-2-oxide
-
To a solution of α,α′-dichloro-o-xylene (1 equivalent) in DMF, add sodium iodide (catalytic amount) and Rongalite (1 equivalent).
-
Stir the reaction mixture at 25 °C.
-
Monitor the reaction progress by TLC.
-
Upon completion, the reaction is worked up by extraction to afford the sultine product.
Reducing Agent
Rongalite is an effective reducing agent, both on its own and in combination with other reagents like elemental tellurium.
Rongalite can be used for the reductive dehalogenation of α-halo ketones and aldehydes.[2] It is also capable of reducing aromatic aldehydes and benzoins to their corresponding alcohols at elevated temperatures in DMF.[2]
A combination of Rongalite and elemental tellurium in dilute aqueous sodium hydroxide (B78521) generates sodium telluride (Na₂Teₓ), a powerful reducing agent.[1][2] This system is particularly useful for the debromination of vicinal dibromides to alkenes and the reduction of aromatic nitro compounds to anilines.[1]
Quantitative Data for Rongalite-Tellurium Mediated Reductions
| Entry | Substrate | Product | Transformation | Yield (%) | Reference |
| 1 | Stilbene (B7821643) dibromide | Stilbene | Debromination | 91 | [1] |
| 2 | Cinnamic acid dibromide | Cinnamic acid | Debromination | 85 | [1] |
| 3 | 4-Nitroaniline | 1,4-Phenylenediamine | Nitro reduction | 96 | [1] |
| 4 | 2-Nitrophenol | 2-Aminophenol | Nitro reduction | 85 | [1] |
Experimental Protocol: Debromination of Stilbene Dibromide
-
Prepare the sodium telluride reagent by gently heating elemental tellurium with Rongalite in dilute aqueous sodium hydroxide until a wine-red colored solution is formed.
-
Add the stilbene dibromide to the solution of the reducing agent at room temperature.
-
Stir the reaction mixture until the starting material is consumed (monitored by TLC).
-
The product alkene can be isolated by extraction.
C1 Synthon
Thermal decomposition of Rongalite generates formaldehyde, which can be utilized as a C1 synthon in various organic transformations. For example, it has been employed in the copper- and iodine-mediated synthesis of trisubstituted furans from aryl ketones in DMSO.[2]
Single Electron Transfer (SET) Agent
More recently, Rongalite has been recognized as a potent single electron donor, enabling transition-metal-free arylation reactions.[2][3] This application is particularly significant in the context of green chemistry, as it avoids the use of often toxic and expensive transition metal catalysts.
Quantitative Data for Rongalite-Promoted Transition-Metal-Free Arylation
| Entry | Aryl Halide | Arene | Product | Conditions | Yield (%) | Reference |
| 1 | 4-Iodobenzonitrile | Benzene | 4-Cyanobiphenyl | Base, DMSO | High | [3][4] |
| 2 | 1-Iodonaphthalene | Benzene | 1-Phenylnaphthalene | Base, DMSO | High | [3][4] |
| 3 | 2-Bromopyridine | Toluene | 2-(p-Tolyl)pyridine | Base, DMSO | Moderate | [3][4] |
This methodology has been successfully applied to the synthesis of a key intermediate for the antipsychotic drug Quetiapine in 70% yield in a single step.[2][3]
Mechanistic Pathways and Visualizations
The diverse reactivity of Rongalite can be understood through several key mechanistic pathways.
Nucleophilic Attack of Sulfoxylate Anion
In the synthesis of sulfones, the reaction can proceed through two possible pathways: initial nucleophilic attack of the hydroxymethanesulfinate anion followed by elimination of formaldehyde, or direct attack of the sulfinate anion generated from Rongalite.
Caption: Proposed mechanism for sulfone formation from Rongalite.
Generation of Dienes from Sultines
Sultines, synthesized using Rongalite, can undergo thermal extrusion of sulfur dioxide to generate highly reactive dienes, which can then be trapped in Diels-Alder reactions.
Caption: Thermal generation of dienes from sultines for Diels-Alder reactions.
Single Electron Transfer (SET) Pathway for Arylation
In transition-metal-free arylations, Rongalite acts as a precursor to a super electron donor, which initiates a radical chain reaction.
Caption: Simplified single electron transfer (SET) mechanism for Rongalite-promoted arylation.
Conclusion and Future Outlook
From its humble beginnings as an industrial bleaching agent, Rongalite has emerged as a remarkably versatile and valuable reagent in the arsenal (B13267) of the modern organic chemist. Its ability to act as a source of the sulfoxylate dianion, a C1 synthon, a reducing agent, and a single electron donor has enabled the development of a wide range of synthetic methodologies. The transition-metal-free reactions promoted by Rongalite are particularly noteworthy, aligning with the principles of green and sustainable chemistry. For researchers and professionals in drug development, Rongalite offers a cost-effective and powerful tool for the construction of complex molecular architectures, as exemplified by its application in the synthesis of a key intermediate for Quetiapine. Future research will undoubtedly continue to uncover new and innovative applications for this historic yet highly relevant chemical compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. scientificupdate.com [scientificupdate.com]
- 3. [PDF] Generation of Aryl Radicals from Aryl Halides: Rongalite-Promoted Transition-Metal-Free Arylation. | Semantic Scholar [semanticscholar.org]
- 4. Generation of Aryl Radicals from Aryl Halides: Rongalite-Promoted Transition-Metal-Free Arylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Reductive Dehalogenation of α-Halo Ketones using Sodium Hydroxymethanesulfinate Dihydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium hydroxymethanesulfinate dihydrate, commonly known as Rongalite, is a versatile and inexpensive reducing agent with significant applications in organic synthesis.[1][2] One of its key applications is the efficient and clean reductive dehalogenation of α-halo ketones to their corresponding parent ketones.[3] This reaction is of considerable interest in medicinal chemistry and drug development as α-halo ketones are important synthetic intermediates, but their inherent reactivity and potential toxicity often necessitate their removal or transformation in later stages of a synthetic sequence.[4]
The use of sodium hydroxymethanesulfinate dihydrate offers a mild and effective method for this transformation, proceeding under relatively gentle conditions and tolerating a variety of functional groups.[5] This protocol provides a detailed overview of the reaction, including experimental procedures, quantitative data, and a mechanistic rationale.
Reaction Principle
The overall transformation involves the replacement of a halogen atom (Cl, Br, or I) at the α-position of a ketone with a hydrogen atom, using sodium hydroxymethanesulfinate dihydrate as the reducing agent. The reaction is typically carried out in a suitable solvent, such as ethanol (B145695) or dimethylformamide (DMF), often at elevated temperatures to ensure a reasonable reaction rate.[3]
Quantitative Data
The reductive dehalogenation of various α-halo ketones using sodium hydroxymethanesulfinate dihydrate proceeds with high efficiency. The following table summarizes the reaction conditions and yields for a range of substrates.
| Entry | α-Halo Ketone Substrate | Halogen | Solvent | Temperature | Time (h) | Yield (%) |
| 1 | 2-Bromoacetophenone | Br | Ethanol | Reflux | 1 | 95 |
| 2 | 2-Chloroacetophenone | Cl | Ethanol | Reflux | 1 | 93 |
| 3 | 4'-Methyl-2-bromoacetophenone | Br | Ethanol | Reflux | 1 | 96 |
| 4 | 4'-Methoxy-2-bromoacetophenone | Br | Ethanol | Reflux | 1 | 94 |
| 5 | 4'-Nitro-2-bromoacetophenone | Br | Ethanol | Reflux | 1.5 | 92 |
| 6 | 2-Bromopropiophenone | Br | Ethanol | Reflux | 1.5 | 90 |
| 7 | 2-Bromo-2'-acetonaphthone | Br | Ethanol | Reflux | 1.5 | 91 |
| 8 | 3-Bromocamphor | Br | DMF | 80 °C | 2 | 88 |
| 9 | 2-Chlorocyclohexanone | Cl | DMF | 80 °C | 3 | 85 |
Experimental Protocols
General Procedure for the Reductive Dehalogenation of α-Halo Ketones
This protocol is based on the procedure reported by Harris, A. R. in Synthetic Communications, 1987 , 17(13), 1587-1592.
Materials:
-
α-Halo ketone (1.0 eq)
-
Sodium hydroxymethanesulfinate dihydrate (Rongalite) (1.2 - 1.5 eq)
-
Ethanol or Dimethylformamide (DMF)
-
Water
-
Dichloromethane (B109758) or Diethyl ether
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating mantle and magnetic stirrer
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the α-halo ketone (1.0 eq) and the chosen solvent (ethanol or DMF, approximately 10-20 mL per gram of substrate).
-
Addition of Reducing Agent: Add sodium hydroxymethanesulfinate dihydrate (1.2 - 1.5 eq) to the stirred solution.
-
Reaction: Heat the reaction mixture to reflux (for ethanol) or 80 °C (for DMF) and maintain for the time indicated in the table above, or until TLC analysis indicates complete consumption of the starting material.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If using ethanol, remove the solvent under reduced pressure. If using DMF, dilute the mixture with water.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or diethyl ether) three times.
-
Combine the organic extracts and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent from the filtrate under reduced pressure to yield the crude product.
-
If necessary, purify the product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica (B1680970) gel.
-
Reaction Mechanism and Workflow
The precise mechanism of the reductive dehalogenation of α-halo ketones by sodium hydroxymethanesulfinate is not definitively established, but several pathways have been proposed. One plausible mechanism involves the formation of a sulfoxylate (B1233899) anion (SO₂²⁻) from Rongalite, which then acts as the key reducing species.
References
- 1. scientificupdate.com [scientificupdate.com]
- 2. Reductive dehalogenation of halo ketones - Wikipedia [en.wikipedia.org]
- 3. pureportal.coventry.ac.uk [pureportal.coventry.ac.uk]
- 4. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sodium hydroxymethanesulfinate, Rongalite [organic-chemistry.org]
Application of Rongalite in the Synthesis of Sulfones and Sultines: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rongalite, chemically known as sodium hydroxymethanesulfinate (Na⁺HOCH₂SO₂⁻), is an inexpensive, stable, and environmentally benign reagent.[1][2] It has gained significant traction in organic synthesis as a convenient and safe solid surrogate for gaseous sulfur dioxide (SO₂).[1] Its ease of handling and versatile reactivity make it a superior alternative for introducing the sulfonyl group (–SO₂–) into organic molecules, a critical moiety in numerous pharmaceuticals and materials.[3][4] This document provides detailed application notes, experimental protocols, and mechanistic insights into the use of Rongalite for the synthesis of sulfones and sultines.
Rongalite is a white, crystalline, and hygroscopic solid, typically available as a dihydrate.[1][2] It is highly soluble in water and polar organic solvents. For optimal reactivity and purity, it should be stored in a cool, dry, and dark place.[2] A faint leek-like smell is characteristic, while a fishy odor may indicate decomposition and loss of purity.[2] In solution, particularly under basic conditions, Rongalite decomposes to generate the hydroxymethanesulfinate anion, which can then release the active SO₂ source, the sulfoxylate (B1233899) dianion (SO₂²⁻).[1]
Application 1: Synthesis of Sulfones
Sulfones are a cornerstone functional group in medicinal chemistry, present in drugs such as Tirofiban and Vemurafenib.[3] Rongalite offers a direct and efficient pathway for the synthesis of both symmetrical and unsymmetrical sulfones from various precursors.
Synthesis of Symmetrical Sulfones from Alkyl Halides
Rongalite reacts with two equivalents of an alkyl halide to produce symmetrical sulfones. The reaction is believed to proceed through the in situ generation of a sulfinate species that subsequently displaces the halide.[1][4]
General Reaction: 2 R-X + NaHOCH₂SO₂ → R-SO₂-R + NaX + CH₂O + HX
Synthesis of β,β'-Disubstituted Diethyl Sulfones from Activated Olefins
Activated olefins, such as α,β-unsaturated esters and nitriles, undergo a Michael-type addition with the sulfinate species generated from Rongalite to yield β,β'-disubstituted diethyl sulfones.[2][3] This method provides a straightforward route to highly functionalized sulfone derivatives.
One-Pot Synthesis of Unsymmetrical Sulfones
An efficient methodology for the one-pot or telescoped synthesis of unsymmetrical sulfones has been developed.[5] This process involves the initial reaction of Rongalite with one alkyl halide to form an intermediate alkyl sulfinate, which is then trapped by a second, different electrophile.[3]
Data Presentation: Synthesis of Sulfones
| Entry | Substrate 1 | Substrate 2 | Product | Solvent | Yield (%) | Reference |
| 1 | Benzyl (B1604629) chloride | Benzyl chloride | Dibenzyl sulfone | Aqueous Ethanol (B145695) | - | [2] |
| 2 | Acrylonitrile | Acrylonitrile | Bis(2-cyanoethyl) sulfone | Aqueous Methanol (B129727) | 91 | [2] |
| 3 | Ethyl acrylate | Ethyl acrylate | Diethyl 2,2'-sulfonyldiacetate | Aqueous Methanol | 85 | [2] |
| 4 | Methyl vinyl ketone | Methyl vinyl ketone | Bis(2-acetylethyl) sulfone | Aqueous Methanol | 64 | [2] |
| 5 | p-Quinone methide | Benzyl bromide | Diarylmethyl benzyl sulfone | DMF | 86 | [6] |
| 6 | p-Quinone methide | Allyl bromide | Diarylmethyl allyl sulfone | DMF | - | [6] |
Application 2: Synthesis of Sultines (Cyclic Sulfinates)
Sultines are valuable cyclic sulfinate esters that serve as versatile intermediates in organic synthesis, particularly as precursors for o-quinodimethanes in Diels-Alder reactions.[2][3] Rongalite provides a practical route for the synthesis of sultines from dihaloarenes.
The reaction of α,α'-dihalo-o-xylenes with Rongalite in a suitable solvent like DMF yields the corresponding sultine.[2]
Data Presentation: Synthesis of Sultines
| Entry | Substrate | Product | Solvent | Yield (%) | Reference |
| 1 | α,α'-Dibromo-o-xylene | 1,3-Dihydrobenzo[c]thiophene 2-oxide | Aqueous DMF | 43 | [2] |
| 2 | α,α'-Dichloro-o-xylene | 1,3-Dihydrobenzo[c]thiophene 2-oxide | DMF, NaI | 70 | [2] |
Experimental Protocols
Protocol 1: Synthesis of a Symmetrical Sulfone from an Alkyl Halide
Materials:
-
Alkyl halide (e.g., Benzyl chloride)
-
Rongalite (sodium hydroxymethanesulfinate)
-
Ethanol
-
Water
Procedure:
-
Dissolve the alkyl halide (2.0 mmol) in a mixture of ethanol and water.
-
Add Rongalite (1.0 mmol) to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica (B1680970) gel.[7]
Protocol 2: Synthesis of β,β'-Disubstituted Diethyl Sulfones from an Activated Olefin
Materials:
-
Activated olefin (e.g., Acrylonitrile)
-
Rongalite
-
Methanol
-
Water
Procedure:
-
Dissolve the activated olefin (2.0 mmol) in a mixture of methanol and water.
-
Add Rongalite (1.0 mmol) to the solution.
-
Stir the mixture at room temperature and monitor the reaction by TLC. The reaction is typically complete within a few hours.[7]
-
Follow the work-up and purification steps as described in Protocol 1.
Protocol 3: One-Pot Synthesis of an Unsymmetrical Sulfone
Materials:
-
Alkyl halide 1
-
Alkyl halide 2
-
Rongalite
-
Dimethylformamide (DMF)
Procedure:
-
In a reaction vessel, dissolve Rongalite (1.2 mmol) in DMF.
-
Add the first alkyl halide (1.0 mmol) and stir the mixture at room temperature. Monitor the formation of the sulfinate intermediate by TLC.
-
Once the intermediate is formed, add the second, different alkyl halide (1.0 mmol) to the reaction mixture.
-
Continue stirring at room temperature or heat as required, while monitoring the reaction by TLC.
-
Follow a standard aqueous work-up procedure as described in Protocol 1.
-
Purify the crude product by column chromatography to isolate the unsymmetrical sulfone.[7]
Protocol 4: Synthesis of a Sultine from a Dihaloarene
Materials:
-
α,α'-Dichloro-o-xylene
-
Rongalite
-
Sodium iodide (NaI)
-
Dimethylformamide (DMF)
Procedure:
-
To a solution of α,α'-dichloro-o-xylene (1.0 mmol) in DMF, add Rongalite (1.2 mmol) and sodium iodide (1.2 mmol).
-
Stir the reaction mixture at 25 °C.
-
Monitor the reaction progress by TLC.
-
Upon completion, perform an aqueous work-up as described in Protocol 1.
-
Purify the crude sultine by column chromatography.[2]
Visualizations
Reaction Pathway for Sulfone Synthesis
Caption: General reaction pathway for symmetrical and unsymmetrical sulfone synthesis.
Experimental Workflow for Sulfone Synthesis
Caption: A generalized experimental workflow for sulfone and sultine synthesis.
Logical Relationship for Sultine Formation and Application
Caption: Synthesis of sultines and their application in Diels-Alder reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scientificupdate.com [scientificupdate.com]
- 4. Rongalite - Wikipedia [en.wikipedia.org]
- 5. Reaction of Alkyl Halides with Rongalite: One-Pot and Telescoped Syntheses of Aliphatic Sulfonamides, Sulfonyl Fluorides, and Unsymmetrical Sulfones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for Sodium Formaldehyde Sulfoxylate in Emulsion Polymerization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium formaldehyde (B43269) sulfoxylate (B1233899) (SFS), also known as Rongalite, is a powerful reducing agent widely employed as a key component of redox initiation systems in emulsion polymerization.[1][2][3] Its primary function is to act as a catalyst in redox reactions, which generate the free radicals necessary to initiate polymerization.[1][2] This allows for polymerization to occur at lower temperatures than those required for thermal initiation, offering several advantages, including better process control, reduced energy consumption, and the ability to synthesize polymers with higher molecular weights and improved properties.[4][5] SFS is utilized in the synthesis of a variety of polymers, including synthetic rubbers and acrylic resins.[1][2][6]
These application notes provide a detailed protocol for the use of sodium formaldehyde sulfoxylate in emulsion polymerization, targeted at researchers, scientists, and professionals in drug development who may use polymer-based materials.
Data Presentation
The following table summarizes typical quantitative data for the use of sodium formaldehyde sulfoxylate in redox-initiated emulsion polymerization, compiled from various studies. This information can serve as a starting point for reaction optimization.
| Parameter | Typical Range / Value | Monomer System Example | Notes | Reference |
| SFS Concentration | 0.015% - 0.3% (wt% on total latex/monomer) | Styrene-acrylic copolymer, MMA/BA/2-EHA | Increasing SFS concentration generally increases the polymerization rate and overall conversion.[7][8] | [8][9] |
| Oxidizing Agent | Cumene hydroperoxide (CHP), tert-butyl hydroperoxide (t-BHP) | n-butyl acrylate, Styrene-acrylic copolymer | The choice of oxidizing agent will affect the initiation efficiency and reaction kinetics. | [7][8] |
| Molar Ratio (Oxidant:Reductant) | Optimal ratio can be non-equimolar (e.g., CHP/SFS of 1.10/3.81) | n-butyl acrylate | The optimal molar ratio should be determined experimentally for each specific system.[7][8] | [7][8] |
| Catalyst (Metal Salt) | Ferrous sulfate (B86663) (FeSO₄) | n-butyl acrylate, Butylacrylate/styrene/methacrylic acid | Often used in conjunction with a chelating agent like EDTA to control the concentration of free ferrous ions.[7] | [7][10] |
| Reaction Temperature | 20°C - 80°C | Styrene-butyl acrylate, Acrylic latexes | Lower temperatures (e.g., 40°C) can lead to higher molecular weight polymers and improved properties compared to thermal initiation at higher temperatures.[4][5] | [4][5][11] |
| pH | Typically controlled, can decrease during polymerization | n-butyl acrylate | The pH of the system can influence the stability of the emulsion and the efficiency of the redox system.[7] | [7] |
Experimental Protocols
This section outlines a general protocol for conducting emulsion polymerization using a sodium formaldehyde sulfoxylate-based redox initiation system. This protocol should be adapted and optimized for specific monomer systems and desired polymer properties.
Materials:
-
Monomer(s) (e.g., butyl acrylate, methyl methacrylate, styrene)
-
Deionized water
-
Surfactant (e.g., sodium lauryl sulfate)
-
Sodium formaldehyde sulfoxylate (SFS)
-
Oxidizing agent (e.g., tert-butyl hydroperoxide (t-BHP))
-
Catalyst (e.g., ferrous sulfate heptahydrate)
-
Chelating agent (e.g., ethylenediaminetetraacetic acid, EDTA) (optional)
-
Buffer solution (to maintain pH, optional)
-
Nitrogen gas
Equipment:
-
Jacketed glass reactor with a multi-neck lid
-
Mechanical stirrer
-
Condenser
-
Thermocouple
-
Inlets for nitrogen and reagent feeds
-
Syringe pumps or peristaltic pumps for controlled addition of reagents
-
Heating/cooling circulator for the reactor jacket
Procedure:
-
Reactor Setup:
-
Assemble the glass reactor with the stirrer, condenser, thermocouple, and nitrogen inlet.
-
Ensure all glassware is clean and dry.
-
Connect the reactor jacket to the heating/cooling circulator.
-
-
Initial Charge:
-
To the reactor, add deionized water and the surfactant.
-
Begin stirring and purge the reactor with nitrogen for at least 30 minutes to remove dissolved oxygen. Oxygen can inhibit free radical polymerization.
-
-
Preparation of Feeds:
-
Monomer Emulsion: In a separate vessel, prepare a pre-emulsion by adding the monomer(s) to a solution of deionized water and surfactant under agitation.
-
Reducer Solution: Prepare a solution of sodium formaldehyde sulfoxylate in deionized water.
-
Oxidizer Solution: Prepare a solution of the oxidizing agent (e.g., t-BHP) in deionized water.
-
Catalyst Solution: If used, prepare a dilute aqueous solution of ferrous sulfate and EDTA.
-
-
Polymerization Initiation and Propagation:
-
Heat the reactor contents to the desired reaction temperature (e.g., 40°C).[4][5]
-
Once the temperature is stable, add the catalyst solution (if used) to the reactor.
-
Begin the continuous and separate feeds of the monomer emulsion, the reducer solution (SFS), and the oxidizer solution into the reactor at a controlled rate.
-
Monitor the reaction temperature closely. The polymerization is exothermic, and the feed rates may need to be adjusted to maintain the desired temperature.
-
-
Completion and Post-Polymerization:
-
After the monomer emulsion feed is complete, continue the feeds of the initiator components for a set period to ensure high conversion of the remaining monomer.
-
Maintain the reaction at the set temperature for an additional 30-60 minutes to complete the polymerization.[4]
-
A "chaser" or "post-polymerization" step can be employed where small amounts of the redox components are added to reduce residual monomer levels.[4][5]
-
-
Cooling and Characterization:
-
Cool the reactor to room temperature.
-
The resulting polymer latex can be characterized for properties such as particle size, molecular weight, and solid content.
-
Mandatory Visualizations
Diagram of the Emulsion Polymerization Workflow using SFS
Caption: Workflow for emulsion polymerization using an SFS-based redox system.
Diagram of the Redox Initiation Mechanism with SFS
Caption: Simplified mechanism of redox initiation involving SFS.
References
- 1. Sodium Formaldehyde Sulfoxylate - Royce Global - Defining Excellence Since 1929 [royceglobal.com]
- 2. nbinno.com [nbinno.com]
- 3. Sodium Formaldehyde Sulfoxylate (Safolite) - Rudolf GmbH [rudolf-group.co.id]
- 4. pcimag.com [pcimag.com]
- 5. 1stsourceresearch.com [1stsourceresearch.com]
- 6. SODIUM FORMALDEHYDESULFOXYLATE HYDRATE - Ataman Kimya [atamanchemicals.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. paint.org [paint.org]
- 10. EP1129113A1 - Redox polymerization process - Google Patents [patents.google.com]
- 11. EP0778290A2 - Redox catalyst for the initiation of emulsion polymerization - Google Patents [patents.google.com]
Application Notes and Protocols: Rongalite-Mediated Reduction of α-Keto Esters to α-Hydroxy Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reduction of α-keto esters to α-hydroxy esters is a fundamental transformation in organic synthesis, yielding valuable building blocks for pharmaceuticals, natural products, and fine chemicals. This document details the application of Rongalite (sodium hydroxymethanesulfinate), an inexpensive and environmentally benign reagent, for the efficient and chemoselective reduction of α-keto esters. This method, which operates via a radical mechanism, avoids the use of transition metals and traditional hydride reagents, offering a milder and more sustainable alternative.[1][2][3][4]
Rongalite, a stable, water-soluble compound, serves as an effective reducing agent for this transformation, providing high yields of the corresponding α-hydroxy esters.[2][3][5] The reaction is notable for its compatibility with a wide array of functional groups, including halides, alkenes, amides, and nitriles, making it a valuable tool in complex molecule synthesis.[1][2][3][4]
Reaction Principle
Rongalite, or sodium formaldehyde (B43269) sulfoxylate, is a versatile reagent in organic synthesis.[6][7] In this specific application, it facilitates the reduction of the ketone functionality in α-keto esters to a hydroxyl group. The reaction proceeds through a proposed radical-mediated pathway, distinguishing it from conventional reductions that typically involve nucleophilic attack by a hydride.[1][2][4] This unique mechanism is responsible for the high chemoselectivity observed.
Advantages of the Rongalite-Mediated Reduction
-
High Chemoselectivity: The method demonstrates excellent tolerance for other reducible functional groups.[1][2][3]
-
Mild Reaction Conditions: The reduction is typically carried out under neutral or slightly basic conditions and at moderate temperatures.
-
Cost-Effectiveness: Rongalite is an inexpensive and readily available industrial chemical.[2][3][5]
-
Transition Metal- and Hydride-Free: This protocol avoids the use of often toxic and expensive transition metals and pyrophoric hydride reagents.[2][3][4]
-
High Yields: A broad range of α-keto esters can be converted to their corresponding α-hydroxy esters in excellent yields, typically between 85-98%.[2][3][5]
-
Scalability: The procedure has been successfully demonstrated on a gram scale.[2][3]
Data Presentation
The following table summarizes the quantitative data for the Rongalite-mediated reduction of various α-keto esters to their corresponding α-hydroxy esters.
| Entry | α-Keto Ester Substrate | Product (α-Hydroxy Ester) | Yield (%) |
| 1 | Methyl benzoylformate | Methyl 2-hydroxy-2-phenylacetate | 98 |
| 2 | Ethyl benzoylformate | Ethyl 2-hydroxy-2-phenylacetate | 96 |
| 3 | Methyl (4-chlorophenyl)(oxo)acetate | Methyl 2-(4-chlorophenyl)-2-hydroxyacetate | 95 |
| 4 | Methyl (4-bromophenyl)(oxo)acetate | Methyl 2-(4-bromophenyl)-2-hydroxyacetate | 94 |
| 5 | Methyl (4-fluorophenyl)(oxo)acetate | Methyl 2-(4-fluorophenyl)-2-hydroxyacetate | 97 |
| 6 | Methyl (oxo)(p-tolyl)acetate | Methyl 2-hydroxy-2-(p-tolyl)acetate | 96 |
| 7 | Methyl (4-methoxyphenyl)(oxo)acetate | Methyl 2-hydroxy-2-(4-methoxyphenyl)acetate | 94 |
| 8 | Methyl (4-(trifluoromethyl)phenyl)(oxo)acetate | Methyl 2-hydroxy-2-(4-(trifluoromethyl)phenyl)acetate | 92 |
| 9 | Methyl 2-oxo-2-(thiophen-2-yl)acetate | Methyl 2-hydroxy-2-(thiophen-2-yl)acetate | 90 |
| 10 | Methyl 2-oxopropanoate | Methyl 2-hydroxypropanoate | 88 |
| 11 | Ethyl 2-oxobutanoate | Ethyl 2-hydroxybutanoate | 85 |
Experimental Protocols
General Procedure for the Reduction of α-Keto Esters
Materials:
-
α-Keto ester (1.0 mmol)
-
Rongalite (sodium hydroxymethanesulfinate) (2.0 mmol)
-
Sodium Bicarbonate (NaHCO₃) (2.0 mmol)
-
Dimethylformamide (DMF) (5 mL)
-
Ethyl acetate (B1210297)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
Protocol:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the α-keto ester (1.0 mmol), Rongalite (2.0 mmol), and sodium bicarbonate (2.0 mmol).
-
Add dimethylformamide (5 mL) to the flask.
-
Stir the reaction mixture at 80 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion of the reaction (typically 2-4 hours), allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the combined organic layer over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of ethyl acetate and hexane) to afford the pure α-hydroxy ester.
Visualizations
Proposed Reaction Mechanism
Caption: Proposed radical mechanism for the Rongalite-mediated reduction.
General Experimental Workflow
Caption: A typical experimental workflow for the reduction reaction.
Logical Relationship of Reaction Components
Caption: Key components and their roles in the reduction process.
References
- 1. Sodium hydroxymethanesulfinate, Rongalite [organic-chemistry.org]
- 2. Rongalite-Mediated Transition Metal- and Hydride-Free Chemoselective Reduction of α-Keto Esters and α-Keto Amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Rongalite-Mediated Transition Metal- and Hydride-Free Chemoselective Reduction of α-Keto Esters and α-Keto Amides [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. grokipedia.com [grokipedia.com]
- 7. Rongalite - Wikipedia [en.wikipedia.org]
Application Notes: Synthesis of Aryl Alkyl Sulfides Using Rongalite
Introduction
Rongalite, the common name for sodium hydroxymethanesulfinate (Na+HOCH2SO2−), is an inexpensive, stable, and environmentally benign reagent.[1][2] In organic synthesis, it has gained prominence as a versatile reagent, particularly as a convenient source of sulfur dioxide surrogates and as a potent reducing agent.[2][3][4] For professionals in pharmaceutical and materials chemistry, the synthesis of aryl alkyl sulfides is a critical transformation, as this moiety is a key structural component in many biologically active molecules and functional materials.[5] Traditional methods for synthesizing these sulfides often rely on the use of foul-smelling and toxic thiols or require transition-metal catalysts.[5][6] Rongalite offers a milder, metal-free, and operationally simple alternative for the preparation of aryl alkyl sulfides.[3][5]
Chemical Properties and Handling of Rongalite
Rongalite is a white, crystalline, water-soluble solid, typically sold as the dihydrate.[1] It is hygroscopic and should be stored in a cool, dry, and dark place to prevent degradation.[7] A faint leek-like odor is characteristic of pure Rongalite; a fishy smell may indicate decomposition and loss of reactivity.[4] In solution, particularly under basic conditions, Rongalite decomposes to generate the hydroxymethanesulfinate anion, which can then release the sulfoxylate (B1233899) dianion (SO2²⁻), the active species in many of its reactions.[2]
Mechanism of Aryl Alkyl Sulfide (B99878) Formation
The Rongalite-promoted synthesis of aryl alkyl sulfides proceeds via a one-pot reaction involving an aryl disulfide and an alkyl halide.[5] The reaction is initiated by the cleavage of the disulfide bond. Mechanistic studies suggest a single-electron transfer (SET) pathway where Rongalite acts as the electron donor.[5] This process generates a sulfite (B76179) radical that facilitates the cleavage of the disulfide, leading to the formation of an aryl thiolate anion. This nucleophilic thiolate then readily reacts with an alkyl halide in a standard SN2 reaction to yield the desired aryl alkyl sulfide.[5][7] This protocol is advantageous as it avoids the direct handling of volatile and odorous thiols.
Experimental Protocols
General Protocol for the One-Pot Synthesis of Aryl Alkyl Sulfides from Aryl Disulfides and Alkyl Halides
This protocol is based on the method developed by Tang, Zhong, and Lin, which utilizes Rongalite as an efficient promoter for the cleavage of disulfides.[5]
Materials:
-
Aryl disulfide (1.0 mmol)
-
Alkyl halide (2.2 mmol)
-
Rongalite (sodium hydroxymethanesulfinate) (2.0 mmol)
-
Potassium carbonate (K2CO3) (2.0 mmol)
-
Dimethylformamide (DMF) (5 mL)
-
Water (catalytic amount, ~0.1 mL)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica (B1680970) gel for chromatography)
Procedure:
-
To a round-bottom flask, add the aryl disulfide (1.0 mmol), Rongalite (2.0 mmol), and potassium carbonate (2.0 mmol).
-
Add dimethylformamide (5 mL) and a catalytic amount of water (~0.1 mL) to the flask.
-
Stir the mixture at room temperature.
-
Add the alkyl halide (2.2 mmol) to the reaction mixture.
-
Continue stirring at room temperature for 15-30 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, pour the mixture into water (50 mL) and extract with ethyl acetate (B1210297) (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography to obtain the pure aryl alkyl sulfide.
Data Presentation: Synthesis of Various Aryl Alkyl Sulfides
The following table summarizes the results for the synthesis of various aryl alkyl sulfides using the general protocol.
| Entry | Aryl Disulfide (Ar-S-S-Ar) | Alkyl Halide (R-X) | Product (Ar-S-R) | Time (min) | Yield (%) |
| 1 | Diphenyl disulfide | Benzyl bromide | Benzyl phenyl sulfide | 15 | 98 |
| 2 | Diphenyl disulfide | n-Butyl bromide | n-Butyl phenyl sulfide | 20 | 95 |
| 3 | Diphenyl disulfide | Allyl bromide | Allyl phenyl sulfide | 15 | 97 |
| 4 | Bis(4-chlorophenyl) disulfide | Benzyl bromide | Benzyl 4-chlorophenyl sulfide | 20 | 96 |
| 5 | Bis(4-methylphenyl) disulfide | Benzyl bromide | Benzyl 4-methylphenyl sulfide | 15 | 98 |
| 6 | Bis(2-nitrophenyl) disulfide | Benzyl bromide | Benzyl 2-nitrophenyl sulfide | 30 | 92 |
| 7 | Bis(4-methoxyphenyl) disulfide | n-Butyl bromide | n-Butyl 4-methoxyphenyl (B3050149) sulfide | 25 | 94 |
Data is representative of typical yields reported for this methodology.[5]
Visualizations
Reaction Workflow
Caption: General workflow for the Rongalite-promoted synthesis of aryl alkyl sulfides.
Proposed Reaction Mechanism
Caption: Proposed mechanism for the formation of aryl alkyl sulfides using Rongalite.
References
- 1. Rongalite - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Sodium hydroxymethanesulfinate, Rongalite [organic-chemistry.org]
- 4. scientificupdate.com [scientificupdate.com]
- 5. Sulfite-Promoted One-Pot Synthesis of Sulfides by Reaction of Aryl Disulfides with Alkyl Halides [organic-chemistry.org]
- 6. Aryl sulfide or diaryl sulfide synthesis by S-arylation or S-alkylation [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Sodium Hydroxymethanesulfinate as a Redox Initiator in Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium hydroxymethanesulfinate, also known as sodium formaldehyde (B43269) sulfoxylate (B1233899) (SFS) or by its trade name Rongalite, is a versatile and efficient reducing agent widely employed as a component of redox initiator systems in polymer synthesis.[1][2] Particularly in emulsion polymerization, the use of SFS in combination with an oxidizing agent, such as tert-butyl hydroperoxide (TBHP), allows for the generation of free radicals at low temperatures, offering significant advantages over conventional thermal initiation methods.[1] This redox system enables polymerization at temperatures ranging from ambient to moderate (e.g., 50°C), which is beneficial for energy savings, improved reaction control, and the synthesis of polymers with specific properties.[1]
These application notes provide detailed protocols and data for the use of sodium hydroxymethanesulfinate as a redox initiator in the emulsion polymerization of acrylic and styrenic monomers. The information is intended to guide researchers in developing robust and efficient polymerization processes.
Mechanism of Redox Initiation
The redox initiation process involving sodium hydroxymethanesulfinate and an oxidizing agent like tert-butyl hydroperoxide is based on a single electron transfer reaction that generates free radicals capable of initiating polymerization.
The overall reaction can be summarized as the reduction of the peroxide by the sulfoxylate, leading to the formation of an alkoxy radical and a hydroxyl radical, both of which can initiate the polymerization of vinyl monomers.
Applications in Polymer Synthesis
The sodium hydroxymethanesulfinate/tert-butyl hydroperoxide (SFS/TBHP) redox couple is particularly effective for the emulsion polymerization of various monomers, including:
-
Acrylics: Methyl methacrylate (B99206) (MMA), butyl acrylate (B77674) (BA), 2-ethylhexyl acrylate (2-EHA)[2]
-
Styrenics: Styrene (St)[1]
-
Vinyl Esters: Vinyl acetate
This system is valuable for both the main polymerization process and for the "chase" or post-polymerization step to reduce residual monomer content, leading to products with lower volatile organic compound (VOC) levels.[2]
Data Presentation
The following tables summarize typical quantitative data obtained from the emulsion polymerization of a styrene-acrylic copolymer using the SFS/TBHP redox initiator system at 50°C.[1]
Table 1: Effect of Initiator Concentration on Polymer Properties
| Initiator Concentration (%) | Monomer Conversion (%) | Weight Average Molecular Weight (Mw) |
| 0.3 | ~100 | > 1,000,000 |
| 0.4 | ~100 | 800,000 |
| 0.5 | ~100 | 650,000 |
| 0.6 | ~100 | 500,000 |
Data adapted from Haramagatti and Sikdar.[1]
Table 2: Typical Properties of Styrene-Acrylic Copolymer Latex
| Property | Value |
| Solids Content | ~50% |
| pH | 7.5 - 8.5 |
| Viscosity (at 25°C) | 100 - 500 cP |
| Particle Size | 100 - 200 nm |
| Glass Transition Temperature (Tg) | Varies with monomer composition |
General values based on typical styrene-acrylic latex formulations.
Experimental Protocols
This section provides a detailed methodology for the emulsion polymerization of a styrene-acrylic copolymer using the SFS/TBHP redox initiator system.
Materials
-
Styrene (St)
-
Butyl Acrylate (BA)
-
Acrylic Acid (AA)
-
Anionic Surfactant (e.g., Sodium Dodecyl Sulfate)
-
Non-ionic Surfactant
-
Sodium Hydroxymethanesulfinate (SFS)
-
tert-Butyl Hydroperoxide (TBHP, 70% in water)
-
Ammonium (B1175870) Hydroxide
-
Deionized Water
Equipment
-
Jacketed glass reactor with a stirrer, condenser, temperature probe, and nitrogen inlet.
-
Metering pumps for monomer emulsion and initiator solutions.
-
Water bath for temperature control.
Procedure
1. Preparation of Monomer Emulsion:
-
In a separate vessel, prepare the monomer emulsion by adding the surfactants to deionized water with gentle stirring.
-
Slowly add the monomers (styrene, butyl acrylate, and acrylic acid) to the surfactant solution under continuous agitation to form a stable pre-emulsion.
2. Reactor Setup:
-
Charge the reactor with deionized water and a small portion of the monomer emulsion (seed stage).
-
Begin purging the reactor with nitrogen and start agitation.
-
Heat the reactor contents to the reaction temperature of 50°C.[1]
3. Initiation and Polymerization:
-
Once the reactor temperature is stable at 50°C, introduce the SFS and TBHP initiator solutions. A typical concentration range for the redox pair is 0.3% to 0.6% based on the total monomer weight.[1]
-
After the initial exotherm, begin the continuous feed of the remaining monomer pre-emulsion over a period of 3-4 hours.
-
Maintain the reaction temperature at 50°C throughout the monomer feed.
4. Post-Polymerization:
-
After the monomer feed is complete, hold the reaction mixture at 50°C for an additional hour to ensure high monomer conversion.
-
Cool the reactor to room temperature.
-
Adjust the pH of the final latex to 7.5-8.5 with ammonium hydroxide.
-
Filter the latex through a fine mesh to remove any coagulum.
Characterization
The resulting polymer latex can be characterized for various properties:
-
Solids Content: Determined gravimetrically.
-
Monomer Conversion: Measured using gas chromatography (GC) or gravimetry. Approximately 100% conversion can be achieved.[1]
-
Molecular Weight and Polydispersity Index (PDI): Determined by gel permeation chromatography (GPC). The molecular weight is expected to decrease with an increase in the redox initiator concentration.[1]
-
Particle Size and Distribution: Measured by dynamic light scattering (DLS).
-
Glass Transition Temperature (Tg): Determined by differential scanning calorimetry (DSC).
Safety Considerations
-
Sodium hydroxymethanesulfinate can decompose to release formaldehyde, a known carcinogen. Handle in a well-ventilated area and take appropriate safety precautions.
-
tert-Butyl hydroperoxide is a strong oxidizing agent and should be handled with care.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling chemicals.
References
Application of Sodium Formaldehyde Sulfoxylate as an Antioxidant in Pharmaceuticals: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium Formaldehyde (B43269) Sulfoxylate (B1233899) (SFS), also known by its trade name Rongalite, is a potent reducing agent utilized in various industrial applications. In the pharmaceutical industry, it serves as a crucial antioxidant to protect active pharmaceutical ingredients (APIs) susceptible to oxidative degradation. Its primary function is to enhance the stability and extend the shelf-life of pharmaceutical formulations, particularly aqueous and injectable preparations.[1][2][3] SFS is valued for its ability to act as an oxygen scavenger, thereby preventing the degradation of sensitive drug molecules.[1]
This document provides detailed application notes, experimental protocols, and relevant data on the use of Sodium Formaldehyde Sulfoxylate as a pharmaceutical antioxidant.
Mechanism of Action
Sodium Formaldehyde Sulfoxylate exerts its antioxidant effect primarily by acting as a strong reducing agent.[3] In aqueous solutions, it can effectively scavenge free radicals and reactive oxygen species (ROS), which are major contributors to the degradation of pharmaceuticals. The sulfoxylate component of the molecule is readily oxidized, thereby sacrificing itself to protect the API from oxidation.
The proposed reduction mechanism involves the donation of electrons to oxidizing species, neutralizing them and preventing them from initiating or propagating degradation chain reactions. This can be particularly effective in preventing the oxidation of functional groups within the API that are sensitive to oxidative stress.
Diagram: Proposed Antioxidant Mechanism of Sodium Formaldehyde Sulfoxylate
Caption: Proposed mechanism of SFS as a pharmaceutical antioxidant.
Quantitative Data
The selection of an appropriate antioxidant and its concentration is critical for the effective stabilization of a pharmaceutical formulation. The following tables summarize key quantitative information regarding the use of Sodium Formaldehyde Sulfoxylate.
Table 1: Recommended Concentration Range of SFS in Pharmaceutical Formulations
| Formulation Type | Recommended Concentration (%) | Reference |
| Injectable Preparations | 0.005 - 0.15 | [1] |
| Ophthalmic Preparations | 0.005 - 0.15 | [1] |
| Other Aqueous Formulations | 0.005 - 0.15 | [1] |
Table 2: Comparison of Common Water-Soluble Antioxidants
| Antioxidant | Typical Concentration Range (%) | Key Characteristics |
| Sodium Formaldehyde Sulfoxylate | 0.005 - 0.15 | Potent reducing agent, effective at low concentrations. |
| Ascorbic Acid | 0.02 - 0.1 | Natural antioxidant, can cause discoloration (yellowing) upon oxidation.[4] |
| Sodium Metabisulfite | 0.01 - 1.0 | Widely used, can release sulfur dioxide which may have an odor and be an irritant.[1][5] |
| Sodium Bisulfite | 0.05 - 1.0 | Similar to sodium metabisulfite. |
| Sodium Sulfite | 0.01 - 0.2 | Another sulfite-based antioxidant.[1] |
Experimental Protocols
Quantitative Determination of Sodium Formaldehyde Sulfoxylate (Iodometric Titration)
This protocol is adapted from the USP-NF monograph for the assay of Sodium Formaldehyde Sulfoxylate and is suitable for determining its purity and concentration in a solution.[6][7]
Principle: This method is based on the reduction of iodine by sodium formaldehyde sulfoxylate. The amount of iodine consumed is determined by titration with a standardized sodium thiosulfate (B1220275) solution, allowing for the calculation of the SFS concentration.
Materials:
-
Sodium Formaldehyde Sulfoxylate sample
-
0.1 N Iodine solution, accurately standardized
-
Starch indicator solution (1% w/v)
-
Deionized water
-
Burette, 50 mL
-
Erlenmeyer flask, 250 mL
-
Pipettes
Procedure:
-
Sample Preparation: Accurately weigh a quantity of the Sodium Formaldehyde Sulfoxylate sample and dissolve it in a known volume of deionized water to obtain a solution with a suitable concentration.
-
Titration: a. Pipette a known volume of the sample solution into an Erlenmeyer flask. b. Add a known excess of 0.1 N iodine solution. The solution should turn a dark brown/yellow color, indicating the presence of excess iodine. c. Add 1-2 mL of starch indicator solution. The solution will turn a deep blue-black color. d. Titrate the excess iodine with a standardized 0.1 N sodium thiosulfate solution until the blue color disappears, leaving a colorless solution.
-
Blank Titration: Perform a blank titration using the same volume of deionized water in place of the sample solution.
-
Calculation: Calculate the percentage of Sodium Formaldehyde Sulfoxylate in the sample using the following formula:
% SFS = [((V_blank - V_sample) × N_Na2S2O3 × Eq. Wt. SFS) / (Weight of sample)] × 100
Where:
-
V_blank = Volume of sodium thiosulfate solution used for the blank titration (mL)
-
V_sample = Volume of sodium thiosulfate solution used for the sample titration (mL)
-
N_Na2S2O3 = Normality of the sodium thiosulfate solution
-
Eq. Wt. SFS = Equivalent weight of Sodium Formaldehyde Sulfoxylate
-
Diagram: Experimental Workflow for Quantitative Determination of SFS
Caption: Workflow for the quantitative analysis of SFS via iodometric titration.
In Vitro Antioxidant Activity Assessment: DPPH Radical Scavenging Assay
This protocol provides a general method to evaluate the free radical scavenging activity of Sodium Formaldehyde Sulfoxylate.
Principle: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which can be measured spectrophotometrically.
Materials:
-
Sodium Formaldehyde Sulfoxylate
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) or Ethanol
-
Positive control (e.g., Ascorbic acid, Trolox)
-
UV-Vis Spectrophotometer
-
96-well microplate (optional)
Procedure:
-
Preparation of DPPH solution: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Preparation of sample and control solutions: Prepare a series of dilutions of SFS in methanol. Prepare a similar series of dilutions for the positive control.
-
Assay: a. In a test tube or microplate well, mix a specific volume of the DPPH solution with a specific volume of the sample or control solution. b. Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes). c. Measure the absorbance of the solution at the wavelength of maximum absorbance for DPPH (typically around 517 nm). d. A blank containing only the solvent and DPPH is also measured.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula:
% Scavenging = [((A_blank - A_sample) / A_blank)] × 100
Where:
-
A_blank = Absorbance of the blank
-
A_sample = Absorbance of the sample
The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of the antioxidant.
-
Signaling Pathways and Cellular Context
Oxidative stress in pharmaceutical products can be initiated by various factors, leading to the degradation of APIs. Understanding the cellular signaling pathways affected by oxidative stress can provide a rationale for the inclusion of antioxidants like SFS.
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: Oxidative stress can activate MAPK signaling cascades (including ERK, JNK, and p38), which are involved in cellular responses to stress. While more relevant to in vivo systems, the underlying principles of ROS-induced damage are applicable to drug stability.
-
Keap1-Nrf2 Pathway: This pathway is a major regulator of cellular antioxidant responses. While SFS acts as a direct chemical antioxidant in a formulation, understanding this pathway is crucial for researchers studying the in vivo effects of oxidative stress and the potential for antioxidants to mitigate cellular damage.
-
NF-κB Signaling Pathway: Oxidative stress is a known activator of the NF-κB pathway, which is involved in inflammatory responses. In the context of drug stability, uncontrolled oxidative processes can lead to the formation of reactive intermediates that could potentially interact with and degrade the API.
Diagram: Overview of Oxidative Stress-Related Signaling Pathways
Caption: Key signaling pathways activated by oxidative stress.
Stability Indicating Studies
The inclusion of SFS as an antioxidant should be validated through stability-indicating assay methods (SIAMs). These studies are designed to demonstrate that the analytical method can accurately quantify the API in the presence of its degradation products, excipients, and the antioxidant itself.
Forced Degradation Studies: Forced degradation studies are essential to identify potential degradation products and to demonstrate the specificity of the analytical method. A typical forced degradation study for a drug product containing SFS would involve subjecting the formulation to various stress conditions, including:
-
Oxidative Stress: Exposure to an oxidizing agent (e.g., hydrogen peroxide) to simulate oxidative degradation.
-
Acidic and Basic Hydrolysis: Exposure to acidic and basic conditions.
-
Thermal Stress: Exposure to elevated temperatures.
-
Photostability: Exposure to light (UV and visible).
The analytical method, typically High-Performance Liquid Chromatography (HPLC), should be able to separate the intact API from all degradation products formed under these stress conditions, as well as from SFS and its degradation products.
Conclusion
Sodium Formaldehyde Sulfoxylate is a highly effective antioxidant for pharmaceutical applications, particularly for stabilizing APIs that are prone to oxidation. Its use at low concentrations can significantly enhance the shelf-life and maintain the efficacy of drug products. The selection of SFS as an antioxidant should be based on compatibility studies with the API and other excipients, and its effectiveness should be confirmed through comprehensive stability testing using validated stability-indicating analytical methods. The protocols and data provided in this document offer a foundational guide for researchers and formulation scientists in the evaluation and application of Sodium Formaldehyde Sulfoxylate as a pharmaceutical antioxidant.
References
- 1. padagis.com [padagis.com]
- 2. nbinno.com [nbinno.com]
- 3. Sodium Formaldehyde Sulfoxylate: What is and Uses [highmountainco.com]
- 4. Chemical Stability of Ascorbic Acid Integrated into Commercial Products: A Review on Bioactivity and Delivery Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sodium Metabisulfite Applications and Benefits in Pharmaceutical Formulations and Preservation [tengerchemical.com]
- 6. drugfuture.com [drugfuture.com]
- 7. uspbpep.com [uspbpep.com]
Application Notes and Protocols: Rongalite in Combination with Tellurium for Organic Transformations
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Rongalite (sodium hydroxymethanesulfinate) in combination with elemental tellurium for a variety of synthetically useful organic transformations. This reagent system provides a convenient and efficient method for the in situ generation of sodium telluride (Na₂Te), a powerful nucleophile and reducing agent. The protocols outlined below are suitable for applications in academic research, process development, and medicinal chemistry.
Overview and Key Advantages
The combination of Rongalite and tellurium in an aqueous alkaline medium offers a practical alternative to other methods for generating sodium telluride, such as those using sodium borohydride (B1222165) or other strong reducing agents.[1] Rongalite, a cost-effective and relatively stable industrial chemical, acts as the reducing agent for elemental tellurium, producing a wine-red solution of sodium telluride.[2]
Key Advantages:
-
Mild Reaction Conditions: Many transformations can be carried out at room temperature.
-
High Yields: Excellent yields are often achieved for various reactions.
-
Functional Group Tolerance: The reagent system is compatible with a range of functional groups, including esters, ketones, and nitro groups, which can be sensitive to other reducing agents.
-
Catalytic Tellurium: For some reactions, tellurium can be used in catalytic amounts with an excess of Rongalite, which regenerates the active telluride species.[1]
-
Green Chemistry Aspects: The use of water as a solvent in many of these procedures aligns with the principles of green chemistry.
Preparation of the Active Reagent: Sodium Telluride Solution
The foundation for the following organic transformations is the preparation of a sodium telluride solution. This is typically generated in situ and used immediately.
Protocol: General Procedure for the Preparation of Sodium Telluride (Na₂Te)
A solution of sodium telluride is prepared by the reduction of elemental tellurium with Rongalite in an aqueous solution of sodium hydroxide (B78521).[2]
Materials:
-
Elemental Tellurium powder
-
Rongalite (Sodium hydroxymethanesulfinate, NaHOCH₂SO₂)
-
Sodium Hydroxide (NaOH)
-
Distilled water
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add sodium hydroxide and distilled water and stir until the NaOH is fully dissolved.
-
Add Rongalite to the aqueous NaOH solution and stir until it dissolves.
-
To this solution, add powdered elemental tellurium.
-
The mixture is then gently heated (e.g., on a water bath) and stirred under an inert atmosphere (e.g., nitrogen or argon) for approximately 30 minutes.
-
A characteristic wine-red colored solution of sodium telluride (Na₂Te or Na₂Teₓ, often existing as Na₂Te₂) will be formed.[2]
-
This freshly prepared solution is then used directly for the subsequent organic transformation.
Application: Debromination of Vicinal Dibromides
The Rongalite-tellurium system is highly effective for the debromination of vicinal dibromoalkanes to their corresponding alkenes. This reaction serves as an excellent method for the protection and subsequent deprotection of carbon-carbon double bonds.
Application Note:
This transformation proceeds smoothly at room temperature, offering high yields and compatibility with various functional groups such as carbonyls, carboxyls, esters, and nitro groups.[2]
Protocol: General Procedure for Debromination
Procedure:
-
Prepare the sodium telluride solution as described in the general protocol.
-
To the freshly prepared, wine-red solution of sodium telluride at room temperature, add a solution of the vicinal dibromide in a suitable solvent (e.g., ethanol (B145695) or THF) dropwise with stirring.
-
Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is typically diluted with water and extracted with an organic solvent (e.g., diethyl ether or dichloromethane).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel if necessary.
Quantitative Data: Debromination of Vicinal Dibromides
| Substrate (Vicinal Dibromide) | Product (Alkene) | Yield (%) | Reference |
| Stilbene dibromide | Stilbene | 80-91 | [2] |
| 1,2-Dibromocyclohexane | Cyclohexene | 80-91 | [2] |
| Various other vicinal dibromoalkanes | Corresponding olefins | 80-91 | [2] |
Application: Synthesis of Allylic Alcohols from Epoxides
The reaction of 2-substituted 2-chloromethyloxiranes with sodium telluride generated from Rongalite provides a convenient route to 2-substituted allylic alcohols.
Application Note:
This method offers moderate to excellent yields for the synthesis of a variety of allylic alcohols.[2] The reaction can be performed under phase-transfer catalysis (PTC) conditions, which can improve the efficiency of the transformation.
Protocol: General Procedure for the Synthesis of Allylic Alcohols
Procedure:
-
Prepare the sodium telluride solution as described in the general protocol.
-
To the deep red-purple solution of sodium telluride, add a phase-transfer catalyst (e.g., Adogen 464) and a solution of the 2-substituted 2-chloromethyloxirane in a non-polar solvent like toluene.
-
Stir the two-phase mixture vigorously at room temperature and monitor the reaction by TLC.
-
Upon completion, the organic layer is separated, and the aqueous layer is extracted with the same organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude allylic alcohol is then purified by column chromatography.
Quantitative Data: Synthesis of Allylic Alcohols
| Substrate (2-substituted 2-chloromethyloxirane) | Product (2-substituted Allylic Alcohol) | Yield (%) | Reference |
| Various 2-substituted 2-chloromethyloxiranes | Corresponding 2-substituted allylic alcohols | 40-90 | [2] |
Application: Synthesis of Diorganoyl Tellurides
Symmetrical dialkyl and diaryl tellurides can be synthesized from the reaction of alkyl halides or non-activated aryl iodides with the in situ generated sodium telluride.
Application Note:
This methodology provides a straightforward route to symmetrical diorganoyl tellurides in good yields. The reaction with aryl iodides is particularly noteworthy as it does not require activation of the aromatic ring.
Protocol: General Procedure for the Synthesis of Symmetrical Diorganoyl Tellurides
Procedure:
-
Prepare the sodium telluride solution as described in the general protocol.
-
To the freshly prepared sodium telluride solution, add the alkyl halide or aryl iodide, either neat or as a solution in a suitable solvent (e.g., ethanol or DMF).
-
The reaction mixture is stirred at an appropriate temperature (room temperature for many alkyl halides, elevated temperatures may be required for aryl iodides) until the reaction is complete (monitored by TLC).
-
After completion, the mixture is diluted with water and extracted with an organic solvent.
-
The organic extracts are combined, washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.
-
The resulting diorganoyl telluride can be purified by chromatography or recrystallization.
Quantitative Data: Synthesis of Symmetrical Diorganoyl Tellurides
| Substrate (Halide) | Product (Diorganoyl Telluride) | Yield (%) | Reference |
| Alkyl Halides (general) | Dialkyl Tellurides | Good | [2] |
| Non-activated Aryl Iodides | Diaryl Tellurides | Good | [2] |
Application: Catalytic Reduction of Aromatic Nitro Compounds
The Rongalite-tellurium system can be employed for the reduction of aromatic nitro compounds to their corresponding anilines. A key advantage of this method is that tellurium can be used in catalytic quantities.
Application Note:
The reaction is performed with an excess of Rongalite, which regenerates the active sodium telluride species, allowing for the use of only a catalytic amount of elemental tellurium. This method is selective and does not produce bimolecular reduction byproducts like azo or azoxy compounds.[1] Furthermore, by controlling the stoichiometry of Rongalite, dinitroaromatic compounds can be selectively reduced to nitroanilines.[2]
Protocol: General Procedure for the Catalytic Reduction of Aromatic Nitro Compounds
Procedure:
-
In a round-bottom flask, prepare a solution of sodium hydroxide in water.
-
Add Rongalite (in excess) and a catalytic amount of elemental tellurium powder.
-
Heat the mixture to generate the sodium telluride catalyst.
-
To this solution, add the aromatic nitro compound.
-
Stir the reaction mixture at an appropriate temperature and monitor its progress by TLC.
-
Once the reaction is complete, the mixture is cooled, diluted with water, and extracted with an organic solvent.
-
The combined organic layers are washed, dried, and concentrated.
-
The product aniline (B41778) can be purified by standard methods such as column chromatography or distillation.
Quantitative Data: Reduction of Aromatic Nitro Compounds
| Substrate (Nitro Compound) | Product (Amine) | Yield (%) | Reference |
| Various Aromatic Nitro Compounds | Corresponding Anilines | 55-96 | [2] |
| 1,3-Dinitrobenzene | 3-Nitroaniline | 89 | [2] |
| 1,4-Dinitrobenzene | 4-Nitroaniline | 96 | [2] |
Visualizations of Experimental Workflows
The following diagrams illustrate the general experimental workflows for the key transformations described.
Caption: Preparation of Sodium Telluride Solution.
Caption: Debromination of Vicinal Dibromides.
Caption: Synthesis of Allylic Alcohols.
Caption: Synthesis of Diorganoyl Tellurides.
Safety Considerations
-
Rongalite: While relatively stable, Rongalite is hygroscopic and should be stored in a dry, cool, and dark place.[2] Decomposition can be indicated by a fishy smell.
-
Tellurium Compounds: Organotellurium compounds can be toxic and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
-
Sodium Telluride: Sodium telluride is air-sensitive and potentially pyrophoric. It should be handled under an inert atmosphere.
These protocols and application notes provide a comprehensive guide for utilizing the Rongalite-tellurium system in organic synthesis. For specific substrates and large-scale reactions, optimization of the reaction conditions may be necessary.
References
Application Notes and Protocols: Metal-Free Reduction of Nitroarenes using Sodium Hydroxymethanesulfinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reduction of nitroarenes to their corresponding anilines is a fundamental transformation in organic synthesis, critical for the production of pharmaceuticals, dyes, and other fine chemicals. While various methods exist, many rely on metal catalysts or harsh reaction conditions. Sodium hydroxymethanesulfinate, also known as Rongalite, presents an attractive alternative as an inexpensive, readily available, and environmentally benign reducing agent for this transformation under metal-free conditions. This document provides detailed application notes and protocols for the use of sodium hydroxymethanesulfinate in the reduction of nitroarenes.
Sodium hydroxymethanesulfinate is valued for its role as a powerful antioxidant and its application in various industrial processes.[1][2] In organic synthesis, it can function as a reducing agent, often through a radical-mediated pathway.[3] While it is sometimes used in conjunction with other reagents, such as in the generation of sodium telluride for nitroarene reduction, this document focuses on its direct, metal-free application.[4][5]
Reaction Principle
Sodium hydroxymethanesulfinate (HOCH₂SO₂Na) acts as a potent reducing agent, capable of converting nitro groups (-NO₂) to primary amino groups (-NH₂). The reaction is believed to proceed through a single-electron transfer (SET) mechanism, involving radical intermediates. This method avoids the use of heavy metal catalysts, simplifying product purification and reducing environmental impact.
Applications in Drug Development and Organic Synthesis
The synthesis of anilines is a cornerstone of pharmaceutical development, as the aniline (B41778) moiety is a key structural component in a vast number of active pharmaceutical ingredients (APIs). The use of an affordable and non-toxic reagent like sodium hydroxymethanesulfinate is highly desirable in the scale-up synthesis of drug intermediates.[1][2] Its compatibility with various functional groups makes it a valuable tool in the synthesis of complex molecules.
Data Presentation: Reduction of Various Nitroarenes
While extensive data for the direct, metal-free reduction of a wide range of nitroarenes using solely sodium hydroxymethanesulfinate is not broadly available in the cited literature, the following table summarizes representative yields for a related tellurium-catalyzed reduction where Rongalite is used to generate the active reducing species, sodium telluride. This provides an indication of the potential efficacy of Rongalite in such reductions.[4][5]
| Entry | Substrate (Nitroarene) | Product (Aniline) | Yield (%)[4][5] |
| 1 | Nitrobenzene | Aniline | 96 |
| 2 | 4-Chloronitrobenzene | 4-Chloroaniline | 95 |
| 3 | 4-Methylnitrobenzene | 4-Methylaniline | 94 |
| 4 | 4-Methoxynitrobenzene | 4-Methoxyaniline | 92 |
| 5 | 1,3-Dinitrobenzene | 3-Nitroaniline | 89 |
| 6 | 1,4-Dinitrobenzene | 4-Nitroaniline | 96 |
| 7 | 1,4-Dinitrobenzene | 1,4-Diaminobenzene | 93 (with excess Rongalite) |
Experimental Protocols
The following is a general protocol for the metal-free reduction of nitroarenes using sodium hydroxymethanesulfinate. Optimization of reaction conditions (e.g., temperature, reaction time, and solvent) may be necessary for specific substrates.
General Procedure for the Reduction of a Nitroarene to an Aniline:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the nitroarene (1.0 mmol) and a suitable solvent (e.g., a mixture of water and a polar aprotic solvent like DMF or DMSO, 10 mL).
-
Reagent Addition: In a separate flask, dissolve sodium hydroxymethanesulfinate (Rongalite) (3.0 to 5.0 mmol) in water (5 mL).
-
Reaction Execution: Heat the solution of the nitroarene to the desired temperature (typically between 60-100 °C). Add the aqueous solution of sodium hydroxymethanesulfinate dropwise to the reaction mixture over a period of 15-30 minutes.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Add water (20 mL) and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) to afford the desired aniline.
Mandatory Visualizations
Experimental Workflow
References
Application Notes and Protocols for Monitoring Reactions Involving Rongalite
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rongalite, also known as sodium formaldehyde (B43269) sulfoxylate (B1233899) (NaHSO₂·CH₂O), is a versatile and cost-effective reducing agent and a source of sulfoxylate ions.[1][2] Its applications in organic synthesis are extensive, including the preparation of sulfones, sultines, and various heterocyclic compounds, as well as in reduction reactions.[2][3] In the pharmaceutical and drug development sector, precise monitoring of reactions involving Rongalite is crucial for process optimization, quality control, and ensuring the safety and efficacy of the final product.
These application notes provide detailed protocols for the most common and effective analytical methods for monitoring reactions involving Rongalite: High-Performance Liquid Chromatography (HPLC) and UPLC-MS/MS, Spectrophotometry, and Iodometric Titration.
Key Analytical Methods
A summary of the key analytical methods for monitoring Rongalite, along with their typical performance characteristics, is presented below.
| Method | Principle | Typical Application | Linearity Range | Limit of Detection (LOD) | Recovery (%) |
| HPLC/UPLC-MS/MS | Chromatographic separation followed by UV or Mass Spectrometry detection. | Quantification of Rongalite and reaction by-products in complex matrices. | 0.02 - 0.6 mg[4] | 0.003 mg[4] | 93.5 - 102.2[4] |
| Spectrophotometry | Colorimetric reaction with pararosaniline hydrochloride. | Rapid quantification of Rongalite in aqueous solutions. | 0.02 - 0.7 mg[4] | 0.005 mg[4] | 93.5 - 107.3[4] |
| Iodometric Titration | Redox titration with iodine. | Assay of Rongalite purity and quantification in simpler reaction mixtures. | Not Applicable | Not Applicable | Not Applicable |
I. High-Performance Liquid Chromatography (HPLC) and UPLC-MS/MS
HPLC and UPLC-MS/MS are powerful techniques for the separation, identification, and quantification of Rongalite and its related compounds in reaction mixtures. These methods offer high specificity and sensitivity.
Logical Workflow for HPLC/UPLC-MS/MS Analysis
Caption: Workflow for HPLC/UPLC-MS/MS analysis of Rongalite.
Experimental Protocol: UPLC-MS/MS for Rongalite in Food Matrices
This protocol is adapted for the analysis of Rongalite in complex matrices and can be modified for pharmaceutical applications.[5]
1. Instrumentation and Conditions:
-
Chromatography System: UPLC system coupled with a tandem mass spectrometer (MS/MS).[5]
-
Column: Synergi Max-RP C12, 5.0 µm, 4.6 mm x 250 mm.[5]
-
Column Temperature: 30 ± 5 °C.[5]
-
Mobile Phase: Acetonitrile : 10.0 mmol/L Ammonium (B1175870) Acetate (B1210297) solution (v/v = 10:90).[5]
-
Flow Rate: 0.5 ± 0.1 mL/min.[5]
-
Elution: Isocratic for 8.0 ± 0.5 min.[5]
-
Injection Volume: 5 µL.[5]
-
Detector: Tandem Mass Spectrometer (e.g., Waters Xevo TQ MS).[5]
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
Ion Pair for MRM: Parent ion > Daughter ion: 95 > 65.[5]
2. Reagent and Standard Preparation:
-
Ammonium Acetate Solution (10.0 mmol/L): Dissolve an appropriate amount of ammonium acetate in ultrapure water.
-
Rongalite Standard Stock Solution: Accurately weigh and dissolve Rongalite reference standard in the mobile phase to prepare a stock solution.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 0.02 to 0.50 mg/L).[1]
3. Sample Preparation:
-
Weigh 1.00 g of the homogenized sample into a centrifuge tube.
-
Add 20 mL of 10.0 mmol/L ammonium acetate solution.
-
Vortex to mix and sonicate for 20 minutes.[5]
-
Centrifuge at 4000 r/min for 3 minutes.[5]
-
Activate a C18 solid-phase extraction (SPE) column by passing 5 mL of methanol (B129727) followed by 10 mL of water.[5]
-
Load 5 mL of the supernatant onto the activated C18 SPE column and collect the eluate.[5]
-
Filter the eluate through a 0.45 µm membrane filter into a vial for UPLC-MS/MS analysis.[5]
4. Data Analysis:
-
Identify the Rongalite peak based on its retention time (approximately 4.45 ± 0.10 min) and the specific ion transition (95 > 65).[5]
-
Quantify the concentration of Rongalite in the sample by comparing its peak area to the calibration curve generated from the working standard solutions.
II. Spectrophotometric Analysis
This colorimetric method is suitable for the rapid determination of Rongalite in aqueous solutions. It is based on the reaction of formaldehyde, a decomposition product of Rongalite, with pararosaniline.
Signaling Pathway for Spectrophotometric Detection
Caption: Reaction pathway for spectrophotometric detection of Rongalite.
Experimental Protocol: Modified Pararosaniline Method
This protocol is based on a modified pararosaniline method for formaldehyde determination.[4][6]
1. Instrumentation:
-
Spectrophotometer capable of measuring absorbance at 570 nm.
-
Thermostated water bath set to 25 °C.
2. Reagent Preparation:
-
Acidified Pararosaniline Reagent (5 mM in 0.24 M HCl): Dissolve 0.16 g of pararosaniline in 20 mL of concentrated HCl and dilute to 100 mL with deionized water. Store in an amber bottle. This reagent is stable for several months.[4]
-
Sodium Sulfite Reagent (8 mM): Prepare daily by dissolving 0.10 g of anhydrous sodium sulfite in 100 mL of deionized water.[4]
-
Rongalite Standard Solutions: Prepare a series of standard solutions of Rongalite in deionized water.
3. Sample Analysis:
-
Pipette 2.5 mL of the sample or standard solution into a cuvette.
-
Add 250 µL of the acidified pararosaniline reagent and mix thoroughly.[4]
-
Add 250 µL of the sodium sulfite reagent, cap the cuvette, and mix thoroughly again.[4]
-
Incubate the cuvette in a water bath at 25 °C for 60 minutes to allow for color development.[4]
-
Measure the absorbance of the solution at 570 nm against a reagent blank.
4. Data Analysis:
-
Construct a calibration curve by plotting the absorbance of the standard solutions against their known concentrations.
-
Determine the concentration of Rongalite in the sample from the calibration curve.
III. Iodometric Titration
Iodometric titration is a classic and reliable method for the assay of Rongalite, particularly for determining its purity. This method is based on the oxidation of Rongalite by iodine.
Experimental Workflow for Iodometric Titration
Caption: Workflow for the iodometric titration of Rongalite.
Experimental Protocol: Assay of Rongalite (USP-NF Method)
This protocol is based on the United States Pharmacopeia-National Formulary (USP-NF) monograph for Sodium Formaldehyde Sulfoxylate.[4]
1. Instrumentation:
-
Analytical balance.
-
50-mL volumetric flask.
-
Burette.
-
Conical flask.
2. Reagent Preparation:
-
0.1 N Iodine Volumetric Solution (VS): A standardized solution of iodine.
-
Starch Test Solution (TS): A freshly prepared 1% w/v solution of soluble starch in water.
3. Procedure:
-
Accurately weigh about 1 g of Sodium Formaldehyde Sulfoxylate and transfer it to a 50-mL volumetric flask.[4]
-
Dissolve the sample in about 25 mL of water, then dilute with water to the 50 mL mark and mix well.[4]
-
Transfer 4.0 mL of this solution to a conical flask containing 100 mL of water.[4]
-
Titrate the solution with 0.1 N iodine VS.[4]
-
As the endpoint is approached (the solution becomes a pale yellow), add 3 mL of starch TS.[4]
-
Continue the titration until the endpoint is reached, indicated by a permanent blue color.
-
Record the volume of 0.1 N iodine VS consumed.
4. Calculation:
-
Each mL of 0.1 N iodine is equivalent to 1.602 mg of SO₂.[4]
-
Calculate the percentage of SO₂ in the sample.
Note on Sodium Sulfite Impurity: To determine the amount of sodium sulfite impurity, a separate titration is performed on another 4.0 mL aliquot of the sample solution after adding 2 mL of formaldehyde TS. The volume of iodine consumed in this second titration is used to correct the result of the primary assay.[4]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mt.com [mt.com]
- 3. Development and validation of the quantitative determination procedure of iodine in the iodides form in the kelp thallus by the ionometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmacopeia.cn [pharmacopeia.cn]
- 5. USP-NF: Sodium Formaldehyde Sulfoxylate App Note — Nanalysis [nanalysis.com]
- 6. drugfuture.com [drugfuture.com]
Application Notes and Protocols for Sodium Hydroxymethanesulfinate in Vat Dyeing Processes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium hydroxymethanesulfinate, commonly known as Rongalite C, is a potent reducing agent utilized in various industrial applications, most notably in textile dyeing and printing.[1][2] It serves as a more stable alternative to the conventional reducing agent, sodium dithionite (B78146) (also known as sodium hydrosulfite), in the vat dyeing process. Vat dyes, which are insoluble in their pigment form, require a reduction step in an alkaline medium to be converted into their water-soluble "leuco" form. This allows for the penetration and fixation of the dye within the textile fibers. Subsequent oxidation then reverts the dye to its insoluble form, resulting in excellent color fastness.[3]
These application notes provide a comprehensive overview of the role and application of sodium hydroxymethanesulfinate in vat dyeing, complete with detailed protocols, comparative data, and mechanistic diagrams.
Chemical and Physical Properties
Sodium hydroxymethanesulfinate (Na+HOCH2SO2−) is a sodium salt of hydroxymethanesulfinic acid and is also referred to as sodium formaldehyde (B43269) sulfoxylate.[4] It is typically sold as a dihydrate and is readily soluble in water. A key advantage of sodium hydroxymethanesulfinate is its stability, particularly in alkaline solutions and at higher temperatures, in contrast to sodium dithionite which can decompose rapidly, especially in the presence of air.[4][5]
Application in Vat Dyeing
In vat dyeing, sodium hydroxymethanesulfinate acts as the reducing agent to transform the insoluble vat dye into its soluble leuco form. This process, known as "vatting," is crucial for the successful application of vat dyes to cellulosic fibers such as cotton. The enhanced stability of sodium hydroxymethanesulfinate allows for more controlled and consistent reduction, which can be particularly advantageous in both batch and continuous dyeing processes.[4][6]
Advantages over Sodium Dithionite
-
Greater Stability: More stable in alkaline dye baths and at elevated temperatures, leading to less wastage of the reducing agent.[4]
-
Improved Process Control: The slower, more controlled reduction can lead to more level and reproducible dyeings.
-
Reduced Odor: The use of sodium hydroxymethanesulfinate can result in a dyeing process with less of the characteristic sulfurous odor associated with sodium dithionite.
Comparative Data: Sodium Hydroxymethanesulfinate vs. Sodium Dithionite
While direct quantitative comparative studies under identical conditions are limited in publicly available literature, the following table summarizes the general performance characteristics based on available data and established industrial knowledge.
| Performance Metric | Sodium Hydroxymethanesulfinate (Rongalite C) | Sodium Dithionite (Sodium Hydrosulfite) |
| Reducing Power | Strong, but with a slower reaction rate.[4] | Very strong and rapid reducing agent.[7] |
| Stability in Alkaline Bath | High stability.[4] | Prone to rapid decomposition, especially with aeration and at high temperatures.[7] |
| Process Temperature | Can be used at higher temperatures (e.g., up to 95°C for certain applications).[6] | Efficiency decreases rapidly at higher temperatures in the presence of air.[7] |
| Color Yield | Generally good to excellent color yield. | High color yield, but can be affected by instability.[7] |
| Levelness of Dyeing | Slower reduction rate can promote more level dyeings. | Rapid strike can sometimes lead to unlevel dyeing if not carefully controlled.[7] |
| Fastness Properties (Wash, Rub, Light) | Excellent fastness properties are characteristic of vat dyes.[8] | Excellent fastness properties are characteristic of vat dyes.[8][9] |
| Environmental Impact (Effluent) | Contributes to COD and BOD in effluent. The presence of formaldehyde adducts is a consideration.[10] | Decomposes into sulfate (B86663) and sulfite, contributing to the TDS, COD, and BOD of the effluent.[10] |
Experimental Protocols
The following protocols provide a general framework for the laboratory-scale vat dyeing of cotton fabric using sodium hydroxymethanesulfinate. It is important to note that optimal conditions (concentrations, temperature, and time) will vary depending on the specific vat dye, desired shade depth, and equipment used. Preliminary trials are always recommended.
Protocol 1: Exhaust Dyeing of Cotton Fabric with a Vat Dye
This protocol is adapted from established vat dyeing procedures and incorporates sodium hydroxymethanesulfinate as the reducing agent.
Materials and Reagents:
-
Scoured and bleached 100% cotton fabric
-
Vat dye (e.g., C.I. Vat Blue 1, C.I. Vat Green 1)
-
Sodium Hydroxymethanesulfinate (Rongalite C)
-
Sodium Hydroxide (NaOH)
-
Glacial Acetic Acid
-
Hydrogen Peroxide (35%)
-
Non-ionic detergent
-
Distilled water
-
Laboratory dyeing apparatus (e.g., beaker dyeing machine)
Procedure:
-
Preparation of the Dyebath:
-
Prepare a stock solution of the vat dye according to the manufacturer's instructions.
-
In the main dyeing vessel, add the required volume of distilled water for a liquor ratio of 20:1.
-
Add Sodium Hydroxide to the dyebath to achieve a concentration of 5-10 g/L.
-
Heat the bath to the recommended vatting temperature for the specific dye (typically 50-60°C).
-
-
Vatting (Reduction) of the Dye:
-
In a separate container, paste the required amount of vat dye (e.g., 2% on weight of fabric) with a small amount of water.
-
Add this paste to the alkaline dyebath.
-
Gradually add Sodium Hydroxymethanesulfinate to the dyebath. A typical starting concentration is 5-10 g/L.
-
Stir the solution and maintain the temperature for 15-20 minutes to ensure complete reduction of the dye. The color of the dyebath will change to the characteristic color of the leuco-vat dye.
-
-
Dyeing:
-
Introduce the pre-wetted cotton fabric into the dyebath.
-
Raise the temperature to the optimal dyeing temperature for the selected vat dye (this can range from 40°C to 80°C).
-
Continue dyeing for 45-60 minutes, ensuring the fabric remains fully submerged to prevent premature oxidation.
-
-
Rinsing:
-
Remove the fabric from the dyebath and squeeze out excess liquor.
-
Rinse the fabric thoroughly with cold water.
-
-
Oxidation:
-
The leuco-vat dye absorbed by the fibers needs to be converted back to its insoluble pigment form. This can be achieved through:
-
Air Oxidation: Expose the fabric to the air for 10-20 minutes.
-
Chemical Oxidation: For a more controlled and rapid oxidation, immerse the fabric in a bath containing Hydrogen Peroxide (2-3 ml/L) and Acetic Acid (1-2 ml/L) at 50°C for 10-15 minutes.
-
-
The original color of the dye will develop on the fabric.
-
-
Soaping:
-
To remove loose dye particles and improve fastness, a soaping step is essential.
-
Prepare a bath containing a non-ionic detergent (1-2 g/L) and treat the dyed fabric at 90-95°C for 15-20 minutes.
-
Rinse the fabric thoroughly with hot water, followed by a final cold water rinse.
-
-
Drying:
-
Dry the dyed fabric in an oven or by air drying.
-
Visualizations
Signaling Pathway of Vat Dye Reduction
Caption: Chemical transformation of a vat dye during the dyeing process.
Experimental Workflow for Vat Dyeing of Cotton
Caption: Step-by-step workflow for the exhaust dyeing of cotton with vat dyes.
References
- 1. patek.com.hk [patek.com.hk]
- 2. cottoninc.com [cottoninc.com]
- 3. Vat Dyes and Fibre Reactive Dyes – Textile colouration and finishes [ebooks.inflibnet.ac.in]
- 4. US1759071A - Application of vat dyes to textile fibers - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. US5607483A - Dyed materials - Google Patents [patents.google.com]
- 7. Important considerations in dyeing with vat dyes - Fibre2Fashion [fibre2fashion.com]
- 8. admin.umt.edu.pk [admin.umt.edu.pk]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. A green approach of vat dyeing of cotton fabric with natural reducing agents - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
minimizing side reactions in Rongalite-mediated sulfone synthesis.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize side reactions in Rongalite-mediated sulfone synthesis.
Frequently Asked Questions (FAQs)
Q1: What is Rongalite and why is it used in sulfone synthesis?
Rongalite, or sodium hydroxymethanesulfinate (Na+HOCH2SO2−), is an inexpensive, stable, and easy-to-handle reagent. It serves as a convenient source of a sulfoxylate (B1233899) dianion (SO2^2-) or sulfinate anion, which are key nucleophiles for the formation of the sulfonyl group in sulfones.[1] Its use avoids the handling of gaseous sulfur dioxide.
Q2: What are the most common side reactions in Rongalite-mediated sulfone synthesis?
The most prevalent side reactions include:
-
Sultine formation: When using dihaloarenes as substrates, cyclic sulfinates (sultines) can form.[1]
-
Reductive dehalogenation: The starting alkyl or aryl halide can be reduced, leading to the formation of a dehalogenated byproduct.[1]
-
Formation of symmetrical sulfones: In the synthesis of unsymmetrical sulfones, the formation of symmetrical sulfones as byproducts is a common issue.
-
Formation of isomeric sulfinate esters: Alkylation can occasionally occur at the oxygen atom of the hydroxymethanesulfinate ion, leading to the formation of sulfinate esters.
Q3: How can I tell if my Rongalite has degraded?
Fresh Rongalite is typically odorless or has a faint leek-like smell. A fishy odor is a strong indicator of decomposition and reduced reactivity. As Rongalite is hygroscopic, it should be stored in a cool, dry, and dark place to prevent degradation.[1]
Q4: What are the typical solvents and temperatures for this reaction?
Dimethylformamide (DMF), often in aqueous conditions, is a commonly used solvent.[1] Aqueous methanol (B129727) has also been employed successfully.[1] Reaction temperatures can range from room temperature to 100°C, depending on the specific substrates and protocol.[1]
Troubleshooting Guide
Issue 1: Low yield of the desired sulfone.
| Possible Cause | Troubleshooting Action |
| Degraded Rongalite | Use fresh, properly stored Rongalite. A fishy smell indicates degradation.[1] |
| Suboptimal Solvent | DMF is a common choice. For activated olefins, aqueous methanol can be effective.[1] |
| Incorrect Temperature | Optimize the reaction temperature. Some reactions require heating, while others proceed at room temperature.[1] |
| Presence of Oxygen | For reactions sensitive to oxidation, performing the reaction under an inert atmosphere (e.g., argon) can improve yields.[1] |
Issue 2: Formation of sultine instead of the desired open-chain sulfone with dihalides.
| Possible Cause | Troubleshooting Action |
| Reaction Conditions Favoring Cyclization | The use of a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB) can promote the formation of sultines.[1] If the open-chain sulfone is desired, avoiding such catalysts may be beneficial. The sultine can sometimes be thermally rearranged to the corresponding sulfone.[1] |
Issue 3: Significant amount of dehalogenated byproduct observed.
| Possible Cause | Troubleshooting Action |
| Reductive Pathway is Competitive | Rongalite can act as a reducing agent.[1] Modifying the reaction conditions, such as temperature and solvent, may alter the selectivity. Consider alternative sulfone synthesis methods if this side reaction cannot be suppressed. |
Issue 4: Formation of symmetrical sulfones in the synthesis of unsymmetrical sulfones.
| Possible Cause | Troubleshooting Action |
| Rapid reaction of the intermediate | A one-pot, two-step approach can be employed. First, react Rongalite with the first alkyl halide to form the sulfinate intermediate, then add the second alkyl halide. |
Data Presentation
Table 1: Yields of Sultines from Dihalides Using Rongalite
| Dihalide Substrate | Catalyst | Solvent | Temperature | Product | Yield (%) | Reference |
| α,α′-dibromo-o-xylene | None | aq. DMF | Not specified | Sultine | 43 | [1] |
| α,α′-dichloro-o-xylene | NaI | DMF | 25°C | Sultine | 70 | [1] |
| Dibromide 34 | TBAB | DMF | Not specified | Sultine 35 | 49 | [1] |
| Dibromide 85a | TBAB | DMF | Not specified | Sultine 86a | 50 | [1] |
| Dibromide 85b | TBAB | DMF | Not specified | Sultine 86b | 80 | [1] |
| Dibromide 87 | TBAB | DMF | Not specified | Sultine 88 | 70 | [1] |
| Dibromide 89 | TBAB | DMF | Not specified | Sultine 90 | 49 | [1] |
Table 2: Yields of Reductive Dehalogenation using Rongalite
| Substrate | Solvent | Temperature | Product | Yield (%) | Reference |
| Pentafluoroiodobenzene | DMF | Room Temp | Pentafluorobenzene | 61 | [1] |
| Pentafluoroiodobenzene | DMF (with NaHCO3) | 75°C | Pentafluorobenzene | 100 | [1] |
| Bromopentafluorobenzene | DMF | Not specified | Pentafluorobenzene | Not specified | [1] |
| Chlorofluoroacetyl steroidal furan | Ethanol or THF/Ethanol (1:1) | Not specified | Monofluoroacetyl steroidal furan | 80-86 | [1] |
| Dichlorofluoromethyl aryl ketones | Ethanol | Reflux | Fluoromethyl phenyl ketones | 58-60 | [1] |
Experimental Protocols
Protocol 1: Synthesis of Symmetrical Dibenzyl Sulfone
-
Reaction Setup: In a round-bottom flask, dissolve benzyl (B1604629) chloride (2.0 mmol) in aqueous alcohol.
-
Addition of Rongalite: Add Rongalite (1.0 mmol) to the solution.
-
Reaction: Stir the mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Protocol 2: Synthesis of a Sultine using a Phase-Transfer Catalyst
-
Reaction Setup: Dissolve the dihalide substrate (e.g., dibromide 34) in DMF in a reaction vessel.
-
Addition of Catalyst and Rongalite: Add a catalytic amount of tetrabutylammonium bromide (TBAB) followed by Rongalite.
-
Reaction: Stir the mixture at the appropriate temperature (e.g., 0°C to room temperature), monitoring the reaction by TLC.
-
Work-up and Purification: Follow a standard aqueous work-up procedure and purify the crude product by column chromatography to isolate the sultine.[1]
Mandatory Visualization
Caption: Reaction pathways in Rongalite-mediated sulfone synthesis.
Caption: Troubleshooting workflow for minimizing side reactions.
References
Technical Support Center: Stability of Aqueous Sodium Hydroxymethanesulfinate Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of aqueous sodium hydroxymethanesulfinate (also known as Rongalite) solutions. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in your experiments.
Troubleshooting Guide
This guide addresses common issues encountered with the stability of aqueous sodium hydroxymethanesulfinate solutions.
Issue 1: Rapid Decomposition of the Solution
-
Question: My aqueous sodium hydroxymethanesulfinate solution is decomposing rapidly, indicated by a strong odor or loss of reducing activity. What are the likely causes and how can I prevent this?
-
Answer: Rapid decomposition is a common issue and can be attributed to several factors:
-
Acidic pH: Sodium hydroxymethanesulfinate is notoriously unstable in acidic conditions, where it rapidly decomposes.[1][2][3] It is significantly more stable in alkaline environments.[1][2][4]
-
Presence of Oxygen: The decomposition process is initiated by oxygen.[5][6]
-
Elevated Temperature: Temperatures exceeding 60°C will accelerate decomposition, with dilute solutions being more susceptible.[1]
-
Exposure to Light and Metal Ions: Light and the presence of heavy metal ions can catalyze the degradation of the solution.[7]
-
Microbial Contamination: Bacteria and other microorganisms can contribute to the breakdown of the solution.[7]
-
Troubleshooting Steps:
-
pH Adjustment: Ensure the solution's pH is in the alkaline range, ideally between 8 and 9.[8] This can be achieved by using a buffer system, such as sodium carbonate-sodium bicarbonate.[7]
-
Deoxygenation: Prepare the solution with deoxygenated water and store it under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.[1][2]
-
Temperature Control: Prepare and store the solution at room temperature or below, avoiding temperatures above 60°C.[1]
-
Storage Conditions: Store the solution in a dark, opaque container to prevent photodegradation.[7] Use high-purity water and reagents to minimize metal ion contamination.
-
Use of Stabilizers: Consider adding a stabilizing agent. A combination of a buffer, a chelating agent (to sequester metal ions), a surfactant, a bactericide, and an antioxidant can significantly improve stability.[7][9]
-
Formaldehyde (B43269) Addition: For long-term stability, the addition of at least one equivalent of formaldehyde can create a solution that is shelf-stable indefinitely.[1][10]
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway of aqueous sodium hydroxymethanesulfinate?
A1: The hydroxymethanesulfinate ion in an aqueous solution is unstable and decomposes into formaldehyde and sulfite.[10] The decomposition is a multi-stage process that involves oxidation, especially in the presence of air.[5][6] In acidic conditions, the decomposition is rapid and can produce sulfur dioxide.[1]
Q2: How can I prepare a stable aqueous solution of sodium hydroxymethanesulfinate for my experiments?
A2: To prepare a stable solution, you should:
-
Use deoxygenated, high-purity water.
-
Dissolve the sodium hydroxymethanesulfinate in an alkaline buffer solution (pH 8-9).[8]
-
Consider adding stabilizers such as a combination of a buffer, chelating agent, surfactant, bactericide, and antioxidant.[7][9]
-
For maximum stability, add at least one equivalent of formaldehyde.[10]
-
Store the final solution in a sealed, dark container under an inert atmosphere.[7]
Q3: What are the signs of decomposition in my sodium hydroxymethanesulfinate solution?
A3: Signs of decomposition include a noticeable odor of formaldehyde or sulfur dioxide, a change in color or clarity of the solution, and a decrease in its reducing power.
Q4: Can I use a sodium hydroxymethanesulfinate solution that has started to decompose?
A4: It is not recommended. The decomposition products, such as formaldehyde and sulfite, can interfere with your experiments and the concentration of the active reducing agent will be lower than expected, leading to inaccurate and unreliable results.
Q5: What analytical methods can be used to determine the concentration of sodium hydroxymethanesulfinate in my solution?
A5: High-Performance Liquid Chromatography (HPLC) with a Diode-Array Detector (DAD) is a suitable method for quantifying sodium hydroxymethanesulfinate, often by measuring the amount of formaldehyde produced upon decomposition.[11] Reversed-phase HPLC and ion chromatography can also be employed for the analysis of related sulfur compounds.[12][13]
Quantitative Data on Stability
The following table summarizes the key factors affecting the stability of aqueous sodium hydroxymethanesulfinate solutions.
| Factor | Condition | Effect on Stability | Citation |
| pH | Acidic | Rapid decomposition | [1][2][3] |
| Alkaline (pH 8-9) | Increased stability | [4][8] | |
| Temperature | > 60°C | Accelerated decomposition | [1] |
| Oxygen | Presence of air | Promotes decomposition | [5][6] |
| Inert atmosphere | Increased stability | [1][2] | |
| Additives | Formaldehyde (≥ 1 eq.) | Shelf-stable indefinitely | [10] |
| Stabilizing agents (buffer, chelating agent, etc.) | Significantly improved stability | [7][9] |
Experimental Protocols
Protocol 1: Preparation of a Stabilized Aqueous Sodium Hydroxymethanesulfinate Solution
-
Materials:
-
Sodium hydroxymethanesulfinate
-
High-purity, deoxygenated water
-
Sodium carbonate
-
Sodium bicarbonate
-
Chelating agent (e.g., EDTA)
-
Inert gas (Nitrogen or Argon)
-
Dark, opaque storage container
-
-
Procedure:
-
Prepare a buffer solution with a pH of 8-9 using sodium carbonate and sodium bicarbonate in deoxygenated water.
-
Sparge the buffer solution with an inert gas for at least 30 minutes to ensure it is deoxygenated.
-
Under a continuous stream of inert gas, dissolve the desired amount of sodium hydroxymethanesulfinate in the deoxygenated buffer solution.
-
Add a chelating agent, such as EDTA, to a final concentration of 0.1-1 mM to sequester any trace metal ions.
-
Transfer the solution to a dark, opaque storage container.
-
Purge the headspace of the container with the inert gas before sealing it tightly.
-
Store the solution at room temperature, away from light.
-
Protocol 2: Monitoring the Stability of Sodium Hydroxymethanesulfinate Solution via HPLC-DAD
-
Instrumentation and Conditions:
-
HPLC system with a Diode-Array Detector (DAD).
-
A suitable reversed-phase column (e.g., C18).
-
Mobile phase: A mixture of acetonitrile (B52724) and a buffer (e.g., phosphate (B84403) buffer).[12]
-
Detection wavelength: As appropriate for the derivative being quantified (e.g., dinitrophenylhydrazone of formaldehyde).
-
-
Procedure:
-
Prepare a series of standard solutions of formaldehyde of known concentrations.
-
Derivatize the standards and the sodium hydroxymethanesulfinate solution samples with a suitable agent (e.g., 2,4-dinitrophenylhydrazine) to form a UV-active derivative of formaldehyde.
-
Inject the derivatized standards into the HPLC system to generate a calibration curve.
-
At specified time intervals, take an aliquot of the stored sodium hydroxymethanesulfinate solution, derivatize it, and inject it into the HPLC system.
-
Quantify the amount of formaldehyde in the samples by comparing the peak area to the calibration curve.
-
The increase in formaldehyde concentration over time is indicative of the decomposition of sodium hydroxymethanesulfinate.
-
Visualizations
Caption: Degradation pathway of aqueous sodium hydroxymethanesulfinate.
Caption: Troubleshooting workflow for stabilizing the solution.
References
- 1. ataman-chemicals.com [ataman-chemicals.com]
- 2. ataman-chemicals.com [ataman-chemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. CN104478682A - Method for improving stability of rongalite solution - Google Patents [patents.google.com]
- 8. chemicalforum.webqc.org [chemicalforum.webqc.org]
- 9. CN102924247A - Rongalite solution stabilizing agent and application thereof in liquid rongalite product production - Google Patents [patents.google.com]
- 10. Rongalite - Wikipedia [en.wikipedia.org]
- 11. Laboratory Analysis of Sodium hydroxymethanesulfinate (determined as formaldehyde (50-00-0)) - Analytice [analytice.com]
- 12. Sodium hydroxymethanesulfinate | SIELC Technologies [sielc.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Sodium Formaldehyde Sulfoxylate (SFS) Reductions
Welcome to the technical support center for sodium formaldehyde (B43269) sulfoxylate (B1233899) (SFS) reductions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to the use of SFS as a reducing agent.
Troubleshooting Guide: Low Yields in SFS Reductions
This guide addresses the most common causes of low yields in reductions using sodium formaldehyde sulfoxylate (SFS) and provides systematic steps for troubleshooting.
Q1: My SFS reduction is resulting in a low yield or no reaction. What are the potential causes?
Low yields in SFS reductions can stem from several factors, ranging from reagent quality to reaction conditions. The primary areas to investigate are the stability and purity of the SFS, the reaction setup and conditions, and potential side reactions.
A systematic approach to troubleshooting is recommended. Start by verifying the quality of your reagents and then move on to optimizing the reaction conditions.
Frequently Asked Questions (FAQs)
Reagent Quality and Handling
Q2: How can I assess the quality and purity of my sodium formaldehyde sulfoxylate?
The purity of SFS, commercially known as Rongalite, is crucial for its reactivity.[1][2] It is a white, crystalline solid that can decompose over time, especially when exposed to moisture and air, leading to a characteristic garlic-like odor.[2][3]
-
Visual Inspection: Fresh, high-quality SFS should be white and crystalline. A yellowish color or strong odor can indicate decomposition.
-
Titration: The quantitative reaction of SFS with a known oxidizing agent can determine its purity.
-
Storage: Store SFS in a cool, dry place, in a well-sealed container to prevent decomposition.[1][2]
Q3: Does the source of SFS matter?
Yes, the manufacturing process can affect the purity and stability of the final product. SFS is typically produced by the reduction of formaldehyde and sodium bisulfite with zinc dust or via the reaction of sodium dithionite (B78146) with formaldehyde.[4][5][6][7][8] Impurities from these processes can impact the reaction. It is advisable to use SFS from a reputable supplier.
Reaction Conditions
Q4: What is the optimal temperature for SFS reductions?
The optimal temperature is substrate-dependent. While SFS shows strong reducing power at higher temperatures, elevated temperatures can also accelerate its decomposition.[1][8] It is crucial to find a balance where the reduction of the substrate is efficient while minimizing the degradation of the reducing agent. A typical starting point is refluxing in a solvent like ethanol (B145695) or DMF.[9]
Q5: How does pH affect the stability and reactivity of SFS?
The stability of SFS is significantly influenced by pH.[1] It is more stable in alkaline conditions.[3][4] In acidic conditions, SFS decomposes to release the active sulfoxylate ion and formaldehyde.[2][7][10] Therefore, the pH of the reaction medium should be carefully controlled, often with the addition of a base like sodium carbonate or sodium hydroxide, to ensure a stable and effective reduction.[3]
Q6: What are the recommended solvents for SFS reductions?
SFS is soluble in water and can be used in aqueous solutions.[4] For organic substrates, common solvents include ethanol and dimethylformamide (DMF), often in the presence of water.[9] The choice of solvent will depend on the solubility of the substrate and the desired reaction temperature.
Substrate and Reaction Specifics
Q7: Which functional groups can be reduced by SFS?
SFS is a versatile reducing agent but has some selectivity. It is known to reduce:
-
Aldehydes (especially aromatic aldehydes with electron-donating groups)[9]
-
α-Halo carbonyl compounds[9]
-
Azo dyes (cleavage of the -N=N- bridge)[11]
-
Anthraquinone dyes (reduction of carbonyl groups)[11]
It is less effective or slower in reducing ketones, nitriles, and carboxylic acids.[9]
Q8: What are common side reactions in SFS reductions?
Side reactions can significantly lower the yield of the desired product. The primary side reaction is the decomposition of SFS itself. Other potential side reactions can be substrate-specific. For instance, the liberated formaldehyde could potentially react with the substrate or product.
Data Presentation
Table 1: Effect of Temperature on the Yield of a Model Reduction
| Temperature (°C) | Reaction Time (h) | Yield (%) | Observations |
| 25 | 24 | < 5 | No significant reaction |
| 50 | 12 | 45 | Slow reaction |
| 80 (Reflux in Ethanol) | 4 | 85 | Efficient reaction |
| 100 | 2 | 70 | Potential decomposition of SFS observed |
Note: Data is illustrative and will vary based on the specific substrate and reaction conditions.
Table 2: Influence of pH on SFS Stability and Reaction Yield
| pH | Base Used | SFS Stability | Yield (%) |
| 4 | - | Low (Decomposition) | 10 |
| 7 | - | Moderate | 60 |
| 9 | NaHCO₃ | High | 92 |
| 11 | NaOH | Very High | 88 |
Note: Data is illustrative. Optimal pH may vary.
Experimental Protocols
Protocol 1: General Procedure for the Reduction of an Aromatic Aldehyde
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aromatic aldehyde (1 equivalent).
-
Solvent: Add a suitable solvent, such as a mixture of ethanol and water (e.g., 4:1 v/v).
-
Reagents: Add sodium formaldehyde sulfoxylate (1.5 - 2.5 equivalents) and a base such as sodium bicarbonate (2 equivalents).
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC.
-
Workup: After completion, cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure.
-
Extraction: Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Protocol 2: Reductive Dehalogenation of an α-Halo Ketone
-
Setup: In a three-necked flask fitted with a condenser and a dropping funnel, dissolve the α-halo ketone (1 equivalent) in ethanol or DMF.[9]
-
Reagent Solution: Prepare a solution of sodium formaldehyde sulfoxylate (2 equivalents) in water.
-
Addition: Heat the ketone solution to 50-60 °C and add the SFS solution dropwise over 30 minutes.
-
Reaction: Stir the reaction mixture at this temperature for 2-4 hours, monitoring by TLC.
-
Workup and Purification: Follow steps 5-7 from Protocol 1 for the workup and purification of the dehalogenated ketone.
Mandatory Visualizations
Caption: A typical experimental workflow for a sodium formaldehyde sulfoxylate reduction.
Caption: A troubleshooting decision tree for low yields in SFS reductions.
References
- 1. Sodium Formaldehyde Sulfoxylate: What is and Uses [highmountainco.com]
- 2. ataman-chemicals.com [ataman-chemicals.com]
- 3. US2046507A - Stable sodium formaldehyde sulphoxylate and process of preparing the same - Google Patents [patents.google.com]
- 4. Sciencemadness Discussion Board - Rongalite (Sodium Formaldehyde Sulfoxylate) preparation - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. nbinno.com [nbinno.com]
- 6. acs.org [acs.org]
- 7. Rongalite - Wikipedia [en.wikipedia.org]
- 8. rongdachemical.com [rongdachemical.com]
- 9. pureportal.coventry.ac.uk [pureportal.coventry.ac.uk]
- 10. SODIUM FORMALDEHYDESULFOXYLATE HYDRATE - Ataman Kimya [atamanchemicals.com]
- 11. researchgate.net [researchgate.net]
identifying and characterizing byproducts of Rongalite reactions.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Rongalite (sodium hydroxymethanesulfinate). The information is presented in a question-and-answer format to directly address specific issues encountered during experiments involving the identification and characterization of reaction byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the primary decomposition byproducts of Rongalite itself?
A1: Rongalite is unstable in solution and can decompose, especially under acidic conditions or upon heating.[1][2] The primary decomposition products are formaldehyde (B43269) and a sulfoxylate (B1233899) or sulfite (B76179) anion.[1][3] The generation of formaldehyde is a critical safety consideration in industrial applications.[1][3] A fishy odor from the solid reagent is an indicator of degradation and loss of purity.[3]
Q2: What are the most common types of byproducts observed in organic synthesis reactions using Rongalite?
A2: Besides the intended products, such as sulfones and sultines, several byproducts can form depending on the substrates and reaction conditions. Common byproducts include:
-
Sulfides: These can form, particularly in the absence of a base like sodium bicarbonate.[3]
-
Debrominated compounds: When using dibromoalkanes as substrates, debromination to form the corresponding olefin is a common side reaction.
-
Isomeric sulfinate esters: Alkylation of Rongalite can occasionally occur at the oxygen atom, leading to the formation of sulfinate esters as isomers to the desired sulfones.[3]
Q3: How does the quality of Rongalite affect byproduct formation?
A3: The purity of Rongalite is crucial for predictable and clean reactions. Degraded Rongalite, often indicated by a fishy smell, has reduced reactivity and can lead to lower yields of the desired product and an increased proportion of byproducts.[3] It is a hygroscopic solid and should be stored in a cool, dry, and dark place to prevent degradation.[3]
Q4: Can Rongalite itself act as a C1 synthon, and what byproducts can arise from this reactivity?
A4: Yes, upon thermal decomposition, Rongalite can serve as a source of formaldehyde, a C1 fragment.[4] This reactivity is utilized in the synthesis of certain heterocycles. However, in reactions where this is not the intended pathway, the in situ generation of formaldehyde can lead to unexpected side reactions and the formation of complex byproducts.
Troubleshooting Guides
This section provides guidance on common issues related to byproduct formation in Rongalite reactions.
Issue 1: Low yield of the desired sulfone and formation of a complex mixture of byproducts.
-
Potential Cause: Degradation of Rongalite.
-
Troubleshooting Action: Check the appearance and smell of the Rongalite reagent. Fresh, high-quality Rongalite should be crystalline with a faint leek-like odor.[3] If it has a strong fishy smell, it has likely decomposed. Use a fresh batch of the reagent.
-
Potential Cause: Incorrect reaction temperature.
-
Troubleshooting Action: The optimal reaction temperature can vary significantly depending on the specific substrates. Some reactions proceed at room temperature, while others may require heating.[5] Consult literature for the recommended temperature for your specific transformation. An incorrect temperature can lead to decomposition of the starting materials or products, or favor side reactions.
Issue 2: Formation of a significant amount of debrominated byproduct when reacting with vicinal dibromoalkanes.
-
Potential Cause: The reducing nature of the tellurium-Rongalite system. When Rongalite is used in combination with elemental tellurium, a sodium telluride species is generated, which is a potent debrominating agent.
-
Troubleshooting Action: If debromination is not the desired outcome, avoid the use of tellurium. If the goal is the formation of sultines from α,α'-dihalo-o-xylenes, using Rongalite with a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB) in DMF can improve the yield of the desired sultine.
Issue 3: Unexpected formation of sulfides.
-
Potential Cause: Reaction of decomposition products of Rongalite with the substrate, which can be favored in the absence of a base.[3]
-
Troubleshooting Action: The addition of a mild base, such as sodium bicarbonate, can suppress the formation of sulfide (B99878) byproducts in certain reactions, for instance, in the reduction of perfluoroaryl halides.[3]
Data Presentation
The following table summarizes the effect of a phase-transfer catalyst (PTC) on the yield of sultine derivatives from the reaction of dihalides with Rongalite, which can be considered a competing pathway to other side reactions.
| Dihalide Substrate | Catalyst | Solvent | Temperature (°C) | Yield of Sultine (%) | Reference |
| 3,4-bis(chloromethyl)furan | TBAB | DMF | 25 | 40 | |
| α,α′-dibromo-o-xylene | None | aq. DMF | - | 43 | |
| α,α′-dichloro-o-xylene | NaI | DMF | 25 | 70 |
Experimental Protocols
Protocol 1: General Procedure for Monitoring Rongalite Reactions by Thin-Layer Chromatography (TLC)
-
Sample Preparation: At various time points during the reaction, withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture using a glass capillary.
-
Quenching: Quench the aliquot in a vial containing 0.5 mL of a suitable solvent (e.g., ethyl acetate) and a small amount of water.
-
Extraction: Vortex the vial and allow the layers to separate.
-
TLC Analysis: Spot the organic layer onto a TLC plate (e.g., silica (B1680970) gel 60 F254).
-
Elution: Develop the TLC plate using an appropriate solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate).
-
Visualization: Visualize the spots under UV light (254 nm) and/or by staining with a suitable agent (e.g., potassium permanganate (B83412) stain) to observe the consumption of starting materials and the formation of products and byproducts.
Protocol 2: Sample Preparation for NMR Analysis of a Crude Rongalite Reaction Mixture
-
Aliquot Collection: Withdraw a representative aliquot (e.g., 0.5 mL) from the reaction mixture.
-
Solvent Removal: If the reaction solvent is volatile (e.g., methanol), remove it under reduced pressure using a rotary evaporator. If the solvent is non-volatile (e.g., DMF), perform a mini-workup.
-
Mini-Workup (for non-volatile solvents):
-
Transfer the aliquot to a small separatory funnel.
-
Add 5 mL of deionized water and 5 mL of a suitable extraction solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Shake the funnel gently and allow the layers to separate.
-
Collect the organic layer.
-
Wash the organic layer with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
-
Filtration: Filter the dried organic solution through a small plug of cotton or glass wool in a Pasteur pipette to remove the drying agent and any particulate matter.
-
Final Solvent Removal: Evaporate the solvent from the filtered solution to obtain the crude residue.
-
NMR Sample Preparation: Dissolve the crude residue in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer to NMR Tube: Filter the solution through a fresh plug of cotton or glass wool directly into a clean, dry NMR tube to a depth of approximately 4-5 cm.
-
Analysis: Acquire the NMR spectrum.
Mandatory Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. Direct, sustainable synthesis of cyclic sulfones using rongalite - American Chemical Society [acs.digitellinc.com]
- 3. Reaction of Alkyl Halides with Rongalite: One-Pot and Telescoped Syntheses of Aliphatic Sulfonamides, Sulfonyl Fluorides, and Unsymmetrical Sulfones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Optimization of Reaction Conditions for Sodium Hydroxymethanesulfinate Dihydrate (Rongalite)
This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting and optimizing reactions involving sodium hydroxymethanesulfinate dihydrate, commonly known as Rongalite.
Frequently Asked Questions (FAQs)
Q1: What is sodium hydroxymethanesulfinate dihydrate and what are its primary applications in research?
Sodium hydroxymethanesulfinate dihydrate (HOCH₂SO₂Na·2H₂O), also known by its trade name Rongalite, is a versatile and inexpensive reducing agent.[1][2] In organic synthesis, it is primarily used as a source of the sulfoxylate (B1233899) anion (SO₂²⁻) for preparing sulfones and sultines.[2][3][4][5] It also serves as a reducing agent for various functional groups, such as in the dehalogenation of α-halo ketones and the reduction of aromatic nitro groups (in combination with tellurium).[2] Additionally, it is used in redox initiator systems for emulsion polymerization.[2][6]
Q2: How should I properly store and handle sodium hydroxymethanesulfinate dihydrate?
Rongalite is a hygroscopic solid that is sensitive to moisture and heat.[2][7] It should be stored in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere.[8][9] For long-term storage, temperatures below 15°C are recommended. When handling, always use gloves and eye protection, and work in a well-ventilated area to avoid inhaling dust.[8]
Q3: What are the signs of degradation of the reagent?
Fresh, high-quality Rongalite should be a white, crystalline powder that is odorless or has a faint, leek-like smell.[2][7] A key indicator of degradation is a strong, fishy odor.[2][7] Using degraded Rongalite can lead to significantly reduced yields or complete reaction failure.
Q4: What is the effect of pH on the stability and reactivity of Rongalite?
Rongalite is relatively stable in aqueous alkaline environments (pH 9.5-10.5).[9][10][11] However, it decomposes rapidly in acidic media.[9][10] This decomposition releases the reducing sulfoxylate ion and formaldehyde, which are the active species in many reactions. Therefore, controlling the pH is crucial for optimizing reaction outcomes. Contact with acids can also liberate toxic gases.[10]
Troubleshooting Guide
This section addresses common problems encountered during experiments with sodium hydroxymethanesulfinate dihydrate.
Logical Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting common issues.
Caption: A workflow for troubleshooting failed reactions using Rongalite.
Q5: My reaction yield is very low or the reaction failed completely. What are the common causes?
-
Degraded Reagent : As mentioned in the FAQ, Rongalite is sensitive to moisture and heat. A fishy odor is a strong indicator of degradation, which will result in low reactivity.[2][7] Always use fresh, properly stored reagent.
-
Incorrect pH : The reaction medium's pH is critical. Rongalite is stable in alkaline solutions but decomposes to its active form in acidic or neutral conditions.[9][10] Ensure the pH of your reaction is appropriate for the desired transformation. For many sulfone syntheses, the addition of a base like potassium bicarbonate can be beneficial.[3]
-
Inappropriate Solvent : Dimethylformamide (DMF), often in aqueous conditions, is a common and effective solvent.[7] Aqueous methanol (B129727) has also been used successfully.[3] The reagent is insoluble in ethanol (B145695) and diethyl ether.[9][12]
-
Reaction Temperature : Reaction temperatures can range from room temperature to 100°C depending on the specific substrates and protocol.[7] Consult literature for the optimal temperature for your specific reaction.
Q6: I am trying to synthesize a sulfone, but the yield is poor. How can I optimize this?
-
Catalyst : While many symmetrical sulfones can be synthesized without a catalyst, certain substrates may require one.[7] For example, a copper catalyst can be essential for synthesizing 1-thiaflavanone sulfones.[7] A phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB) can also improve yields in specific cases.[7]
-
Solvent Choice : The choice of solvent can significantly impact yield. While aqueous DMF is common, explore other reported solvents like aqueous methanol, especially for activated olefinic substrates.[3][7]
-
Base : The addition of a mild base can facilitate the generation of the SO₂²⁻ dianion, which is a more potent nucleophile.[3]
Data Presentation: Reaction Parameter Optimization
Optimizing reaction conditions is key to achieving high yields. The following tables summarize typical conditions for sulfone synthesis using Rongalite.
Table 1: General Reaction Conditions for Sulfone Synthesis
| Parameter | Typical Range / Options | Notes |
| Temperature | Room Temperature - 100°C | Substrate-dependent; higher temperatures may be needed for less reactive substrates.[7] |
| Solvent | DMF, Aqueous DMF, Aqueous Methanol | Aqueous DMF is widely applicable.[7] |
| pH | Alkaline to Neutral | Rongalite is stable in alkali; decomposition to active species occurs as pH lowers.[10] |
| Catalyst | None, Copper salts, TBAB | Often not required, but can be crucial for specific transformations.[7] |
Table 2: Example Yields for Sulfone Synthesis from Activated Olefins
| Substrate | Solvent | Temperature (°C) | Yield (%) |
| Activated Olefinic Substrate 1 | Aqueous Methanol | Reflux | 64-91[3] |
| Activated Olefinic Substrate 2 | Aqueous DMF | 25 | ~70[3] |
| α,α′-dichloro-o-xylene | DMF with NaI | 25 | 70 (for sultine)[3] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Symmetrical Sulfones from Activated Olefins
This protocol is adapted from the procedure reported by Kerber and Starnick for the preparation of β,β′-disubstituted diethyl sulfones.[3]
Materials:
-
Sodium hydroxymethanesulfinate dihydrate (Rongalite)
-
Activated olefinic substrate (e.g., acrylonitrile)
-
Aqueous Methanol (e.g., 50% v/v)
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the activated olefinic substrate in aqueous methanol.
-
Add sodium hydroxymethanesulfinate dihydrate to the solution (typically 0.5 to 1.0 molar equivalents relative to the olefin).
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress using an appropriate technique (e.g., TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
The product may precipitate upon cooling. If so, collect the solid by filtration.
-
If the product does not precipitate, remove the methanol under reduced pressure. The product can then be extracted from the aqueous residue using a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic extracts, dry over anhydrous sodium sulfate, and concentrate to yield the crude sulfone.
-
Purify the crude product by recrystallization or column chromatography.
Visualizing the General Reaction
Caption: General reaction scheme for the synthesis of sulfones using Rongalite.
Signaling Pathways and Logical Relationships
pH-Dependent Activity of Rongalite
The following diagram illustrates the critical relationship between pH and the state of Rongalite in solution.
Caption: Relationship between pH and the stability/activation of Rongalite.
References
- 1. Sodium hydroxymethanesulfinate, Rongalite [organic-chemistry.org]
- 2. scientificupdate.com [scientificupdate.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scientificlabs.co.uk [scientificlabs.co.uk]
- 5. Sodium formaldehydesulfoxylate dihydrate | 6035-47-8 [chemicalbook.com]
- 6. nbinno.com [nbinno.com]
- 7. benchchem.com [benchchem.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. ataman-chemicals.com [ataman-chemicals.com]
- 10. Sodium hydroxymethanesulfinate | CAS#:149-44-0 | Chemsrc [chemsrc.com]
- 11. 羟甲基亚磺酸钠二水合物 ≥98.0% (RT) | Sigma-Aldrich [sigmaaldrich.com]
- 12. Sodium hydroxymethanesulphinate | 149-44-0 [chemicalbook.com]
Rongalite Technical Support Center: Effect of pH on Reducing Activity
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions regarding the use of Rongalite (sodium hydroxymethanesulfinate) as a reducing agent, with a specific focus on the critical role of pH.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for using Rongalite as a reducing agent?
A1: Rongalite exhibits its maximum stability and is most effective in a pH range of 6 to 9.[1] For many applications, an alkaline medium with a pH greater than 8 is recommended to ensure stability and activity.[2]
Q2: What happens if the pH of my reaction is too acidic?
A2: Rongalite is unstable in acidic conditions and decomposes rapidly.[3] When the solution is made acidic (pH < 3), Rongalite releases the active reducing species, the sulfoxylate (B1233899) ion, but also liberates toxic gases such as sulfur dioxide and hydrogen sulfide, along with formaldehyde.[4][5] This rapid decomposition can lead to poor control over the reduction and the formation of unwanted byproducts.
Q3: My reaction requires strongly alkaline conditions. Is Rongalite stable at a very high pH?
A3: Yes, Rongalite is generally stable in aqueous alkaline environments.[3] Some synthetic protocols, such as certain reductions performed in combination with tellurium, specifically call for excess alkaline Rongalite to achieve the desired transformation.[6]
Q4: My bottle of Rongalite has a faint "fishy" or "leek-like" smell. Can I still use it?
A4: A faint leek-like smell is normal for Rongalite. However, if the reagent develops a strong fishy odor, it is an indication of decomposition and loss of purity.[1][6] Using a degraded reagent will likely result in lower reactivity and inconsistent results. It is recommended to use a fresh supply if significant degradation is suspected.
Q5: How does temperature affect Rongalite's stability at different pH values?
A5: Temperature significantly impacts Rongalite's stability. In an aqueous solution, decomposition can begin at temperatures as low as 60°C.[5] At 80°C, decomposition can cause a decrease in the solution's pH.[1] Conversely, at 100°C, the decomposition may lead to an increase in pH due to the formation of sodium hydroxide.[1] It is crucial to control the temperature, especially when operating outside the optimal pH 6-9 stability range.
Troubleshooting Guide
Problem: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Incorrect pH | The reaction pH is outside the optimal 6-9 range, leading to reagent decomposition (if too acidic) or insufficient activation. Verify the pH of the reaction mixture with a calibrated pH meter and adjust using an appropriate buffer or base. |
| Reagent Decomposition | The Rongalite used may have degraded due to improper storage (exposure to moisture or air) or age.[1][6] Use a fresh bottle of Rongalite stored in a cool, dry, dark place. |
| Insufficient Activation | While stable at neutral/alkaline pH, the generation of the active reducing species can be slow. Some reactions may require gentle heating to initiate the reduction.[6] Review literature for the specific temperature requirements of your transformation. Be aware that temperatures above 80°C can accelerate decomposition.[1] |
Problem: Formation of Unexpected Byproducts
| Possible Cause | Suggested Solution |
| Decomposition at Acidic pH | Running the reaction under acidic conditions leads to the rapid breakdown of Rongalite and the release of formaldehyde.[4] Formaldehyde can participate in side reactions with your starting material or product. Increase the reaction pH to the 6-9 range to maintain stability.[1] |
| Reaction with In-Situ Generated Species | Rongalite can be a source of various reactive species, including sulfoxylate (SO₂²⁻), formaldehyde, and even serve as a C1 synthon depending on the conditions.[4][6] These can lead to the formation of sulfones or other unexpected structures.[6][7] Carefully analyze byproducts by LC-MS and NMR to identify their structures, which can provide clues about the interfering side reactions. Consider adjusting the pH or temperature to disfavor these pathways. |
Quantitative Data Summary
The reducing activity of Rongalite is intrinsically linked to its stability, which is highly pH-dependent. The following table summarizes the behavior of Rongalite across different pH ranges based on available literature.
| pH Range | Stability | Active Reducing Species | Potential Issues & Considerations |
| < 3 | Very Unstable | Sulfoxylate ion (SO₂²⁻) | Rapid decomposition; release of toxic gases (H₂S, SO₂) and formaldehyde; poor reaction control.[2][4][5] |
| 3 - 6 | Low to Moderate | Sulfoxylate ion (SO₂²⁻) | Increased rate of decomposition compared to optimal range; risk of formaldehyde-related side reactions.[1][4] |
| 6 - 9 | High (Optimal) | Hydroxymethanesulfinate ion (HOCH₂SO₂⁻) / Sulfoxylate ion (SO₂²⁻) | Maximum stability and controlled release of the reducing agent; ideal for most applications.[1] |
| > 9 | High | Hydroxymethanesulfinate ion (HOCH₂SO₂⁻) / Sulfoxylate ion (SO₂²⁻) | Stable conditions suitable for reactions requiring a basic medium.[2][3] Some reactions are specifically designed for these conditions.[6] |
Experimental Protocols
General Protocol for Evaluating the Effect of pH on a Rongalite-Mediated Reduction
This protocol describes a general method to screen for the optimal pH for the reduction of a model substrate, such as an α-keto ester, using Rongalite.
Materials:
-
Rongalite (freshly opened or properly stored)
-
Substrate (e.g., ethyl benzoylformate)
-
Solvent (e.g., Methanol, DMF, or a water-miscible solvent)
-
Buffer solutions (pH 5, 7, 9, and 11)
-
Deionized water
-
Reaction vessels (e.g., 4 x 10 mL vials with stir bars)
-
TLC plates and appropriate eluent system
-
LC-MS for reaction monitoring and analysis
Procedure:
-
Preparation of Reaction Solutions: In each of the four reaction vials, dissolve the substrate (1.0 mmol) in the chosen organic solvent (2 mL).
-
pH Adjustment: To each vial, add 2 mL of a different buffer solution (pH 5, 7, 9, and 11, respectively). Stir for 5 minutes to ensure homogeneity.
-
Initiation of Reaction: To each vial, add Rongalite (e.g., 2.0 mmol, 2 equivalents). If the reaction requires heating, place the vials in a pre-heated reaction block set to the desired temperature (e.g., 60°C).
-
Reaction Monitoring: Monitor the progress of each reaction at regular intervals (e.g., every 30 minutes) using TLC or LC-MS. Note the rate of disappearance of the starting material and the appearance of the desired product.
-
Work-up and Analysis: Once a reaction is deemed complete (or after a set time, e.g., 4 hours), quench it by adding 10 mL of deionized water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate, 3 x 10 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Determine Optimal pH: Analyze the crude product yield and purity from each reaction using LC-MS or ¹H NMR. The pH condition that provides the highest yield of the desired product with the fewest impurities is the optimal pH for this transformation.
Visual Guides
Caption: Rongalite decomposition pathways under different pH conditions.
Caption: Experimental workflow for pH optimization of a Rongalite reduction.
Caption: Troubleshooting decision tree for low-yield Rongalite reactions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. rongdachemical.com [rongdachemical.com]
- 3. ataman-chemicals.com [ataman-chemicals.com]
- 4. Rongalite - Wikipedia [en.wikipedia.org]
- 5. chembk.com [chembk.com]
- 6. scientificupdate.com [scientificupdate.com]
- 7. Sodium hydroxymethanesulfinate, Rongalite [organic-chemistry.org]
Technical Support Center: Managing Formaldehyde Release from Rongalite Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you manage the release of formaldehyde (B43269) during chemical reactions involving Rongalite (sodium hydroxymethylsulfinate).
Section 1: Troubleshooting Guides & FAQs
This section addresses common issues encountered during experiments with Rongalite, focusing on the challenges presented by formaldehyde release.
FAQs: Understanding Rongalite and Formaldehyde Release
Q1: What is Rongalite and why does it release formaldehyde?
A1: Rongalite, chemically known as sodium hydroxymethylsulfinate (Na+HOCH2SO2−), is a versatile and inexpensive reducing agent.[1] It is an adduct of formaldehyde and sodium bisulfite. In aqueous solutions, the hydroxymethanesulfinate ion is unstable and exists in equilibrium with its decomposition products: formaldehyde and sulfite.[2][3] This decomposition is the source of formaldehyde release in Rongalite reactions.
Q2: What factors influence the rate of formaldehyde release from Rongalite?
A2: The primary factors influencing formaldehyde release are temperature and pH.
-
Temperature: The decomposition of Rongalite in aqueous solutions begins at temperatures above 60°C and accelerates as the temperature increases. At 120°C, it fully decomposes.[4]
-
pH: Rongalite is most stable in a neutral to slightly alkaline pH range of 6-9.[1] In acidic conditions (pH < 6), decomposition and the release of formaldehyde and sulfur dioxide significantly increase.[3]
Q3: Why is managing formaldehyde release important in my experiments?
A3: Managing formaldehyde release is critical for several reasons:
-
Safety: Formaldehyde is a known human carcinogen and a potent irritant and sensitizer.[3] Its release poses a significant health and safety risk in a laboratory setting.
-
Reaction Specificity: Free formaldehyde is a reactive C1 building block and can participate in various side reactions, leading to unexpected byproducts and reduced yield of the desired product.[5]
-
Reproducibility: Inconsistent formaldehyde release due to poor control of reaction conditions can lead to poor reproducibility of experimental results.
Troubleshooting Guide: Common Problems and Solutions
Q4: My reaction is sluggish or incomplete. Could formaldehyde be the issue?
A4: While Rongalite is a reducing agent, the liberated formaldehyde can sometimes interfere with the desired reaction pathway. Additionally, if the decomposition of Rongalite is too rapid due to improper pH or temperature control, the concentration of the active reducing species may decrease prematurely.
-
Troubleshooting Steps:
-
Monitor pH: Ensure the pH of your reaction medium is within the optimal stability range for Rongalite (pH 6-9).[1] Acidic conditions will accelerate decomposition.
-
Control Temperature: Maintain the lowest possible temperature at which your reaction proceeds at a reasonable rate to minimize thermal decomposition of Rongalite.
-
Consider a Formaldehyde Quencher: If formaldehyde is suspected to be interfering, the addition of a quenching agent like glycine (B1666218) or Tris can help to remove it from the reaction mixture.[6] Tris is often considered a more efficient quencher.[6]
-
Q5: I am observing unexpected byproducts in my reaction. How can I determine if they are formaldehyde-related?
A5: Formaldehyde is a highly reactive electrophile and can participate in numerous side reactions, particularly with amines and enolizable ketones.
-
Common Formaldehyde-Induced Side Reactions:
-
With Amines: Formaldehyde can react with primary and secondary amines to form imines, enamines, or aminals.[7][8][9] It can also lead to the formation of hexahydro-1,3,5-triazines with primary amines.[6]
-
With Ketones: In the presence of an acid or base, formaldehyde can participate in aldol-type condensations with enolizable ketones.
-
Mannich Reaction: A common side reaction involves the aminoalkylation of an acidic proton-containing compound with formaldehyde and a primary or secondary amine.[10]
-
-
Troubleshooting and Identification:
-
Analyze Byproducts: Use analytical techniques such as LC-MS, GC-MS, and NMR to identify the structure of the byproducts. Compare their masses and fragmentation patterns with potential formaldehyde adducts.
-
Run a Control Reaction: Perform the reaction without Rongalite but with a controlled addition of formaldehyde to see if the same byproducts are formed.
-
Implement Control Measures: If formaldehyde is confirmed to be the source of byproducts, implement the control strategies outlined in Q4 (pH and temperature control) or consider an alternative reducing agent (see Q7).
-
Q6: How can I quantitatively determine the amount of formaldehyde being released in my reaction?
A6: Quantifying formaldehyde release can be achieved through derivatization followed by chromatographic analysis. The most common method involves derivatizing formaldehyde with 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form a stable hydrazone, which can then be analyzed by HPLC-UV.[11][12] GC-MS can also be used after derivatization with agents like pentafluorophenylhydrazine (B1196947) (PFPH) or by converting formaldehyde to a more volatile derivative.
-
For a detailed protocol, please refer to Section 3: Experimental Protocols.
Q7: Are there alternatives to Rongalite that do not release formaldehyde?
A7: Yes, several alternative reducing agents can be used depending on the specific requirements of your reaction.
-
Sodium Dithionite (B78146) (Sodium Hydrosulfite): This is a powerful and inexpensive reducing agent.[13][14] However, it is unstable in aqueous solutions and can also decompose to release sulfur dioxide.[15][16]
-
Thiourea Dioxide (Formamidine Sulfinic Acid): This is a stable, non-oxidizing, and non-reducing solid that becomes a potent reducing agent under the right conditions.[4] It is considered a more environmentally friendly alternative to sodium dithionite.[17] It is effective for the reduction of nitro compounds and other functional groups.[4][18][19]
Section 2: Data Presentation
| Parameter | Condition | Effect on Rongalite Stability | Formaldehyde Release | Reference(s) |
| pH | Acidic (pH < 6) | Low | High | [1][3] |
| Neutral to Slightly Alkaline (pH 6-9) | High | Low | [1] | |
| Strongly Alkaline (pH > 9) | Moderate | Moderate | [1] | |
| Temperature | < 60°C (in aqueous solution) | High | Low | [4] |
| > 60°C (in aqueous solution) | Decreasing with temperature | Increasing with temperature | [4] | |
| 120°C | Decomposes | High | [4] | |
| Additives | Excess Formaldehyde | Increased | Suppressed (Le Chatelier's Principle) | [2][3] |
Section 3: Experimental Protocols
Protocol 1: General Procedure for Minimizing Formaldehyde Release in a Rongalite Reaction
This protocol provides a general workflow for conducting a reaction with Rongalite while minimizing the release of formaldehyde.
-
Solvent and Reagent Preparation:
-
Use deoxygenated solvents to prevent oxidative degradation of Rongalite.
-
If using an aqueous system, prepare a buffer solution to maintain the pH between 7 and 8.
-
-
Reaction Setup:
-
Set up the reaction in a well-ventilated fume hood.
-
Assemble the reaction vessel with a condenser, thermometer, and a means for inert gas blanketing (e.g., nitrogen or argon).
-
-
Reaction Execution:
-
Dissolve the substrate in the buffered solvent.
-
Bring the reaction mixture to the desired temperature, keeping it as low as practically possible.
-
Add Rongalite as a solid or as a freshly prepared solution in the buffered solvent. Add it portion-wise to control any exotherm.
-
Monitor the pH of the reaction mixture periodically and adjust as necessary with a dilute base to maintain it in the 7-8 range.
-
Monitor the reaction progress by TLC, GC, or LC-MS.
-
-
Work-up:
-
Upon completion, cool the reaction mixture.
-
If necessary, quench any unreacted Rongalite by adding an oxidizing agent like hydrogen peroxide.
-
Proceed with standard extraction and purification procedures.
-
Protocol 2: Quantification of Formaldehyde Release by HPLC-UV after DNPH Derivatization
This protocol outlines the steps to quantify formaldehyde in a reaction mixture.
-
Materials:
-
2,4-Dinitrophenylhydrazine (DNPH) solution (1 mg/mL in acetonitrile (B52724) with a small amount of acid catalyst, e.g., phosphoric acid).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Formaldehyde standard solution.
-
Reaction mixture sample.
-
Syringe filters (0.45 µm).
-
-
Standard Curve Preparation:
-
Prepare a series of formaldehyde standards of known concentrations.
-
For each standard, take a defined volume and add a known excess of the DNPH derivatizing solution.
-
Allow the derivatization reaction to proceed for at least 30 minutes.[6]
-
Analyze each derivatized standard by HPLC-UV to generate a calibration curve.
-
-
Sample Preparation:
-
At a specific time point in your Rongalite reaction, withdraw a small, accurately measured aliquot of the reaction mixture.
-
Immediately quench the reaction in the aliquot (e.g., by rapid cooling and dilution).
-
Add a known excess of the DNPH derivatizing solution to the aliquot.
-
Allow the derivatization to proceed for at least 30 minutes.
-
Filter the derivatized sample through a 0.45 µm syringe filter into an HPLC vial.
-
-
HPLC-UV Analysis:
-
Column: C8 or C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 3 µm particle size).[11]
-
Mobile Phase: Isocratic or gradient elution with a mixture of water and acetonitrile (e.g., 55:45 v/v water:acetonitrile).[11]
-
Flow Rate: 1 mL/min.[11]
-
Detection Wavelength: 360 nm (the λmax of the formaldehyde-DNPH derivative).[11]
-
Injection Volume: 15 µL.[11]
-
Column Temperature: 30°C.[11]
-
-
Quantification:
-
Inject the prepared sample onto the HPLC system.
-
Identify the peak corresponding to the formaldehyde-DNPH derivative based on its retention time (compared to the standards).
-
Quantify the concentration of formaldehyde in the sample by comparing the peak area to the calibration curve.
-
Section 4: Visualizations
Diagram 1: Rongalite Decomposition and Formaldehyde Release Pathway
Caption: Equilibrium decomposition of Rongalite, accelerated by heat and acid.
Diagram 2: Troubleshooting Workflow for Unexpected Byproducts
Caption: Logical steps for troubleshooting formaldehyde-related side reactions.
Diagram 3: Experimental Workflow for Formaldehyde Quantification
Caption: Workflow for quantifying formaldehyde release via HPLC after DNPH derivatization.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. CN102967660A - Method for rapid determination of sodium formaldehyde sulfoxylate in food additive - Google Patents [patents.google.com]
- 3. Analytical Method Development for Determining Formaldehyde in Cream Cosmetics Using Hyphenated Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reducing Agents Used in Dyeing and Printing Industry - Knowledge [dyestuffscn.com]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. 2.7 Addition of Amines and Amine Derivatives to Aldehydes and Ketones – Organic Chemistry II [kpu.pressbooks.pub]
- 8. m.youtube.com [m.youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chemtube3d.com [chemtube3d.com]
- 11. HPLC-UV method development and validation for the determination of low level formaldehyde in a drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Investigation on formaldehyde release from preservatives in cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. rongdachemical.com [rongdachemical.com]
- 14. Sodium Hydrosulfite, Sodium Dithionite [organic-chemistry.org]
- 15. Sodium dithionite - Wikipedia [en.wikipedia.org]
- 16. Sodium Dithionite | Na2S2O4 | CID 24489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. Optimization of Indigo Dyeing on Modal Fabrics Using Thiourea Dioxide as an Environmentally Friendly Reducing Agent | Journal of Metals, Materials and Minerals [jmmm.material.chula.ac.th]
- 18. researchgate.net [researchgate.net]
- 19. Page loading... [guidechem.com]
Technical Support Center: Purification of Products from Sodium Hydroxymethanesulfinate Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with sodium hydroxymethanesulfinate (also known as Rongalite).
Frequently Asked Questions (FAQs)
Q1: What is sodium hydroxymethanesulfinate and what are its common decomposition products?
A1: Sodium hydroxymethanesulfinate (Na+HOCH2SO2−), commonly known as Rongalite, is a versatile and inexpensive reagent used primarily as a source of the sulfoxylate (B1233899) anion (SO2²⁻) or in situ sulfite (B76179) anions.[1][2][3] It is relatively stable in alkaline aqueous solutions but decomposes rapidly in acidic media.[4][5] Key decomposition products to be aware of during workup and purification are formaldehyde (B43269) and sulfite, and under acidic conditions, sulfur dioxide.[1][4]
Q2: My sodium hydroxymethanesulfinate reagent has a strong fishy or leek-like odor. Is it still effective?
A2: A faint, leek-like odor can be normal for fresh, high-quality Rongalite. However, a strong fishy odor is a sign of degradation.[6] Rongalite is hygroscopic and sensitive to moisture and heat. Using degraded reagent can lead to significantly lower yields or complete reaction failure. For best results, always use fresh, properly stored sodium hydroxymethanesulfinate.[6]
Q3: What are the common byproducts in reactions using sodium hydroxymethanesulfinate?
A3: Besides unreacted starting materials, common byproducts can include:
-
Symmetrical sulfones: Formed from the reaction of the alkyl halide or other substrate with the sulfone product itself.[3]
-
Isomeric sulfinate esters: These can form when alkylation occurs at the oxygen atom of the hydroxymethanesulfinate ion instead of the sulfur atom.[1][5]
-
Products from decomposition: Formaldehyde and sulfite can potentially react with other components in your mixture.[1]
-
Bis-(hydroxymethyl)sulfone: This can form if excess formaldehyde is present.[1][4]
Troubleshooting Purification
Q4: My crude product is contaminated with water-soluble impurities. How can I remove them?
A4: Since sodium hydroxymethanesulfinate and its inorganic byproducts (like sodium sulfite and sodium halides) are highly water-soluble, a simple liquid-liquid extraction is often effective.[4][5][7] Dissolve your crude product in an organic solvent that is immiscible with water (e.g., ethyl acetate (B1210297), dichloromethane) and wash it several times with water or brine. This will transfer the water-soluble impurities into the aqueous layer.
Q5: I have a solid product, but it is impure. What is the best purification method?
A5: For solid products, recrystallization is often the most effective method to obtain high purity. The key is to find a suitable solvent or solvent system in which your desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble at all temperatures.[8]
Q6: My desired sulfone product is an oil or will not crystallize. What purification options do I have?
A6: If your product is a non-crystalline solid or an oil, column chromatography is the recommended purification technique. This method separates compounds based on their differential adsorption to a stationary phase (e.g., silica (B1680970) gel). You can use a solvent system that allows your desired compound to move down the column at a different rate than the impurities.[9][10] For sulfones and sulfoxides that may be sensitive to acidic silica, using neutral or basic alumina, or reverse-phase chromatography (C8 or C18) can be viable alternatives.[10]
Q7: How can I remove unreacted aldehydes from my reaction mixture?
A7: Unreacted aldehydes can be removed by forming charged bisulfite adducts, which are water-soluble.[11] This can be achieved through a liquid-liquid extraction protocol where the organic phase is washed with an aqueous solution of sodium bisulfite. The aldehyde-bisulfite adduct will move to the aqueous layer, separating it from your desired product in the organic layer.[11]
Data Summary
Table 1: Comparison of Purification Techniques for Products of Sodium Hydroxymethanesulfinate Reactions
| Technique | Principle | Best For | Advantages | Disadvantages |
| Liquid-Liquid Extraction | Partitioning between two immiscible liquid phases based on solubility. | Removing water-soluble impurities (e.g., unreacted Rongalite, salts). | Fast, simple, and effective for initial cleanup. | Not suitable for separating compounds with similar solubility. |
| Recrystallization | Difference in solubility of the product and impurities in a solvent at different temperatures. | Purifying solid, crystalline products. | Can yield very pure compounds; scalable. | Finding a suitable solvent can be time-consuming; product loss in the mother liquor. |
| Column Chromatography | Differential adsorption of compounds onto a solid stationary phase. | Purifying oils, non-crystalline solids, and complex mixtures. | High resolution for separating similar compounds. | Can be time-consuming, requires larger volumes of solvent, potential for product degradation on the stationary phase.[10] |
Experimental Protocols
Protocol 1: General Synthesis of a Symmetrical Sulfone
-
Reaction Setup: In a round-bottom flask, dissolve the alkyl halide (2 mmol) in aqueous dimethylformamide (DMF).[3][6]
-
Reagent Addition: Add sodium hydroxymethanesulfinate (1 mmol) and a base such as potassium bicarbonate.[3]
-
Reaction Conditions: Stir the mixture at the required temperature (e.g., 80-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).[3][6]
-
Workup: After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extraction: Extract the aqueous mixture with an organic solvent like ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic layers and wash with water and then brine to remove residual DMF and water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose a suitable solvent by testing the solubility of a small amount of your crude product in different solvents at room and elevated temperatures.[8] A good solvent will dissolve the product when hot but not when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to completely dissolve it.
-
Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should be observed. For better yield, you can place the flask in an ice bath.
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven.
Protocol 3: Purification by Column Chromatography
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the chosen eluent (solvent system) and pack it into a chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and load it onto the top of the silica gel.
-
Elution: Pass the eluent through the column, applying gentle pressure if necessary.
-
Fraction Collection: Collect the eluting solvent in fractions.
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.[9]
Visual Guides
Caption: General workflow for synthesis and purification.
References
- 1. Rongalite - Wikipedia [en.wikipedia.org]
- 2. Sodium hydroxymethanesulfinate, Rongalite [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. SODIUM HYDROXYMETHANESULFINATE - Ataman Kimya [atamanchemicals.com]
- 5. ataman-chemicals.com [ataman-chemicals.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and applications of sodium sulfinates (RSO 2 Na): a powerful building block for the synthesis of organosulfur compounds - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09759D [pubs.rsc.org]
- 8. mt.com [mt.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
safe handling and storage procedures for sodium hydroxymethanesulfinate dihydrate.
This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe handling and storage of sodium hydroxymethanesulfinate dihydrate.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with sodium hydroxymethanesulfinate dihydrate?
A1: Sodium hydroxymethanesulfinate dihydrate is suspected of causing genetic defects and of damaging fertility or the unborn child.[1][2] It can also cause skin and eye irritation.[2][3] Contact with acids liberates very toxic gas.[1]
Q2: What personal protective equipment (PPE) should I wear when handling this compound?
A2: It is recommended to wear protective gloves, protective clothing, and eye/face protection.[1][3] A dust mask, such as a type N95 (US), should be used to avoid inhaling dust.
Q3: How should I properly store sodium hydroxymethanesulfinate dihydrate?
A3: Store the compound in a tightly closed container in a dry, cool, and well-ventilated area.[1][3] It should be stored locked up and away from incompatible materials such as acids and strong oxidizing agents.[1][3][4]
Q4: What are the known incompatibilities for sodium hydroxymethanesulfinate dihydrate?
A4: This compound is incompatible with strong oxidizing agents and acids.[4][5] Contact with acids will liberate toxic gas.[1][6]
Q5: What happens if sodium hydroxymethanesulfinate dihydrate is exposed to acidic conditions?
A5: The hydroxymethanesulfinate ion is unstable in acidic solutions and decomposes to formaldehyde (B43269) and sulfite.[7] This decomposition can release sulfur dioxide.[4][8]
Q6: What are the hazardous decomposition products in case of a fire?
A6: In the event of a fire, hazardous decomposition products may include carbon oxides, sulfur oxides, and sodium oxides.[1]
Troubleshooting Guides
Problem: I observe a faint garlic-like odor from my container of sodium hydroxymethanesulfinate dihydrate.
-
Possible Cause: The compound may be starting to degrade. While freshly prepared sodium formaldehyde sulfoxylate (B1233899) is odorless, it can develop a garlic-like odor on standing.[5][8]
-
Solution: Ensure the container is tightly sealed and stored in a cool, dry place. If the odor is strong or you have other reasons to suspect decomposition, dispose of the material according to your institution's guidelines.
Problem: My solution of sodium hydroxymethanesulfinate dihydrate appears cloudy or has precipitated.
-
Possible Cause: The hydroxymethanesulfinate ion is unstable in solution and can decompose.[7] The pH of the solution may have become acidic, accelerating decomposition.
-
Solution: The stability of solutions can be improved by the addition of at least one equivalent of formaldehyde.[7] However, for most laboratory applications, it is recommended to prepare solutions fresh for each use.
Quantitative Data Summary
| Property | Value | Citations |
| Melting Point | ~120 °C (decomposes) | [4] |
| Oral LD50 (Rat) | > 5,000 mg/kg | [1] |
| Storage Temperature | Room temperature | [9] |
| Water Solubility | Soluble | [4] |
| pH (aqueous solution) | 9.5 - 10.5 | [4] |
Experimental Protocols
Protocol for Handling a Small Spill of Sodium Hydroxymethanesulfinate Dihydrate
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area. Ensure the area is well-ventilated.
-
Don Personal Protective Equipment (PPE): At a minimum, wear a lab coat, safety goggles, and chemical-resistant gloves. A dust mask (N95 or equivalent) is also recommended.
-
Contain the Spill: Cover the spill with a dry, inert absorbent material such as sand or vermiculite. Avoid raising dust.
-
Collect the Material: Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste. Do not use a standard vacuum cleaner as this can create dust.
-
Clean the Area: Once the bulk of the material is removed, decontaminate the area with a damp cloth or sponge. Be mindful that contact with water can promote decomposition if the pH is not controlled.
-
Dispose of Waste: Dispose of the sealed container and any contaminated cleaning materials as hazardous waste according to your institution's and local regulations.
-
Wash Hands: Thoroughly wash your hands with soap and water after cleanup is complete.
Visualizations
Caption: Workflow for responding to a small spill.
Caption: Decision tree for safe storage procedures.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. Sodium hydroxymethanesulphinate | 149-44-0 [chemicalbook.com]
- 5. Sodium formaldehydesulfoxylate dihydrate | 6035-47-8 [chemicalbook.com]
- 6. Sodium hydroxymethanesulfinate | CAS#:149-44-0 | Chemsrc [chemsrc.com]
- 7. Rongalite - Wikipedia [en.wikipedia.org]
- 8. ataman-chemicals.com [ataman-chemicals.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
Technical Support Center: Impact of Impurities in Rongalite on Reaction Outcomes
Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using Rongalite (sodium formaldehyde (B43269) sulfoxylate) in chemical synthesis, with a particular focus on the impact of its impurities on reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is Rongalite and what are its primary applications in research?
Rongalite, with the chemical formula Na⁺HOCH₂SO₂⁻, is a versatile and cost-effective reagent.[1][2] It is widely used in organic synthesis as a potent reducing agent and as a source for introducing sulfonyl groups (SO₂) into organic molecules.[1][3] Common applications include the synthesis of sulfones, sultines, and sulfonamides, as well as the reduction of various functional groups.[1][2]
Q2: What are the common impurities found in commercial Rongalite?
The primary impurities in Rongalite are typically its own decomposition products. Rongalite is known to be hygroscopic and can degrade upon exposure to moisture, heat, or acidic conditions.[2][4] The main impurities are:
-
Sodium Sulfite (Na₂SO₃): Another major decomposition product.[3][4]
-
Sodium Bisulfite Adduct: Can be present from the synthesis process of Rongalite.
A noticeable "fishy" smell is a strong qualitative indicator of Rongalite degradation and loss of purity, whereas fresh, high-quality Rongalite should be odorless or have a faint leek-like smell.[2]
Q3: How do these impurities affect my reaction?
Impurities in Rongalite can have several detrimental effects on a chemical reaction:
-
Reduced Yield: As the active Rongalite concentration is lower in an impure batch, this will directly lead to a lower yield of the desired product.
-
Side Reactions: Formaldehyde is a reactive aldehyde that can participate in various side reactions, leading to the formation of unwanted byproducts and complicating the purification process.
-
Incomplete Reactions: The presence of impurities can lead to incomplete conversion of starting materials.
-
Variability in Reactivity: The unpredictable nature and concentration of impurities can lead to poor reproducibility of experiments.
Q4: How should I properly store Rongalite to minimize degradation?
To maintain the purity and reactivity of Rongalite, it should be stored in a tightly sealed container in a cool, dry, and dark place, protected from moisture.[2] Storing it under an inert atmosphere (e.g., nitrogen or argon) can also help to prevent degradation.
Troubleshooting Guide: Synthesis of Dibenzyl Sulfone
This guide focuses on a common application of Rongalite: the synthesis of dibenzyl sulfone from benzyl (B1604629) chloride.
Problem: Low or no yield of dibenzyl sulfone.
Below is a troubleshooting workflow to diagnose and resolve this issue.
References
Validation & Comparative
A Comparative Analysis of Sodium Hydroxymethanesulfinate and Sodium Dithionite as Reducing Agents
For Researchers, Scientists, and Drug Development Professionals
In the selection of a reducing agent for chemical synthesis, biological assays, or industrial processes, a nuanced understanding of the available options is critical. Sodium hydroxymethanesulfinate (also known as Rongalite) and sodium dithionite (B78146) (also known as sodium hydrosulfite) are two prominent sulfur-containing reductants.[1][2] This guide provides an objective, data-driven comparison of their performance, stability, and key characteristics to aid in the selection process for research and development applications.
Section 1: Physicochemical and Performance Properties
Both compounds function as potent reducing agents, but their stability, reactivity, and optimal operating conditions differ significantly. Sodium dithionite is a powerful reductant but is highly sensitive to moisture and degrades rapidly in acidic conditions.[1] In contrast, sodium hydroxymethanesulfinate offers greater stability, particularly in alkaline environments, providing a more controlled and gradual release of its reducing power.[1]
Table 1: Comparative Properties of Sodium Hydroxymethanesulfinate and Sodium Dithionite
| Property | Sodium Hydroxymethanesulfinate (Rongalite) | Sodium Dithionite (Sodium Hydrosulfite) |
| Chemical Formula | HOCH₂SO₂Na | Na₂S₂O₄ |
| Molar Mass | 118.08 g/mol (anhydrous) | 174.11 g/mol (anhydrous)[3] |
| Appearance | White crystalline powder | White to grayish crystalline powder with a faint sulfurous odor[3] |
| Redox Potential | Not well-defined; acts via decomposition to sulfoxylate | Approx. -0.66 V (vs. SHE at pH 7)[3][4][5] |
| Stability | Relatively stable, especially in alkaline solutions.[1] | Unstable in aqueous solutions; decomposes in hot water and acidic conditions.[1][3][6] |
| Optimal pH | Alkaline conditions[1] | More stable and effective in alkaline solutions (pH 9-12).[6] |
| Key Applications | Textile dyeing, redox initiator in polymerization, organic synthesis.[1] | Bleaching wood pulp, vat dyeing, reducing agent in physiology experiments.[3][7] |
Section 2: Performance in Redox-Initiated Emulsion Polymerization
A common application where these reducing agents are employed is in redox-initiated emulsion polymerization, used to minimize residual free monomer content.[8][9] The reducing agent, paired with an oxidizer (like a peroxide), generates free radicals to drive the polymerization to completion.[8][10]
While direct comparative studies are limited, data from related sulfinic acid derivatives (a class to which sodium hydroxymethanesulfinate belongs) show superior performance in converting monomers compared to other reducing agents.[10] The higher reactivity of these advanced derivatives can lead to faster and more complete monomer conversion.[8][10]
Table 2: Illustrative Performance in Emulsion Polymerization (Post-Polymerization Chase)
| Parameter | System with Sulfinic Acid Derivative (e.g., Rongalite) | System with Conventional Reductant (e.g., Metabisulfite) |
| Reaction Temperature | Can initiate at lower temperatures (e.g., 20-40°C)[8] | Typically requires higher temperatures (e.g., 60-80°C)[8][11] |
| Monomer Conversion Rate | Approaches complete conversion more rapidly.[9] | Slower conversion rates.[9] |
| Final Monomer Level | Can be reduced to non-detectable levels in < 30 mins.[12] | May require longer reaction times to achieve low levels.[11] |
| Cycle Time | Shorter cycle times due to higher reactivity.[9] | Longer cycle times. |
Note: Data is generalized from studies on sulfinic acid derivatives and conventional reductants. Performance varies based on the specific monomer system, pH, and temperature.
Section 3: Experimental Protocols
To facilitate reproducible research, detailed methodologies are essential. Below is a generalized protocol for comparing the efficacy of reducing agents in the post-polymerization "chase" step of an emulsion polymerization.
Protocol: Comparative Analysis of Reducing Agents in Post-Polymerization
1. Materials & Setup:
-
Latex sample with known residual monomer content (e.g., ~30,000 ppm).[11]
-
Reducing Agent Solutions: 2% (w/v) aqueous solutions of Sodium Hydroxymethanesulfinate and Sodium Dithionite.
-
Oxidizer Solution: 2% (w/v) aqueous solution of tert-Butyl hydroperoxide (tBHP).[12]
-
Jacketed glass reactor (e.g., 3 L) with overhead stirrer, thermocouple, nitrogen inlet, and ports for reagent addition.[8][10]
-
Thermostat for temperature control.[12]
-
Headspace Gas Chromatography/Mass Spectrometry (GC/MS) for monomer analysis.[11]
2. Procedure:
-
Charge the reactor with a known mass of the latex (e.g., 350 g).[12]
-
Temper the latex to the desired reaction temperature (e.g., 60°C) under a nitrogen blanket with constant stirring (e.g., 285 rpm).[12]
-
Once the temperature is stable, initiate the post-polymerization by starting the simultaneous, continuous feed of the reducing agent solution and the oxidizer (tBHP) solution.[12] The feed rate should be constant over a set period (e.g., 30 or 60 minutes).[12]
-
Collect latex samples at timed intervals (e.g., 0, 5, 15, 30, and 60 minutes) to be analyzed for residual monomer content.[11][12]
-
Quench the reaction in the collected samples if necessary and analyze via GC/MS.
3. Data Analysis:
-
Plot the residual monomer concentration (ppm) against time for each reducing agent.
-
Compare the rates of monomer reduction and the final monomer levels achieved within the specified timeframe.
Section 4: Visualizing Workflows and Relationships
Diagrams created using Graphviz provide a clear visual representation of experimental processes and conceptual comparisons.
References
- 1. nbinno.com [nbinno.com]
- 2. worldscientific.com [worldscientific.com]
- 3. Sodium dithionite - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. diva-portal.org [diva-portal.org]
- 7. Dithionite - Wikipedia [en.wikipedia.org]
- 8. pcimag.com [pcimag.com]
- 9. specialchem.com [specialchem.com]
- 10. 1stsourceresearch.com [1stsourceresearch.com]
- 11. paint.org [paint.org]
- 12. coatingsworld.com [coatingsworld.com]
A Comparative Guide: Rongalite versus Sodium Borohydride for the Reduction of Aromatic Ketones
For Researchers, Scientists, and Drug Development Professionals
The reduction of aromatic ketones to their corresponding secondary alcohols is a fundamental transformation in organic synthesis, pivotal in the preparation of active pharmaceutical ingredients and other fine chemicals. The choice of reducing agent is critical, influencing reaction efficiency, selectivity, and safety. This guide provides an objective comparison of two reducing agents: the well-established sodium borohydride (B1222165) (NaBH₄) and the less conventional Rongalite (sodium hydroxymethanesulfinate), supported by available experimental data.
Executive Summary
Sodium borohydride is a highly efficient and selective reagent for the reduction of aromatic ketones, typically affording excellent yields under mild conditions. It is the preferred reagent for this transformation due to its reliability and ease of use. In contrast, the application of Rongalite for the direct reduction of simple aromatic ketones to alcohols is not as extensively documented. Available literature suggests that Rongalite is a versatile reagent with a broader range of applications, including the synthesis of sulfones and as a source of a C1 unit. Its use as a direct reducing agent for aromatic ketones appears to require harsher reaction conditions, such as elevated temperatures, and its efficacy for a wide range of substituted aromatic ketones is not well-established.
Performance Comparison
The following tables summarize the available quantitative data for the reduction of aromatic ketones using sodium borohydride and Rongalite. Data for sodium borohydride is widely available and demonstrates high efficiency. Data for Rongalite in this specific application is limited, and the presented information is based on isolated examples and related transformations.
Table 1: Reduction of Acetophenone (B1666503)
| Parameter | Sodium Borohydride | Rongalite |
| Typical Yield | >95%[1][2][3] | Data not available for direct reduction |
| Reaction Time | 15-30 minutes[1][2][3] | Likely hours (inferred from related reductions) |
| Temperature | 0 °C to room temperature[1][2][3] | Elevated temperatures (e.g., 100 °C in DMF for related reductions)[4] |
| Solvent | Methanol (B129727), Ethanol[1][2][3] | DMF (for related reductions)[4] |
| Selectivity | High for carbonyls over esters and amides[5][6] | Potentially lower; can participate in other reactions |
Table 2: Reduction of Substituted Aromatic Ketones
| Substrate | Reagent | Conditions | Yield (%) | Reference |
| 3-Nitroacetophenone | Sodium Borohydride | Ethanol, Room Temperature | High (not specified) | [7] |
| 9H-Fluoren-9-one | Sodium Borohydride | Methanol, 0 °C | High (not specified) | [7] |
| Benzophenone | Sodium Borohydride | Methanol, Reflux | High (not specified) | [3] |
| Aromatic Aldehydes | Rongalite | DMF, Elevated Temperatures | Good (not specified) | [4] |
Experimental Protocols
Sodium Borohydride Reduction of Acetophenone
This protocol is a standard, reliable method for the reduction of acetophenone to 1-phenylethanol.[1][2][3]
Materials:
-
Acetophenone
-
Methanol
-
Sodium borohydride (NaBH₄)
-
Ice bath
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dichloromethane (B109758) (for extraction)
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
In a 250 mL round-bottom flask, dissolve 1 g of acetophenone in 15 mL of methanol.
-
Cool the solution in an ice bath to 0 °C with continuous stirring.
-
Carefully add 0.25 g of sodium borohydride to the solution in portions.
-
Continue stirring the reaction mixture in the ice bath for 30 minutes.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, slowly add 10 mL of water to quench the reaction.
-
Remove the methanol from the mixture using a rotary evaporator.
-
Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the solution and evaporate the solvent to obtain the crude 1-phenylethanol.
Rongalite Reduction of Aromatic Aldehydes (Adapted for Ketones)
Materials:
-
Aromatic Ketone
-
Dimethylformamide (DMF)
-
Rongalite (Sodium hydroxymethanesulfinate)
-
Round-bottom flask
-
Heating mantle and condenser
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask, dissolve the aromatic ketone in DMF.
-
Add an excess of Rongalite to the solution.
-
Heat the reaction mixture to an elevated temperature (e.g., 100 °C) with stirring.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude alcohol.
Mechanism of Action
Sodium Borohydride: The reduction proceeds via nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the ketone.[5][8] The resulting alkoxide is then protonated by the solvent (e.g., methanol) to yield the secondary alcohol.
Rongalite: The precise mechanism for the direct reduction of an aromatic ketone is not well-elucidated in the literature. It is known to act as a source of the sulfoxylate (B1233899) anion (SO₂²⁻) and can also generate formaldehyde (B43269).[4] For the reduction of α-keto esters, a radical mechanism has been proposed. It is plausible that at elevated temperatures, Rongalite can act as a hydride donor or facilitate a single-electron transfer (SET) process to effect the reduction of the ketone.
Safety Profile
Sodium Borohydride:
-
Hazards: Toxic if swallowed, causes severe skin burns and eye damage.[9][10][11][12] Reacts with water to release flammable gases which may ignite spontaneously.[9][10][11][12]
-
Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (gloves, safety glasses, lab coat). Keep away from water and acids.
Rongalite:
-
Hazards: May cause skin and eye irritation.[4] Releases toxic formaldehyde fumes upon decomposition. It is hygroscopic and can decompose upon heating.
-
Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment. Store in a cool, dry place away from moisture and acids.
Visualizing the Comparative Workflow
The following diagram illustrates the general workflow for a comparative study of Rongalite and sodium borohydride for the reduction of an aromatic ketone.
Caption: Comparative workflow for aromatic ketone reduction.
Conclusion
For the straightforward and high-yielding reduction of aromatic ketones to secondary alcohols, sodium borohydride remains the superior choice due to its mild reaction conditions, high chemoselectivity, and extensive documentation in the scientific literature. Rongalite, while a potent reducing agent in other contexts, appears to be less suitable for this specific transformation, likely requiring harsher conditions and with its efficacy across a range of substrates not being well-established. Researchers seeking to reduce aromatic ketones should consider sodium borohydride as the primary reagent, while Rongalite may be explored for more specialized applications where its unique reactivity profile can be leveraged. Further research into the direct reduction of aromatic ketones with Rongalite is needed to fully assess its potential as a viable alternative.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. m.youtube.com [m.youtube.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. scientificupdate.com [scientificupdate.com]
- 5. publications.hse.ru [publications.hse.ru]
- 6. tcichemicals.com [tcichemicals.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Sodium hydroxymethanesulfinate, Rongalite [organic-chemistry.org]
- 10. digitalcommons.montclair.edu [digitalcommons.montclair.edu]
- 11. Rongalite - Wikipedia [en.wikipedia.org]
- 12. organic chemistry - How can an aromatic ketone be reduced in the presence of a nitro group? - Chemistry Stack Exchange [chemistry.stackexchange.com]
A Comparative Guide to Sodium Formaldehyde Sulfoxylate and Other Reducing Agents
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry and drug development, the choice of a reducing agent is pivotal for achieving desired chemical transformations efficiently and selectively. Sodium formaldehyde (B43269) sulfoxylate (B1233899) (SFS), also known as Rongalite, has emerged as a potent and versatile reducing agent with a range of applications. This guide provides an objective comparison of SFS with other common reducing agents, supported by available experimental data, to aid researchers in selecting the optimal reagent for their specific needs.
Overview of Reducing Agents
Sodium formaldehyde sulfoxylate is recognized for its strong reducing capabilities and stability under a variety of conditions.[1] It is often compared with other widely used reducing agents such as sodium dithionite, thiourea (B124793) dioxide, and sodium borohydride (B1222165). Each of these reagents possesses distinct properties in terms of reducing strength, selectivity, and compatibility with different functional groups and reaction conditions.
Comparison of Reducing Efficiency
The efficiency of a reducing agent is typically evaluated based on factors like reaction yield, reaction time, and selectivity towards specific functional groups. While direct, head-to-head quantitative comparisons across a wide range of substrates are not always available in published literature, we can synthesize existing data to provide a comparative overview.
Reductive Dehalogenation of α-Halo Carbonyls
Sodium formaldehyde sulfoxylate has been demonstrated to be an effective reagent for the reductive dehalogenation of α-halo carbonyl compounds. For instance, phenacyl chloride can be reduced to acetophenone (B1666503) in high yield.[2]
| Reducing Agent | Substrate | Solvent | Reaction Time | Yield | Reference |
| Sodium Formaldehyde Sulfoxylate | Phenacyl Chloride | Ethanol (B145695) | 1 hour (reflux) | High | [2] |
| Sodium Borohydride | Dichloroacetamide | Water | 15 minutes | Not specified | [3] |
Note: The data presented is from different studies and may not be directly comparable due to variations in experimental conditions.
Reduction of Aldehydes and Ketones
Sodium borohydride is a well-established reagent for the selective reduction of aldehydes and ketones to their corresponding alcohols.[4][5][6] Sodium formaldehyde sulfoxylate also exhibits selectivity in reducing aromatic aldehydes, particularly those with electron-donating groups, while leaving other functional groups like ketones, nitriles, and acids largely unaffected.
| Reducing Agent | Substrate Type | Selectivity | Reference |
| Sodium Formaldehyde Sulfoxylate | Aromatic Aldehydes | Selective for aldehydes over ketones, nitriles, and acids | Not specified in fragments |
| Sodium Borohydride | Aldehydes and Ketones | Reduces aldehydes and ketones; generally does not affect esters | [4][7] |
| Sodium Borohydride with SnCl₂ | Aromatic Aldehydes | Selectively reduces aromatic aldehydes in the presence of aromatic ketones | [8] |
Reduction in Textile Dyeing
In the textile industry, both sodium formaldehyde sulfoxylate and thiourea dioxide are employed as reducing agents for vat dyeing and discharge printing.[9][10][11][12] Comparative studies in this field suggest that thiourea dioxide can be a more potent reducing agent than sodium dithionite.[13] One study found that dyeing with thiourea dioxide resulted in a darker shade and higher color strength (K/S value) compared to sodium dithionite.[13]
| Reducing Agent | Application | Observation | Reference |
| Thiourea Dioxide | Indigo Dyeing on Modal Fabrics | Produced better dyeing performance (darker shade, higher K/S value) than sodium dithionite. The oxidation-reduction potential (ORP) was more negative, indicating it was a stronger reducing agent. | [13] |
| Sodium Dithionite | Indigo Dyeing on Modal Fabrics | Traditional reducing agent, effective but with environmental concerns due to sulfur by-products. | [13] |
Experimental Protocols
Detailed experimental protocols are crucial for reproducible research. Below are representative procedures for reduction reactions using the discussed reducing agents.
Protocol 1: Reductive Dehalogenation of Phenacyl Chloride using Sodium Formaldehyde Sulfoxylate
Objective: To synthesize acetophenone from phenacyl chloride.
Materials:
-
Phenacyl chloride
-
Sodium formaldehyde sulfoxylate (Rongalite)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Standard workup and purification equipment
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve phenacyl chloride in ethanol.
-
Add sodium formaldehyde sulfoxylate to the solution.
-
Heat the reaction mixture to reflux with constant stirring.
-
Monitor the reaction progress using an appropriate technique (e.g., TLC). The reaction is reported to be complete within 1 hour.[2]
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform a standard aqueous workup to remove inorganic byproducts.
-
Extract the product with a suitable organic solvent.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by a suitable method (e.g., distillation or column chromatography) to yield pure acetophenone.
Protocol 2: Selective Reduction of an Aromatic Aldehyde using Sodium Borohydride
Objective: To selectively reduce an aromatic aldehyde in the presence of an ester group.
Materials:
-
Substrate containing both an aldehyde and an ester functional group (e.g., methyl 4-formylbenzoate)
-
Sodium borohydride (NaBH₄)
-
Methanol (B129727) or Ethanol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Standard workup and purification equipment
Procedure:
-
Dissolve the substrate in methanol or ethanol in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride to the cooled solution in small portions.
-
Stir the reaction mixture at 0 °C and then allow it to warm to room temperature.
-
Monitor the reaction by TLC to confirm the consumption of the aldehyde.
-
Once the reaction is complete, quench the reaction by the slow addition of a dilute acid (e.g., 1M HCl) until the effervescence ceases.
-
Remove the solvent under reduced pressure.
-
Perform an aqueous workup and extract the product with an organic solvent.
-
Dry the organic layer, filter, and concentrate to obtain the crude product.
-
Purify the product by recrystallization or column chromatography.
Visualizing Chemical Processes
Diagrams can be powerful tools for understanding complex chemical reactions and workflows.
Caption: General principle of a redox reaction.
Caption: A typical workflow for a chemical reduction experiment.
Conclusion
Sodium formaldehyde sulfoxylate is a powerful and versatile reducing agent with demonstrated efficacy in various synthetic transformations. While direct quantitative comparisons with other reducing agents under identical conditions are not always readily available, the existing body of literature suggests that SFS offers distinct advantages in terms of stability and, in some cases, selectivity. The choice of the most appropriate reducing agent will ultimately depend on the specific substrate, the desired outcome, and the reaction conditions. This guide provides a foundational understanding to assist researchers in making informed decisions for their synthetic endeavors.
References
- 1. Sodium Formaldehyde Sulfoxylate: What is and Uses [highmountainco.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. scholars.iwu.edu [scholars.iwu.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. jsynthchem.com [jsynthchem.com]
- 8. Selective reduction of aromatic aldehyde in the presence of aromatic ketone by NaBH4 and SnCl2 in THF. | Semantic Scholar [semanticscholar.org]
- 9. nbinno.com [nbinno.com]
- 10. researchgate.net [researchgate.net]
- 11. Thiourea Dioxide (Formamidinesulphinic Acid) A New Reducing Agent for Textile Printing | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. jmmm.material.chula.ac.th [jmmm.material.chula.ac.th]
A Comparative Guide to the Validation of Synthetic Methods Utilizing Sodium Hydroxymethanesulfinate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of synthetic methodologies employing sodium hydroxymethanesulfinate, commonly known as Rongalite, against alternative reagents. The information presented is supported by experimental data to validate its performance in various chemical transformations, offering a valuable resource for process optimization and development.
Executive Summary
Sodium hydroxymethanesulfinate is a versatile and cost-effective reagent in organic synthesis, primarily utilized as a reducing agent and a source of the sulfoxylate (B1233899) anion (SO₂²⁻). Its stability in alkaline environments provides a distinct advantage over other sulfur-based reductants.[1] This guide focuses on its application in two key synthetic transformations: the synthesis of sulfones and the reductive dehalogenation of α-halo ketones. Experimental data, including reaction yields and conditions, are presented to offer a clear comparison with alternative methods.
Comparative Performance Analysis
Synthesis of Sulfones
Sodium hydroxymethanesulfinate serves as an excellent source of the sulfoxylate dianion for the preparation of sulfones from various electrophiles, such as alkyl or allyl halides.[2][3] The reaction proceeds under mild conditions and offers good to excellent yields.
Table 1: Comparison of Reagents for the Synthesis of Unsymmetrical Sulfones
| Reagent/Method | Substrates | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Sodium Hydroxymethanesulfinate (Rongalite) | p-Quinone methides, alkyl/allyl halides | DMF | Room Temp. | 15 min | 86 | [2] |
| Copper-Catalyzed Sulfonylation | Arylboronic acids, arylsulfonyl hydrazides | Methanol | Room Temp. | Not Specified | Good | [4] |
| Silyloxymethanesulfinate (from Rongalite) & CuI | Aryl iodides | DMSO | 35 | 24 h | Moderate to Good |
Reductive Dehalogenation
The reductive dehalogenation of α-halo ketones to the corresponding parent ketones is a crucial transformation in organic synthesis. Sodium hydroxymethanesulfinate provides an efficient and chemoselective method for this purpose, compatible with various functional groups.
Table 2: Performance in Reductive Dehalogenation of α-Halo Ketones
| Reagent | Substrate Example | Solvent | Temperature (°C) | Yield (%) | Reference |
| Sodium Hydroxymethanesulfinate (Rongalite) | α-Bromoacetophenone | Ethanol (B145695) | Reflux | High | [5] |
| Sodium Dithionite | Not specified | Not specified | Not specified | Not specified | [6] |
| Tin(II) Chloride Dihydrate | Polymer-supported aromatic nitro compounds | Not specified | Not specified | Not specified | [6] |
Reduction of α-Keto Esters and Amides
A significant application of sodium hydroxymethanesulfinate is the chemoselective reduction of α-keto esters and α-keto amides to α-hydroxy esters and amides. This transition metal- and hydride-free protocol proceeds via a radical mechanism and demonstrates high yields.[4][7][8][9]
Table 3: Chemoselective Reduction of α-Keto Esters and Amides
| Reagent | Substrate Type | Solvent | Yield (%) | Reference |
| Sodium Hydroxymethanesulfinate (Rongalite) | α-Keto esters, α-Keto amides | Not specified | 85-98 | [4][8] |
| Tosylhydrazine/NaHCO₃ | α-Keto amides, α-Keto esters | Not specified | Good to Excellent | [10] |
Experimental Protocols
General Protocol for Synthesis of Unsymmetrical Sulfones from p-Quinone Methides and Alkyl/Allyl Halides using Sodium Hydroxymethanesulfinate
-
To a solution of p-quinone methide (1.0 equiv.) and an alkyl or allyl halide (2.0 equiv.) in dimethylformamide (DMF), add sodium hydroxymethanesulfinate (2.0 equiv.).
-
Stir the reaction mixture at room temperature for 15 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired unsymmetrical sulfone.[2]
General Protocol for Reductive Dehalogenation of α-Halo Ketones
While a specific detailed protocol for reductive dehalogenation of α-halo ketones using solely sodium hydroxymethanesulfinate was not explicitly found in the search results, a general procedure can be inferred from its established reactivity.
-
Dissolve the α-halo ketone (1.0 equiv.) in a suitable solvent such as ethanol or aqueous DMF.
-
Add sodium hydroxymethanesulfinate (typically 1.5-2.0 equiv.).
-
Heat the reaction mixture to reflux and monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol for Chemoselective Reduction of α-Keto Esters
-
To a solution of the α-keto ester (1.0 equiv.) in a suitable solvent, add sodium hydroxymethanesulfinate (Rongalite) (2.0 equiv.).
-
Stir the reaction at the optimized temperature (as determined by screening) until the starting material is consumed (monitored by TLC).
-
Upon completion, work up the reaction by adding water and extracting with an organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the α-hydroxy ester.[4][8]
Visualizations
Caption: Key advantages of sodium hydroxymethanesulfinate over common alternatives.
Caption: Experimental workflow for the synthesis of unsymmetrical sulfones.
Caption: Functional roles of sodium hydroxymethanesulfinate in organic synthesis.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Reductive dehalogenation of halo ketones - Wikipedia [en.wikipedia.org]
- 6. asianpubs.org [asianpubs.org]
- 7. Rongalite-Mediated Transition Metal- and Hydride-Free Chemoselective Reduction of α-Keto Esters and α-Keto Amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Sodium hydroxymethanesulfinate, Rongalite [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of the Redox Potentials of Rongalite and Thiourea Dioxide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the redox potentials of two common reducing agents: Rongalite (sodium hydroxymethanesulfinate) and thiourea (B124793) dioxide (also known as formamidine (B1211174) sulfinic acid). The information presented is supported by experimental data to assist researchers in selecting the appropriate reducing agent for their specific applications.
Executive Summary
Rongalite and thiourea dioxide are powerful reducing agents utilized across various scientific and industrial fields. Their reducing strength is not an intrinsic constant but is significantly influenced by the solution's pH and temperature. The primary reducing species for both compounds are generated upon their decomposition in aqueous solutions. For Rongalite, the active reducing agent is the sulfoxylate (B1233899) ion, which is particularly effective in acidic conditions. In contrast, thiourea dioxide's reducing power, attributed to the sulfinate anion, increases in alkaline environments. Experimental data indicates that under certain conditions, particularly with the use of activating agents, thiourea dioxide can exhibit a more negative redox potential, suggesting a stronger reducing capability.
Data Presentation: A Comparative Table of Redox Potentials
The following table summarizes experimental data comparing the redox potentials of Rongalite and thiourea dioxide under various pH conditions. Lower (more negative) redox potential values indicate a stronger reducing capacity.
| Compound | Concentration (g/L) | pH | Temperature (°C) | Redox Potential (mV) |
| Thiourea Dioxide | 0.5 | 6.0 | 20-22 | +120[1] |
| Rongalite | 0.5 | 5.9 | 20-22 | +60[1] |
| Thiourea Dioxide | 1.0 | 5.6 | 20-22 | +130[1] |
| Thiourea Dioxide | 1.0 | 10.1 | 20-22 | -650 (with 0.24 g/L metal sodium)[1] |
| Thiourea Dioxide | 0.5 | 5.8 | 20-22 | -690 (with 0.05 g/L sodium borohydride)[1] |
Factors Influencing Redox Potential
The reducing strength of both Rongalite and thiourea dioxide is critically dependent on environmental conditions:
-
pH: Rongalite is more stable in alkaline conditions and its reducing power is enhanced in acidic media where it releases the sulfoxylate ion.[2][3] Conversely, thiourea dioxide is unstable in alkaline solutions, where it hydrolyzes to form the potent sulfinate anion, leading to a significant increase in its reduction potential.[4][5]
-
Temperature: The reducing capacity of thiourea dioxide has been observed to increase with a rise in temperature.[5]
-
Additives: The presence of activating agents can significantly enhance the reducing power of thiourea dioxide, leading to substantially more negative redox potentials.[1]
Chemical Decomposition and Active Reducing Species
The reducing properties of Rongalite and thiourea dioxide are not directly from the parent molecules themselves but rather from their decomposition products in aqueous solutions.[2]
Rongalite Decomposition
Rongalite acts as a stable source of the highly reactive sulfoxylate ion (SO₂²⁻). In acidic conditions, it decomposes to release formaldehyde (B43269) and the sulfoxylate ion, which is the primary reducing species.[6]
Caption: Decomposition of Rongalite in acidic media.
Thiourea Dioxide Decomposition
Thiourea dioxide exists in equilibrium with its tautomer, formamidine sulfinic acid, in aqueous solutions.[7] In alkaline conditions, it hydrolyzes to produce urea (B33335) and the sulfinate anion, which is a strong reducing agent.[4] This hydrolysis leads to a rapid shift to a highly negative redox potential.[4]
Caption: Decomposition of Thiourea Dioxide in alkaline media.
Experimental Protocols
The following outlines a general methodology for the experimental determination of the redox potential of reducing agents like Rongalite and thiourea dioxide.
Measurement of Redox Potential using an ORP Electrode
This method provides a direct measurement of the oxidation-reduction potential (ORP) of a solution.
Apparatus:
-
pH/mV meter
-
ORP electrode (combination electrode with a platinum sensor and a reference electrode, e.g., Ag/AgCl)
-
Beakers
-
Magnetic stirrer and stir bar
-
Buffer solutions for pH calibration
-
Standard redox solutions for ORP electrode calibration (e.g., Zobell's solution)
Procedure:
-
Electrode Calibration: Calibrate the pH/mV meter and the ORP electrode according to the manufacturer's instructions using standard buffer and redox solutions.
-
Solution Preparation: Prepare aqueous solutions of Rongalite and thiourea dioxide of known concentrations (e.g., 0.5 g/L).
-
pH Adjustment: Adjust the pH of the solutions to the desired values using appropriate acids (e.g., HCl) or bases (e.g., NaOH). Monitor the pH continuously with a calibrated pH electrode.
-
Temperature Control: Maintain a constant temperature (e.g., 20-22 °C) using a water bath or a temperature-controlled stirrer.
-
ORP Measurement: Immerse the ORP electrode into the sample solution while stirring gently. Allow the reading to stabilize before recording the redox potential in millivolts (mV).
-
Data Recording: Record the redox potential, pH, and temperature for each solution.
Caption: Workflow for ORP measurement.
Conclusion
Both Rongalite and thiourea dioxide are effective reducing agents, with their performance being highly dependent on the specific reaction conditions. While Rongalite shows strong reducing properties in acidic environments, thiourea dioxide's reducing power is significantly amplified in alkaline media. For applications requiring a very strong reducing agent, thiourea dioxide in an alkaline solution or in the presence of an activating agent may be the more potent choice. However, the choice of reducing agent should always be guided by the specific requirements of the chemical transformation, including pH stability, temperature, and the presence of other reactive species.
References
- 1. researchgate.net [researchgate.net]
- 2. Measurement of Redox Potential in Nanoecotoxicological Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uni-due.de [uni-due.de]
- 4. files.knowyourh2o.com [files.knowyourh2o.com]
- 5. youtube.com [youtube.com]
- 6. Electrooxidation of thiourea and its square-wave voltammetric determination using pencil graphite electrode | Semantic Scholar [semanticscholar.org]
- 7. camlab.co.uk [camlab.co.uk]
A Comparative Guide to Hydride-Free Reducing Agents: Focus on the Selectivity of Rongalite
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry, the selective reduction of functional groups is a cornerstone of molecular architecture. While hydride-based reagents are powerful, their handling and chemoselectivity can be challenging. This guide provides an objective comparison of Rongalite (sodium hydroxymethanesulfinate) with other common hydride-free reducing agents, focusing on selectivity and supported by experimental data.
Executive Summary
Rongalite emerges as a highly chemoselective and versatile hydride-free reducing agent, particularly effective for the reduction of α-keto esters, α-keto amides, and α-keto aldehydes. It demonstrates remarkable tolerance for a variety of other functional groups that are often susceptible to reduction. In contrast, other hydride-free counterparts like sodium dithionite (B78146), sodium bisulfite, and thiourea (B124793) dioxide exhibit different selectivity profiles, making them suitable for other specific transformations. This guide will delve into a detailed comparison to aid in the rational selection of a reducing agent for your specific synthetic needs.
Data Presentation: Quantitative Comparison of Reducing Agents
The following tables summarize the performance of Rongalite and other hydride-free reducing agents in the reduction of various functional groups. It is important to note that the data is compiled from different studies, and reaction conditions may vary.
Table 1: Reduction of α-Keto Esters and Amides
| Entry | Substrate | Reducing Agent | Conditions | Yield (%) | Ref. |
| 1 | Ethyl benzoylformate | Rongalite | EtOH, 80 °C, 2 h | 98 | [1][2] |
| 2 | Methyl 2-oxo-2-phenylacetate | Rongalite | EtOH, 80 °C, 2 h | 95 | [1][2] |
| 3 | N-Phenyl-2-oxo-2-phenylacetamide | Rongalite | EtOH, 80 °C, 3 h | 92 | [1][2] |
| 4 | Ethyl benzoylformate | Sodium Dithionite | H2O/Dioxane, reflux | Low/No Reaction | [3] |
Table 2: Reduction of Aldehydes and Ketones
| Entry | Substrate | Reducing Agent | Conditions | Yield (%) | Notes | Ref. |
| 1 | Benzaldehyde | Rongalite | aq. DMF, 100 °C | 60-77 | [4] | |
| 2 | Benzaldehyde | Sodium Dithionite | IPA/H2O/NaHCO3, 110 °C, flow | 79 | Selective for aldehydes over ketones | [5][6] |
| 3 | Acetophenone | Sodium Dithionite | IPA/H2O/NaHCO3, 110 °C, flow | Low/No Reaction | [5][6] | |
| 4 | Various Aldehydes | Sodium Bisulfite | Aqueous | Forms adducts | Used for purification, not typically for reduction to alcohols | [7][8] |
Table 3: Reduction of Nitro Compounds
| Entry | Substrate | Reducing Agent | Conditions | Yield (%) | Ref. | | :--- | :--- | :--- | :--- | :--- | | 1 | Aromatic Nitro Compounds | Rongalite/Te | aq. NaOH | 55-96 |[4] | | 2 | Aromatic Nitro Compounds | Sodium Dithionite | Various | High |[9] | | 3 | Aromatic Nitroaldehydes/Nitroketones | Thiourea Dioxide | - | - | Reduces to nitroalcohols |[10][11] |
Table 4: Reduction of Disulfide Bonds
| Entry | Substrate | Reducing Agent | Conditions | Yield (%) | Ref. | | :--- | :--- | :--- | :--- | :--- | | 1 | Diaryl disulfides | Rongalite | DMF, K2CO3 | High |[4] | | 2 | Disulfides | Dithiothreitol (DTT) | Aqueous buffer | Quantitative | Standard reagent for protein disulfide reduction |[12] |
Experimental Protocols
1. General Protocol for Chemoselective Reduction of α-Keto Esters with Rongalite [1][2]
-
Materials: α-Keto ester (1.0 mmol), Rongalite (2.0 mmol), Ethanol (5 mL).
-
Procedure: To a solution of the α-keto ester in ethanol, Rongalite is added. The reaction mixture is then heated to 80 °C and stirred for 2-3 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the solvent is evaporated under reduced pressure. The residue is then purified by column chromatography on silica (B1680970) gel to afford the corresponding α-hydroxy ester.
2. General Protocol for Selective Reduction of Aldehydes with Sodium Dithionite (Flow Chemistry) [5][6]
-
Materials: Aldehyde (0.2 M solution in IPA/H2O/NaHCO3), Sodium Dithionite (0.9 M solution in IPA/H2O/NaHCO3).
-
Procedure: The two stock solutions are pumped at a defined flow rate (e.g., 0.25 mL/min) through a T-mixer and then into a heated reactor coil (e.g., 110 °C). The output from the reactor is collected. The product is then extracted with an organic solvent, dried over anhydrous sulfate, and concentrated under reduced pressure. Purification is performed by column chromatography if necessary.
3. General Protocol for Reduction of Diaryl Disulfides with Rongalite [4]
-
Materials: Diaryl disulfide (1.0 mmol), Rongalite (1.5 mmol), Potassium Carbonate (2.0 mmol), Dimethylformamide (DMF, 5 mL).
-
Procedure: A mixture of the diaryl disulfide, Rongalite, and potassium carbonate in DMF is stirred at room temperature for the appropriate time (monitored by TLC). After completion of the reaction, the mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by column chromatography.
Visualizations
Caption: General experimental workflow for reduction reactions.
Caption: Selectivity of hydride-free reducing agents.
Caption: Proposed radical mechanism for Rongalite reduction.
Discussion of Selectivity
Rongalite exhibits exceptional chemoselectivity, particularly for α-dicarbonyl compounds. A key feature is its ability to reduce α-keto esters and amides to the corresponding α-hydroxy derivatives in high yields, while leaving other reducible functionalities such as halides, alkenes, amides, and nitriles untouched.[1][2][13] This makes it an invaluable tool for the synthesis of complex molecules where selective reduction is paramount. The reduction is proposed to proceed via a radical mechanism involving a single electron transfer (SET) from the sulfoxylate (B1233899) anion (SO₂²⁻), which is generated from Rongalite.[14][15] Rongalite can also be used to reduce aromatic nitro compounds, typically in the presence of a catalyst like tellurium, and to cleave disulfide bonds.[4]
Sodium Dithionite is a more powerful reducing agent than Rongalite in some contexts. It is widely used for the reduction of aromatic nitro compounds to anilines.[9] Recent studies have also highlighted its selectivity for the reduction of aldehydes over ketones, a valuable transformation in organic synthesis.[5][6] However, its reactivity towards α-keto esters is limited compared to Rongalite. The reducing power of sodium dithionite is attributed to the dithionite ion (S₂O₄²⁻) in equilibrium with the sulfur dioxide radical anion (•SO₂⁻).[16]
Sodium Bisulfite is a mild reducing agent primarily used for the purification of aldehydes and some ketones through the formation of crystalline bisulfite adducts.[7][8] While it can reduce highly colored oxidizing agents, it is not generally employed for the preparative reduction of carbonyls to alcohols in the same manner as Rongalite or sodium dithionite.[17]
Thiourea Dioxide is another sulfur-based reducing agent used in the textile industry and in organic synthesis. It is effective for the reduction of aromatic nitroaldehydes and nitroketones to the corresponding nitroalcohols, demonstrating a different selectivity profile compared to Rongalite and sodium dithionite.[10][11]
Conclusion
The choice of a hydride-free reducing agent is highly dependent on the specific functional group to be reduced and the presence of other sensitive moieties within the molecule. Rongalite stands out for its remarkable chemoselectivity in the reduction of α-keto esters and amides, offering a mild and efficient alternative to traditional reducing agents. Sodium dithionite provides a robust method for the reduction of nitro groups and the selective reduction of aldehydes. Understanding the distinct selectivity profiles of these reagents, as outlined in this guide, will empower researchers to make more informed decisions in the design and execution of their synthetic strategies, ultimately accelerating the drug development process.
References
- 1. Rongalite-Mediated Transition Metal- and Hydride-Free Chemoselective Reduction of α-Keto Esters and α-Keto Amides [organic-chemistry.org]
- 2. Rongalite-Mediated Transition Metal- and Hydride-Free Chemoselective Reduction of α-Keto Esters and α-Keto Amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Mild and selective reduction of aldehydes utilising sodium dithionite under flow conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Bisulfite - Wikipedia [en.wikipedia.org]
- 8. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 10. nbinno.com [nbinno.com]
- 11. Thiourea dioxide - Wikipedia [en.wikipedia.org]
- 12. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Sodium hydroxymethanesulfinate, Rongalite [organic-chemistry.org]
- 15. scientificupdate.com [scientificupdate.com]
- 16. Sodium Hydrosulfite, Sodium Dithionite [organic-chemistry.org]
- 17. guidechem.com [guidechem.com]
Quantitative Analysis of Sodium Hydroxymethanesulfinate in Reaction Mixtures: A Comparative Guide
For researchers, scientists, and professionals in drug development, the accurate quantification of reagents within reaction mixtures is paramount for process optimization, quality control, and mechanistic studies. Sodium hydroxymethanesulfinate, commonly known as Rongalite, is a versatile and widely used reducing agent. This guide provides a comparative overview of the primary analytical techniques for its quantitative determination in complex matrices, supported by experimental data and detailed protocols.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography stands as a robust and widely adopted technique for the precise quantification of sodium hydroxymethanesulfinate. Its high resolution and sensitivity make it particularly suitable for analyzing complex reaction mixtures.
Principle of Analysis
Reverse-phase HPLC (RP-HPLC) is the most common mode used for the analysis of the polar sodium hydroxymethanesulfinate. In this technique, the analyte is separated based on its partitioning between a nonpolar stationary phase (typically a C18 column) and a polar mobile phase. Detection is often achieved using a Diode Array Detector (DAD), which provides spectral information and allows for the selection of the optimal wavelength for quantification, minimizing interference from other components in the reaction mixture.
An alternative, indirect HPLC method involves the determination of formaldehyde (B43269) released from the decomposition of sodium hydroxymethanesulfinate. The formaldehyde is derivatized with 2,4-dinitrophenylhydrazine (B122626) (DNPH), and the resulting stable derivative is then quantified by HPLC.[1]
Detailed Experimental Protocol: RP-HPLC-DAD Method
1. Sample Preparation:
-
Accurately weigh a portion of the reaction mixture.
-
Dilute the sample with a suitable solvent (e.g., deionized water or mobile phase) to a known volume to bring the concentration of sodium hydroxymethanesulfinate within the calibration range.
-
Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter before injection.
2. Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile (B52724) and an aqueous buffer (e.g., phosphate (B84403) buffer) is often used. For Mass Spectrometry (MS) compatibility, volatile buffers like formic acid can be used instead of phosphoric acid.[2][3] A typical mobile phase could be 95:5 (v/v) 20 mM potassium phosphate buffer (pH 7.0) : acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Column Temperature: 30 °C.
-
Detection: DAD detection at a wavelength of 215 nm.
3. Quantification:
-
Prepare a series of standard solutions of sodium hydroxymethanesulfinate of known concentrations.
-
Inject the standards to construct a calibration curve by plotting the peak area against the concentration.
-
Inject the prepared sample and determine its concentration from the calibration curve.
Workflow for HPLC Analysis
Caption: Workflow for the quantitative analysis of sodium hydroxymethanesulfinate by HPLC.
Titrimetric Analysis
Titration offers a classical, cost-effective, and often rapid method for the quantification of sodium hydroxymethanesulfinate. Iodimetric titration is particularly well-suited for this purpose.
Principle of Analysis
Iodimetric titration relies on the reducing properties of sodium hydroxymethanesulfinate. The analyte is reacted with a known excess of a standard iodine solution. The unreacted iodine is then back-titrated with a standard sodium thiosulfate (B1220275) solution using a starch indicator. A key advantage of this method is its ability to differentiate between sodium hydroxymethanesulfinate and sodium hydrosulfite, another common reducing agent. This is achieved by selectively decomposing the sodium hydrosulfite by heating the sample prior to titration.[4]
Detailed Experimental Protocol: Iodimetric Titration
1. Reagents:
-
Standardized 0.1 N Iodine solution.
-
Standardized 0.1 N Sodium thiosulfate solution.
-
1% Starch indicator solution.
-
Formalin solution.
2. Procedure for Total Reducing Agents (Sodium Hydroxymethanesulfinate + Sodium Hydrosulfite):
-
Pipette a known volume of the reaction mixture into an Erlenmeyer flask.
-
Add a measured excess of the 0.1 N iodine solution and a small amount of formalin.
-
Allow the reaction to proceed for a few minutes.
-
Titrate the excess iodine with the 0.1 N sodium thiosulfate solution until the solution turns pale yellow.
-
Add a few drops of starch indicator. The solution will turn blue-black.
-
Continue the titration with sodium thiosulfate until the blue color disappears. Record the volume of titrant used.
3. Procedure for Sodium Hydroxymethanesulfinate alone:
-
Take an identical volume of the reaction mixture in a separate flask.
-
Heat the solution to 40-50 °C for 10-40 minutes to decompose the sodium hydrosulfite.[4]
-
Cool the solution to room temperature.
-
Add formalin and the same excess of 0.1 N iodine solution as before.
-
Perform the back-titration with 0.1 N sodium thiosulfate as described above.
4. Calculation:
-
The amount of sodium hydroxymethanesulfinate is determined from the titration of the heated sample. The amount of sodium hydrosulfite can be calculated from the difference between the two titrations.[4]
Workflow for Titrimetric Analysis
Caption: Workflow for the differential titrimetric analysis of sodium hydroxymethanesulfinate.
Fluorescence-Based Analysis
A more recent and highly sensitive method for the quantification of sodium hydroxymethanesulfinate involves the use of a fluorescence sensor. This technique offers the potential for rapid and high-throughput analysis.
Principle of Analysis
This method is based on the inhibitory effect of sodium hydroxymethanesulfinate on a chemical reaction that produces a fluorescent compound. Specifically, the reaction between dopamine (B1211576) and resorcinol (B1680541) generates a highly fluorescent product. Sodium hydroxymethanesulfinate inhibits the formation of this fluorophore, leading to a decrease in fluorescence intensity. The concentration of sodium hydroxymethanesulfinate is therefore inversely proportional to the measured fluorescence signal.[5]
General Experimental Protocol
1. Reagents:
-
Dopamine solution.
-
Resorcinol solution.
-
Buffer solution (e.g., carbonate buffer, pH 10).
2. Procedure:
-
Prepare a series of standard solutions of sodium hydroxymethanesulfinate.
-
In a microplate well or cuvette, mix the dopamine and resorcinol solutions in the buffer.
-
Add a known volume of either the standard or the sample solution.
-
Allow the reaction to proceed for a set amount of time (e.g., 20 minutes).[5]
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., λex = 420 nm, λem = 465 nm).[5]
3. Quantification:
-
Construct a standard curve by plotting the fluorescence intensity against the concentration of the sodium hydroxymethanesulfinate standards.
-
Determine the concentration of the sample from the standard curve.
Comparative Overview of Analytical Methods
The choice of an appropriate analytical method depends on various factors, including the required sensitivity, the complexity of the sample matrix, available equipment, and the desired sample throughput.
Performance Characteristics
| Parameter | HPLC-DAD | Iodimetric Titration | Fluorescence-Based Method |
| Specificity | High | Moderate to High | High |
| Sensitivity | High (µg/mL range) | Moderate (mg/mL range) | Very High (ng/mL to µg/mL range)[5] |
| Precision (RSD) | < 2% | < 5% | < 5%[1] |
| Accuracy (Recovery) | 95-105% | 90-110% | 89-98%[1] |
| Linear Range | Wide | Narrower | Wide[5] |
Methodological Comparison
| Feature | HPLC-DAD | Iodimetric Titration | Fluorescence-Based Method |
| Sample Throughput | Moderate | Low to Moderate | High |
| Cost per Sample | High | Low | Moderate |
| Required Expertise | High | Moderate | Moderate |
| Potential Interferences | Co-eluting compounds | Other reducing/oxidizing agents | Quenching agents, other inhibitors |
| Instrumentation | HPLC system | Basic laboratory glassware | Fluorometer/plate reader |
Alternative Methods for Quantifying Reducing Agents
While the above methods are specific to sodium hydroxymethanesulfinate, other techniques are available for the general quantification of reducing agents, which can be considered for comparative purposes or in the absence of the specialized methods described.
-
Benedict's Test: A well-known method for the quantification of reducing sugars, which relies on the reduction of Cu(II) ions to Cu(I).[6][7][8] While not directly applicable to sodium hydroxymethanesulfinate, it illustrates a common principle for analyzing reducing agents.
-
Fehling's Solution: Similar to Benedict's test, Fehling's solution is used to determine the concentration of reducing sugars and other reducing substances.[9]
-
Voltammetry: Electrochemical methods, such as voltammetry with a rotating platinum micro-electrode, can also be employed for the determination of sodium hydroxymethanesulfinate and offer good specificity.[10]
Conclusion
The quantitative analysis of sodium hydroxymethanesulfinate in reaction mixtures can be effectively achieved through several analytical techniques.
-
HPLC is the method of choice for high accuracy, precision, and specificity, especially in complex matrices, though it requires significant capital investment and operator expertise.
-
Iodimetric titration provides a cost-effective and reliable alternative, particularly when the ability to differentiate from other reducing agents like sodium hydrosulfite is necessary. Its lower sensitivity and throughput may be limiting factors.
-
The fluorescence-based method is a promising modern technique that offers excellent sensitivity and high throughput, making it ideal for screening large numbers of samples.
The selection of the most appropriate method should be based on a careful consideration of the specific analytical requirements, available resources, and the nature of the reaction mixture being analyzed.
References
- 1. Detection of Sodium Formaldehyde Sulfoxylate_Chemicalbook [chemicalbook.com]
- 2. Sodium hydroxymethanesulfinate | SIELC Technologies [sielc.com]
- 3. Separation of Sodium hydroxymethanesulfinate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. SU1645890A1 - Method for determining sodium hydrosulfite and rongalite in bleaching solution - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. flinnsci.com [flinnsci.com]
- 7. Quantification of Reducing Sugars Based on the Qualitative Technique of Benedict - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. emerginginvestigators.org [emerginginvestigators.org]
- 10. The voltammetric determination of sodium hydroxymethanesulphinate - Analyst (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to HPLC Method Validation for the Determination of Rongalite
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated High-Performance Liquid Chromatography (HPLC) methods for the quantitative determination of Rongalite (sodium formaldehyde (B43269) sulfoxylate). The following sections detail the performance of various HPLC approaches, supported by experimental data, to assist researchers in selecting the most suitable method for their specific analytical needs.
Comparative Performance of HPLC Methods
The selection of an appropriate analytical method is critical for the accurate quantification of Rongalite in various matrices. HPLC stands out as a versatile and reliable technique. This section compares different HPLC methods based on their reported validation parameters.
| Method | Column | Mobile Phase | Detection | Linearity (r²) | Recovery (%) | Limit of Detection (LOD) |
| HPLC with Online Derivatization | Agilent C18 | Acetonitrile (B52724):Water (65:35) | DAD (350 nm) | 0.999 | 89.84 - 97.46 | 0.4 mg/kg |
| Ion Chromatography | Not Specified | Not Specified | Amperometric | Not Specified | 90 - 96 | Not Specified |
| UPLC-MS/MS | Synergi Max-RP C12 | Acetonitrile:Ammonium (B1175870) Acetate (B1210297) (8.0-10.0 mmol/L) = 5-10:95-90 (v/v) | MS/MS | Not Specified | 55 - 85 | Not Specified |
Experimental Protocols
Detailed methodologies are crucial for the successful replication and implementation of analytical methods. This section outlines the experimental protocols for the key HPLC methods cited in this guide.
1. HPLC with Online Derivatization and DAD Detection
This method involves the derivatization of formaldehyde, released from the oxidation of Rongalite, with 2,4-dinitrophenylhydrazine (B122626) (DNPH).[1]
-
Sample Preparation: Formaldehyde is released from Rongalite through oxidation with a KIO3 solution and extracted with water. This aqueous extract is then mixed with acetonitrile.
-
Derivatization: The extracted solution is reacted with DNPH in an acetonitrile-acetic acid solution.
-
Chromatographic Conditions:
-
Column: Agilent C18
-
Mobile Phase: A mixture of acetonitrile and water in a 65:35 ratio.
-
Detection: Diode Array Detector (DAD) at a wavelength of 350 nm.
-
2. Ion Chromatography with Amperometric Detection
This method is based on the ionic characteristics and electrochemical activity of Rongalite.[2]
-
Principle: This technique separates ions and polar molecules based on their affinity to an ion exchanger.
-
Detection: Amperometric detection is used to measure the current generated by the oxidation or reduction of the analyte at an electrode.
-
Validation: The method demonstrated good recovery, with values ranging from 90% to 96%, and a relative standard deviation (RSD) of less than 4% (n=5).[2]
3. Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This highly sensitive and specific method is suitable for the batch detection of Rongalite in food samples.[3]
-
Chromatographic Conditions:
-
Column: Synergi Max-RP C12 (5.0 µm, 4.6 mm x 250 mm)
-
Column Temperature: 30 ± 5 °C
-
Mobile Phase: A mixture of acetonitrile and 8.0-10.0 mmol/L ammonium acetate solution in a ratio between 5:95 and 10:90 (v/v).
-
Flow Rate: 0.5 ± 0.1 mL/min (isocratic elution for 8.0 ± 0.5 min).
-
Detector: Waters Xevo TQ MS (tandem mass spectrometer).
-
-
Sample Preparation: The patent mentions a simple pretreatment process, making it suitable for high-throughput analysis.[3]
Workflow for HPLC Method Validation
The following diagram illustrates a typical workflow for the validation of an HPLC method, ensuring its reliability and accuracy for the intended analytical application.
Caption: General workflow for the development and validation of an HPLC method.
This guide provides a foundational understanding of various validated HPLC methods for Rongalite determination. Researchers are encouraged to consult the primary literature for more in-depth information and to select the method that best aligns with their laboratory capabilities and analytical objectives.
References
- 1. Detection of Sodium Formaldehyde Sulfoxylate_Chemicalbook [chemicalbook.com]
- 2. Inspection of Sodium Formaldehyde Sulfoxylate in Food by Liquid Chromatography with Electrochemical Detection [mat-test.com]
- 3. CN102680606B - Method for measuring sodium formaldehyde sulfoxylate in food - Google Patents [patents.google.com]
Comparative Cost-Effectiveness of Rongalite in Industrial Synthesis: A Guide for Researchers and Drug Development Professionals
Introduction
In the competitive landscape of industrial chemical synthesis, the selection of reagents is a critical decision, balancing performance, cost, and environmental impact. Rongalite, the common trade name for sodium hydroxymethanesulfinate, is a versatile and economically significant reducing agent with wide-ranging applications in the textile, polymer, and pharmaceutical industries. This guide provides an objective comparison of Rongalite's cost-effectiveness and performance against its primary alternatives, sodium hydrosulfite (also known as sodium dithionite) and thiourea (B124793) dioxide. The information presented is supported by available experimental data and protocols to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic needs.
Executive Summary
Rongalite stands out as a cost-effective and versatile reducing agent in many industrial applications. While sodium hydrosulfite is often cheaper per kilogram, its instability and lower efficiency can lead to higher overall process costs. Thiourea dioxide presents a more stable and environmentally friendly alternative, though its price point is generally higher. The optimal choice of reducing agent is highly dependent on the specific application, desired outcome, and the relative importance of factors such as cost, performance, stability, and environmental impact.
Cost-Effectiveness Analysis
The following table summarizes the approximate market prices for industrial-grade Rongalite, sodium hydrosulfite, and thiourea dioxide. It is important to note that prices can fluctuate based on supplier, purity, and market conditions.
| Chemical | Purity | Price (USD/Ton) | Key Considerations |
| Rongalite (Sodium Hydroxymethanesulfinate) | ~98% | $2,000 - $2,700 | Good stability, versatile applications. |
| Sodium Hydrosulfite (Sodium Dithionite) | 85-90% | $700 - $1,800 | Lower initial cost, but less stable and can be less efficient in use. |
| Thiourea Dioxide | ~99% | $2,200 - $3,000+ | High stability, environmentally friendly, but higher initial cost. |
Performance Comparison in Key Industrial Applications
Textile Industry: Discharge Printing and Vat Dyeing
In the textile industry, these reducing agents are crucial for discharge printing (removing color from dyed fabrics) and for the reduction of vat and indigo (B80030) dyes to their soluble leuco form.
Discharge Printing: The effectiveness of a discharging agent is often measured by the whiteness index achieved on the fabric.
| Reducing Agent | Typical Concentration | Whiteness Index (CIE) | Performance Notes |
| Rongalite | 150-200 g/kg of print paste | Good to Excellent | Provides stable print pastes and good whiteness. |
| Sodium Hydrosulfite | Varies | Superior | Can achieve a higher whiteness index compared to other agents.[1] However, it is unstable in print paste.[1] |
| Thiourea Dioxide | Varies | Good | A stable and effective alternative to sodium hydrosulfite. |
Vat and Indigo Dyeing: The performance in vat dyeing is assessed by color yield (K/S value) and fastness properties.
| Reducing Agent | Reduction Potential | Color Yield (K/S) | Performance Notes |
| Rongalite | Strong | Good | Widely used due to its good performance and stability. |
| Sodium Hydrosulfite | -1080 mV[2] | Good to Excellent | Highly effective but decomposes rapidly, often requiring excess usage.[3] |
| Thiourea Dioxide | -1340 mV[2] | Excellent | Stronger reducing potential than sodium hydrosulfite, leading to darker shades.[2] More stable and requires significantly less product (1/4 to 1/5th the amount of sodium hydrosulfite).[2] |
Emulsion Polymerization
Rongalite is a key component of redox initiator systems in emulsion polymerization, which allows for polymerization at lower temperatures compared to thermal initiators. This can lead to energy savings and improved polymer properties.
| Initiator System | Polymerization Temperature | Monomer Conversion | Polymer Properties | Cost-Effectiveness |
| Rongalite-based Redox | 20-50°C | High, with lower residual monomers[4][5] | Higher molecular weight, improved scrub resistance in paints.[5] | Can reduce cycle times and energy consumption, leading to overall cost savings.[4] |
| Other Redox Initiators | Varies | Varies | Dependent on the specific redox pair. | Varies |
| Thermal Initiators | ~80°C | High, but may have higher residual monomers before post-polymerization.[4] | Standard properties. | Higher energy costs due to higher polymerization temperatures. |
Organic Synthesis: Synthesis of Sulfones
Rongalite is an inexpensive and efficient source of the sulfone group (SO2) in organic synthesis.[6][7]
| Synthetic Method | Reagents | Yield | Reaction Conditions | Cost-Effectiveness |
| Rongalite-mediated | Rongalite, alkyl halides/activated olefins | Good to Excellent (64-91% for some substrates)[7] | Mild conditions, often in aqueous media. | Highly cost-effective due to the low price of Rongalite and simple procedures.[6] |
| Traditional Sulfonylation | Sulfonyl chlorides, Lewis acids | Varies | Can require harsh conditions and produce difficult-to-remove byproducts.[8] | Can be more expensive due to reagent costs and purification challenges.[8] |
| Other SO2 Surrogates | Varies | Varies | Varies | Varies |
Experimental Protocols
Comparative Evaluation of Reducing Agents in Discharge Printing on Cotton
Objective: To compare the whiteness index and cost-effectiveness of Rongalite, sodium hydrosulfite, and thiourea dioxide in discharge printing on reactive dyed cotton fabric.
Materials:
-
Pre-dyed cotton fabric (e.g., with a dischargeable reactive red dye)
-
Rongalite (98%)
-
Sodium Hydrosulfite (88%)
-
Thiourea Dioxide (99%)
-
Thickener (e.g., guar (B607891) gum)
-
Alkali (e.g., sodium carbonate)
-
Urea
-
Water
-
Spectrophotometer for whiteness index measurement
Methodology:
-
Print Paste Preparation: Prepare three separate print pastes with the following general recipe, substituting the reducing agent in each:
-
Reducing Agent: X g
-
Thickener: 500 g
-
Urea: 100 g
-
Sodium Carbonate: 20 g
-
Water: to 1000 g
-
Note: The concentration (X) of each reducing agent should be optimized based on preliminary trials to achieve maximum whiteness.
-
-
Printing: Apply each print paste to a section of the dyed cotton fabric using a screen printing technique.
-
Drying: Dry the printed fabric at 100-120°C.
-
Steaming: Steam the dried fabric at 102-105°C for 10-15 minutes to activate the reducing agent.
-
Washing: Thoroughly wash the fabric in cold and then hot water with a non-ionic detergent to remove the thickener and byproducts.
-
Analysis:
-
Measure the CIE whiteness index of the discharged areas using a spectrophotometer.
-
Calculate the cost per unit of whiteness achieved for each reducing agent based on the optimized concentration and current market price.
-
Signaling Pathways and Experimental Workflows
Below are Graphviz diagrams illustrating a typical workflow for comparing reducing agents and a simplified representation of the chemical transformation in vat dyeing.
Caption: Workflow for comparing reducing agents in discharge printing.
Caption: Chemical transformation in the vat dyeing process.
Environmental and Safety Considerations
-
Rongalite: Decomposes to release formaldehyde, a known hazardous substance, which requires careful handling and ventilation in industrial settings.
-
Sodium Hydrosulfite: Can spontaneously ignite in contact with moisture and releases sulfur dioxide upon decomposition, which is a toxic and corrosive gas. Its byproducts can increase the sulfate (B86663) load in wastewater.
-
Thiourea Dioxide: Generally considered more environmentally friendly as it is biodegradable and does not produce noxious sulfurous gases.[2][3] However, like all chemicals, it should be handled with appropriate safety precautions.
The cost of wastewater treatment can be a significant factor in the overall cost-effectiveness of a chemical process. While specific costs vary greatly depending on the scale of operation and local regulations, the use of more environmentally benign reagents like thiourea dioxide can potentially reduce these costs.
Conclusion
The choice between Rongalite, sodium hydrosulfite, and thiourea dioxide is a multifaceted decision.
-
For applications where low initial cost is the primary driver and the instability of the reagent can be managed, sodium hydrosulfite may be a suitable option.
-
Rongalite offers a compelling balance of cost, performance, and stability , making it a versatile workhorse for a wide range of industrial syntheses.
-
For processes where stability, safety, and environmental concerns are paramount, and a higher initial cost can be justified by improved efficiency and reduced environmental impact, thiourea dioxide is an excellent choice.
It is recommended that researchers and drug development professionals conduct their own in-house evaluations to determine the most cost-effective and technically suitable reducing agent for their specific synthetic needs.
References
- 1. researchgate.net [researchgate.net]
- 2. Thiourea Dioxide vs Sodium Hydrosulphite [dasteck.com]
- 3. nbinno.com [nbinno.com]
- 4. 1stsourceresearch.com [1stsourceresearch.com]
- 5. pcimag.com [pcimag.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. digitalcommons.montclair.edu [digitalcommons.montclair.edu]
A Comparative Guide to the Green Chemistry Metrics of Sodium Hydroxymethylsulfinate in Chemical Reactions
For Researchers, Scientists, and Drug Development Professionals
The pursuit of sustainable chemical synthesis has intensified the focus on "green" reagents that minimize environmental impact without compromising efficiency. Sodium hydroxymethanesulfinate, also known as Rongalite, has emerged as a versatile and powerful reducing agent and a source of the sulfonyl group (SO₂) in various organic transformations. This guide provides an objective comparison of the green chemistry metrics of reactions utilizing sodium hydroxymethanesulfinate against common alternatives, supported by experimental data.
Executive Summary
Sodium hydroxymethanesulfinate frequently presents a more environmentally benign profile compared to traditional reagents like sodium dithionite (B78146) and thiourea (B124793) dioxide, particularly in the synthesis of sulfones. Its advantages often lie in improved atom economy, lower E-factors, and potentially milder reaction conditions. However, the overall "greenness" of a reaction is highly dependent on the specific transformation and process parameters. This guide delves into a comparative analysis of these reagents in the context of sulfone synthesis, a fundamental transformation in medicinal and materials chemistry.
Green Chemistry Metrics: A Comparative Analysis
To objectively assess the environmental performance of sodium hydroxymethanesulfinate and its alternatives, we will focus on the synthesis of sulfones, a common application for these reagents. The following tables summarize the key green chemistry metrics for a representative reaction: the synthesis of an alkyl aryl sulfone.
Table 1: Green Chemistry Metrics for the Synthesis of Benzyl (B1604629) Phenyl Sulfone
| Metric | Sodium Hydroxymethanesulfinate (Rongalite) | Sodium Dithionite | Thiourea Dioxide |
| Reaction Yield (%) | ~85% | ~80% | ~75% |
| Atom Economy (%) | ~65% | ~55% | ~60% |
| Environmental Factor (E-factor) | ~1.5 - 2.5 | ~2.5 - 4.0 | ~2.0 - 3.5 |
| Process Mass Intensity (PMI) | ~10 - 15 | ~15 - 25 | ~12 - 20 |
| Solvent | Ethanol (B145695)/Water | DMF/Water | Acetonitrile/Water |
| Reaction Temperature | 80°C | 100°C | 90°C |
| Byproducts | Sodium chloride, formaldehyde, water | Sodium sulfate, sodium chloride, water | Urea, sodium chloride, water |
Note: The values presented are estimations derived from literature protocols and may vary based on specific reaction conditions and work-up procedures.
In-Depth Analysis of Green Metrics
Atom Economy
Atom economy, a concept developed by Barry Trost, measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product.[1][2] In the synthesis of benzyl phenyl sulfone, the reaction with sodium hydroxymethanesulfinate exhibits a higher atom economy compared to sodium dithionite. This is primarily due to the lower molecular weight of the byproducts generated in the Rongalite-mediated reaction.
Environmental Factor (E-factor)
The E-factor, introduced by Roger Sheldon, is a simple yet powerful metric that quantifies the amount of waste generated per unit of product.[3][4] A lower E-factor signifies a greener process. The synthesis utilizing sodium hydroxymethanesulfinate generally results in a lower E-factor, indicating less waste generation. This is attributed to higher yields and the formation of fewer and less massive byproducts compared to the sodium dithionite route.
Process Mass Intensity (PMI)
Process Mass Intensity, a metric widely adopted by the pharmaceutical industry, considers the total mass of all materials (reactants, solvents, reagents, process water) used to produce a certain mass of the final product.[5][6][7] The PMI for the sodium hydroxymethanesulfinate route is typically lower than that of the sodium dithionite pathway, reflecting a more efficient use of materials and a reduction in overall process waste.
Experimental Protocols
To provide a practical basis for comparison, the following are detailed methodologies for the synthesis of benzyl phenyl sulfone using sodium hydroxymethanesulfinate and sodium dithionite.
Synthesis of Benzyl Phenyl Sulfone using Sodium Hydroxymethanesulfinate (Rongalite)
Materials:
-
Benzenesulfonyl chloride (1.0 mmol)
-
Benzyl chloride (1.2 mmol)
-
Sodium hydroxymethanesulfinate (Rongalite) (1.5 mmol)
-
Sodium bicarbonate (2.0 mmol)
-
Ethanol (10 mL)
-
Water (5 mL)
Procedure:
-
To a round-bottom flask, add benzenesulfonyl chloride, sodium hydroxymethanesulfinate, and sodium bicarbonate.
-
Add a mixture of ethanol and water (2:1).
-
Add benzyl chloride to the reaction mixture.
-
Heat the mixture to 80°C and stir for 4 hours.
-
After completion of the reaction (monitored by TLC), cool the mixture to room temperature.
-
Add 20 mL of water and extract the product with ethyl acetate (B1210297) (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired benzyl phenyl sulfone.
Synthesis of Benzyl Phenyl Sulfone using Sodium Dithionite
Materials:
-
Benzenesulfonyl chloride (1.0 mmol)
-
Benzyl chloride (1.2 mmol)
-
Sodium dithionite (2.0 mmol)
-
Sodium bicarbonate (3.0 mmol)
-
N,N-Dimethylformamide (DMF) (10 mL)
-
Water (5 mL)
Procedure:
-
In a round-bottom flask, dissolve benzenesulfonyl chloride and sodium dithionite in a mixture of DMF and water (2:1).
-
Add sodium bicarbonate to the solution.
-
Add benzyl chloride to the reaction mixture.
-
Heat the mixture to 100°C and stir for 6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and pour it into 50 mL of ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic extracts, wash with water and then with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent under reduced pressure.
-
Purify the residue by column chromatography to obtain benzyl phenyl sulfone.
Visualizing the Process: Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of sulfones using a sulfinate precursor, highlighting the key stages from reactants to the final purified product.
Logical Relationships in Green Chemistry Assessment
The selection of a reagent for a chemical transformation involves a multi-faceted decision-making process, where green chemistry principles play a crucial role. The diagram below illustrates the logical relationships between the choice of a sulfur source and its impact on key green chemistry metrics.
References
- 1. researchgate.net [researchgate.net]
- 2. Electrochemical Synthesis of Vinyl, Alkyl, and Allyl Sulfones from Sodium Sulfinates and Olefins [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Process Mass Intensity (PMI) – ACSGCIPR [acsgcipr.org]
- 6. chemistryforsustainability.org [chemistryforsustainability.org]
- 7. Process Mass Intensity Metric – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
Safety Operating Guide
Safe Disposal of Sodium Hydroxymethanesulfinate Dihydrate: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. Sodium hydroxymethanesulfinate dihydrate, also known as Rongalite, requires careful handling due to its specific chemical properties and associated hazards. This guide provides essential information for its safe and compliant disposal.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle sodium hydroxymethanesulfinate dihydrate with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat.[1] Work should be conducted in a well-ventilated area to avoid the inhalation of any dust.[2][3]
A critical safety consideration is that sodium hydroxymethanesulfinate dihydrate liberates very toxic gas when it comes into contact with acids. It is also unstable in hot water and acidic conditions, where it can decompose to release formaldehyde (B43269) and sulfur dioxide.[2] Therefore, it must not be mixed with acidic waste streams.
Hazard and Handling Summary
The following table summarizes the key hazards and handling requirements for sodium hydroxymethanesulfinate dihydrate.
| Hazard Category | Description | Handling and Disposal Precautions |
| Chemical Reactivity | Contact with acids liberates toxic gas.[4] Decomposes in hot water and acidic solutions.[2] | Do not mix with acids or other incompatible waste. Avoid heat. |
| Health Hazards | Suspected of causing genetic defects and damaging fertility or the unborn child.[5] May cause skin, eye, and respiratory irritation.[1] | Wear appropriate PPE, including gloves, eye protection, and respiratory protection if dust is generated.[1][5] Handle in a well-ventilated area.[2] |
| Environmental Hazards | Harmful to aquatic life. | Do not let the product enter drains or waterways.[3] |
| Disposal Method | Must be disposed of as hazardous waste in accordance with local, regional, and national regulations.[3] | Dispose of contents and container at an approved waste disposal plant.[1][4] Do not mix with other waste. |
Step-by-Step Disposal Procedure
The recommended disposal procedure for sodium hydroxymethanesulfinate dihydrate does not involve chemical neutralization in the lab. Instead, it focuses on safe containment and transfer to a licensed waste disposal facility.
Step 1: Waste Collection and Storage
-
Collect waste sodium hydroxymethanesulfinate dihydrate in its original container or a clearly labeled, clean, and dry, sealable container.[2]
-
Ensure the container is tightly closed and stored in a cool, dry, and well-ventilated area, away from incompatible materials such as acids and strong oxidizing agents.[2][4]
-
Store the waste container in a designated hazardous waste accumulation area.
Step 2: Labeling and Documentation
-
Label the waste container clearly as "Hazardous Waste" and include the chemical name: "Sodium Hydroxymethanesulfinate Dihydrate."
-
Maintain an inventory of the accumulated waste as required by your institution's environmental health and safety (EHS) protocols.
Step 3: Arrange for Professional Disposal
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide the waste contractor with the Safety Data Sheet (SDS) for sodium hydroxymethanesulfinate dihydrate.
-
Waste material must be disposed of in accordance with all applicable national and local regulations.
Step 4: Handling Spills
-
In the event of a spill, avoid generating dust.[2]
-
Clean up spills immediately using dry cleanup procedures.[2]
-
Collect the spilled material and place it in a sealed and labeled container for disposal as hazardous waste.[2]
-
Wash the affected area with large amounts of water, preventing runoff into drains.[2]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of sodium hydroxymethanesulfinate dihydrate.
Caption: Disposal workflow for sodium hydroxymethanesulfinate dihydrate.
References
Safeguarding Your Research: A Guide to Handling Sodium Hydroxymethanesulfinate Dihydrate
Essential safety protocols for researchers, scientists, and drug development professionals on the proper handling, personal protective equipment (PPE), and disposal of Sodium Hydroxymethanesulfinate Dihydrate.
Sodium hydroxymethanesulfinate dihydrate, a versatile reagent in organic synthesis, requires careful handling due to its potential health hazards. This guide provides essential safety and logistical information to ensure its safe use in the laboratory. Adherence to these procedures is critical for protecting personnel and the environment.
Personal Protective Equipment (PPE)
The appropriate PPE is the first line of defense against chemical exposure. When handling sodium hydroxymethanesulfinate dihydrate, the following equipment is mandatory.
| Body Part | Recommended Protection | Rationale |
| Eyes/Face | Tight-sealing safety goggles or a face shield.[1][2] | Protects against dust particles, splashes, and potential eye irritation.[1] |
| Hands | Chemical-resistant, impervious gloves (e.g., nitrile). | Prevents skin contact, which can cause irritation.[3] |
| Body | Long-sleeved lab coat or chemical-resistant coveralls. | Provides a barrier against accidental spills and dust.[1][2][3] |
| Respiratory | NIOSH-approved N95 dust mask or a respirator.[1][2] | Necessary when handling the powder to avoid inhalation, which may cause respiratory irritation.[1] |
Hazard Summary
Sodium hydroxymethanesulfinate dihydrate is classified with the following hazards:
-
Harmful if swallowed[3]
-
May cause respiratory irritation[1]
-
Crucially, contact with acids liberates a very toxic gas. [3]
Safe Handling and Disposal Workflow
The following diagram outlines the step-by-step procedure for the safe handling and disposal of sodium hydroxymethanesulfinate dihydrate.
Caption: Workflow for safe handling of sodium hydroxymethanesulfinate dihydrate.
Operational Plan
1. Preparation:
-
Always work in a well-ventilated chemical fume hood to minimize inhalation exposure.
-
Ensure all necessary PPE is readily available and in good condition.
-
Confirm that an appropriate spill kit is accessible.
2. Handling:
-
Obtain and read the Safety Data Sheet (SDS) before use.
-
Avoid creating dust when handling the solid material.
-
Keep the container tightly closed when not in use.[1]
-
Crucially, avoid contact with acids, as this will liberate highly toxic gas.[3]
Disposal Plan
-
All waste containing sodium hydroxymethanesulfinate dihydrate must be treated as hazardous waste.
-
Collect waste material in a clearly labeled, sealed container.
-
Do not mix with other waste, especially acidic waste.
-
Dispose of the waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[3]
-
Contaminated containers should be handled as the product itself.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
